molecular formula C6H3BrClFO B6308554 6-Bromo-2-chloro-3-fluorophenol CAS No. 1805518-71-1

6-Bromo-2-chloro-3-fluorophenol

Cat. No.: B6308554
CAS No.: 1805518-71-1
M. Wt: 225.44 g/mol
InChI Key: KNSVISZQMGLUSR-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-3-fluorophenol ( 1805518-71-1) is an organic compound with the molecular formula C6H3BrClFO and a molecular weight of 225.44 . This halogenated phenol is classified as a halogen-substituted phenol, a class of compounds that serve as crucial synthetic intermediates and building blocks in various research fields . Halogenated phenols are frequently employed in the development of new pharmaceuticals and agrochemicals, as the halogen atoms can be further functionalized to create complex molecular architectures . Researchers also utilize similar structures in materials science, particularly in the synthesis of ligands for metal-organic frameworks (MOFs) or monomers for specialized polymers . Furthermore, studies on disinfection byproducts (DBPs) in water treatment have identified various brominated and chlorinated phenolic compounds as precursors to other halogenated species, highlighting their significance in environmental chemistry and toxicology studies . This product is provided for research and development purposes only and is not intended for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions, as it may cause skin, eye, and respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2-chloro-3-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClFO/c7-3-1-2-4(9)5(8)6(3)10/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNSVISZQMGLUSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)Cl)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of CAS 1805518-71-1: 6-Bromo-2-chloro-3-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth methodology for the structural elucidation of the polysubstituted aromatic compound, 6-bromo-2-chloro-3-fluorophenol (CAS 1805518-71-1). This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It details a systematic and self-validating workflow, integrating data from mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance techniques. The causality behind experimental choices is emphasized, providing not just a protocol, but a strategic framework for solving complex molecular structures. The guide culminates with the definitive confirmation of the structure through single-crystal X-ray crystallography.

Introduction: The Challenge of Isomerism in Polysubstituted Aromatics

The precise determination of a molecular structure is a cornerstone of chemical research and development. For polysubstituted aromatic compounds, such as this compound, the primary challenge lies in the unambiguous assignment of the substitution pattern. Numerous constitutional isomers exist for a benzene ring substituted with a hydroxyl group, a bromine atom, a chlorine atom, and a fluorine atom. Distinguishing between these isomers requires a multi-faceted analytical approach where each technique provides a unique piece of the structural puzzle. This guide will walk through a logical progression of experiments designed to systematically eliminate alternative structures and converge on the correct assignment for CAS 1805518-71-1.

Foundational Analysis: Confirming the Molecular Formula and Functional Groups

The initial phase of structure elucidation focuses on establishing the molecular formula and identifying the key functional groups present in the molecule. This foundational data provides the necessary constraints for the more detailed spectroscopic analysis that follows.

Mass Spectrometry: Determining Molecular Weight and Halogen Presence

Mass spectrometry is the first-line technique for determining the molecular weight of an unknown compound. For halogenated compounds, it offers the additional benefit of indicating the presence and number of chlorine and bromine atoms through their distinct isotopic patterns.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Injection: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any impurities.

  • Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ionization chamber. This process ejects an electron from the molecule, forming a molecular radical cation (M•+).[1]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

Data Interpretation and Causality:

The mass spectrum of this compound is expected to show a complex molecular ion region due to the natural isotopic abundances of bromine (79Br ≈ 50.7%, 81Br ≈ 49.3%) and chlorine (35Cl ≈ 75.8%, 37Cl ≈ 24.2%). This results in a characteristic cluster of peaks for the molecular ion.

Isotopologue Nominal Mass (m/z) Expected Relative Abundance
C6H379Br35ClFO224100% (Base Peak of Cluster)
C6H381Br35ClFO226~97%
C6H379Br37ClFO226~32%
C6H381Br37ClFO228~31%
Table 1: Predicted isotopic pattern for the molecular ion of C6H3BrClFO.

The presence of this distinct M, M+2, and M+4 pattern is a definitive indicator of a molecule containing one bromine and one chlorine atom.[1] The fragmentation pattern can also provide structural clues. For phenols, common fragmentation pathways include the loss of CO and the halogen atoms.[2][3]

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: An infrared beam is passed through the crystal, and the absorption of energy by the sample is measured.

  • Spectrum Generation: The data is processed to generate a spectrum of absorbance (or transmittance) versus wavenumber.

Data Interpretation and Causality:

For this compound, the FTIR spectrum is expected to show several characteristic absorption bands.

Wavenumber (cm-1) Vibration Significance
3200-3600 (broad)O-H stretchIndicates the presence of a hydroxyl group, likely involved in hydrogen bonding.[4]
3000-3100 (sharp)Aromatic C-H stretchConfirms the presence of an aromatic ring.[4]
1500-1600C=C aromatic ring stretchesFurther evidence of the benzene ring.[4]
~1220C-O stretchCharacteristic of a phenolic C-O bond.[4]
1000-1400C-F, C-Cl, C-Br stretchesThe presence of peaks in this region is consistent with carbon-halogen bonds.
750-850Out-of-plane C-H bendingThe specific pattern can give clues about the substitution pattern on the aromatic ring.[4]
Table 2: Expected FTIR absorption bands for this compound.

The broad O-H stretch is a key indicator of the phenol functional group.[4][5] The combination of these absorptions strongly supports the general structure of a halogenated phenol.

Core Structural Analysis: Unraveling Connectivity with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed connectivity of a molecule in solution.[6] A suite of 1D and 2D NMR experiments is employed to piece together the carbon skeleton and the placement of substituents.

1H NMR Spectroscopy: Probing the Proton Environment

1H NMR provides information about the number of different proton environments and their neighboring protons.

Experimental Protocol: 1H NMR

  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl3 or DMSO-d6). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer, and a proton spectrum is acquired.

Data Interpretation and Causality:

For this compound, we expect to see signals for the aromatic protons and the hydroxyl proton.

  • Aromatic Region (typically 6.5-8.0 ppm): The benzene ring has two remaining protons. Their chemical shifts and coupling patterns are highly dependent on the electronic effects of the substituents. The presence of three different halogens and a hydroxyl group will lead to a complex splitting pattern. We would expect two distinct signals in the aromatic region, each integrating to one proton.

  • Hydroxyl Proton: The chemical shift of the OH proton is variable and depends on concentration and solvent. It often appears as a broad singlet and can be confirmed by a D2O exchange experiment, where the OH peak disappears from the spectrum.[7]

13C NMR and DEPT: Mapping the Carbon Skeleton

13C NMR spectroscopy provides a count of the number of unique carbon atoms. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between CH, CH2, and CH3 groups.

Experimental Protocol: 13C NMR and DEPT

  • Sample Preparation: The same sample used for 1H NMR can be used.

  • Data Acquisition: 13C and DEPT-135 spectra are acquired.

Data Interpretation and Causality:

  • 13C Spectrum: We expect to see six distinct signals in the aromatic region (typically 100-160 ppm), corresponding to the six carbons of the benzene ring. The chemical shifts are influenced by the attached substituents.

  • DEPT-135 Spectrum: This experiment will show positive signals for CH carbons and negative signals for CH2 carbons (CH3 carbons would also be positive). For this structure, we expect two positive signals corresponding to the two CH carbons on the aromatic ring. The four carbons attached to substituents will be absent from the DEPT-135 spectrum. This confirms the presence of four substituted and two unsubstituted carbons on the ring.

2D NMR Spectroscopy: Establishing the Final Connectivity

Two-dimensional NMR experiments are crucial for unambiguously connecting the atoms within the molecule.

Experimental Workflow for 2D NMR

G cluster_1d 1D NMR cluster_2d 2D NMR H1 1H NMR (Proton Environments) COSY 1H-1H COSY (H-H Connectivity) H1->COSY HSQC 1H-13C HSQC (Direct C-H Bonds) H1->HSQC HMBC 1H-13C HMBC (Long-Range C-H Bonds) H1->HMBC C13 13C NMR / DEPT (Carbon Types) C13->HSQC C13->HMBC Structure Proposed Structure COSY->Structure Identifies adjacent protons HSQC->Structure Links protons to their carbons HMBC->Structure Connects molecular fragments

References

An In-depth Technical Guide to the Physicochemical Characteristics of 6-Bromo-2-chloro-3-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties of 6-bromo-2-chloro-3-fluorophenol, a halogenated aromatic compound of interest in medicinal chemistry and drug discovery. The strategic placement of bromine, chlorine, and fluorine atoms on the phenolic ring imparts unique electronic and lipophilic characteristics, making it a valuable scaffold for the synthesis of novel bioactive molecules. Understanding its fundamental physicochemical parameters is paramount for its effective utilization in research and development.

Chemical Identity and Molecular Structure

This compound is a substituted phenol with the chemical formula C₆H₃BrClFO. Its structure is characterized by a benzene ring substituted with a hydroxyl group (-OH), a bromine atom, a chlorine atom, and a fluorine atom at positions 6, 2, and 3 respectively, relative to the hydroxyl group.

Molecular Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is crucial for predicting its behavior in various chemical and biological systems. Due to the limited availability of experimentally determined data for this compound, this section presents a combination of predicted values from reliable computational models and general knowledge of similarly substituted phenols.

Table 1: Summary of Physicochemical Properties of this compound

PropertyValueSource/Method
CAS Number 1805518-71-1Chemical Abstracts Service
Molecular Formula C₆H₃BrClFO---
Molecular Weight 225.44 g/mol Calculated
Appearance White to off-white solid (Predicted)---
Melting Point Not available (experimental)---
Boiling Point Not available (experimental)---
pKa ~7.5 - 8.5 (Predicted)Based on substituent effects
Solubility Sparingly soluble in water; Soluble in organic solvents (e.g., methanol, ethanol, DMSO) (Predicted)---
Acidity (pKa)

The acidity of the phenolic hydroxyl group is a key determinant of its ionization state at physiological pH, which in turn influences its solubility, membrane permeability, and receptor binding affinity. The pKa of phenol is approximately 9.9. The presence of electron-withdrawing halogens (Br, Cl, F) on the aromatic ring is expected to increase the acidity (lower the pKa) by stabilizing the corresponding phenoxide anion through inductive effects. The precise pKa of this compound has not been experimentally reported, but it is predicted to be in the range of 7.5 to 8.5.

Solubility

The solubility of this compound in aqueous and organic solvents is critical for its handling, formulation, and biological testing. As a substituted phenol, it is expected to have low solubility in water due to the presence of the hydrophobic benzene ring and the halogen substituents. Its solubility is likely to be significantly higher in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).

Experimental Protocols for Physicochemical Characterization

For researchers seeking to experimentally determine the physicochemical properties of this compound, the following established protocols can be adapted.

Determination of Melting Point

The melting point provides an indication of the purity of a solid compound.

Protocol:

  • Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 1-2 °C per minute near the expected melting point.

  • Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. A sharp melting range (typically ≤ 1 °C) is indicative of high purity.

Determination of pKa by UV-Vis Spectrophotometry

This method relies on the difference in the UV-Vis absorption spectra of the protonated and deprotonated forms of the phenol.

Workflow for pKa Determination:

pKa_Determination cluster_prep Sample Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis A Prepare buffer solutions of varying pH C Add a small aliquot of the stock solution to each buffer A->C B Prepare a stock solution of This compound in a suitable solvent B->C D Record the UV-Vis spectrum for each pH C->D E Plot absorbance at a specific wavelength vs. pH D->E F Determine the pKa from the inflection point of the curve E->F

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Protocol:

  • Preparation of Buffers: A series of buffer solutions with known pH values (e.g., from pH 2 to 12) are prepared.

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol).

  • Measurement: A small, constant volume of the stock solution is added to each buffer solution. The UV-Vis spectrum of each solution is recorded.

  • Data Analysis: The absorbance at a wavelength where the protonated and deprotonated forms have significantly different absorptivities is plotted against the pH. The pKa corresponds to the pH at the midpoint of the resulting sigmoidal curve.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR Aromatic protons will appear as multiplets in the region of δ 6.5-7.5 ppm. The hydroxyl proton will appear as a broad singlet, with its chemical shift dependent on concentration and solvent.
¹³C NMR The spectrum will show six distinct signals for the aromatic carbons. The carbon bearing the hydroxyl group will be shifted downfield (δ ~150-160 ppm). Carbons attached to halogens will also show characteristic shifts.
FTIR A broad O-H stretching band around 3200-3600 cm⁻¹. C-O stretching around 1200-1260 cm⁻¹. C-Br, C-Cl, and C-F stretching vibrations will appear in the fingerprint region (< 1000 cm⁻¹). Aromatic C-H stretching just above 3000 cm⁻¹ and C=C stretching in the 1450-1600 cm⁻¹ region.
Mass Spectrometry The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). Fragmentation may involve the loss of halogens and the hydroxyl group.

Synthesis and Reactivity

The synthesis of this compound can be approached through multi-step synthetic routes involving halogenation of a suitable phenol or fluorophenol precursor. For instance, selective bromination and chlorination of 3-fluorophenol could be a potential route. The reactivity of this compound is governed by the interplay of the activating hydroxyl group and the deactivating but ortho-, para-directing halogen substituents. The hydroxyl group can undergo O-alkylation and O-acylation, while the aromatic ring can participate in electrophilic aromatic substitution reactions, although the positions of substitution will be influenced by the existing substituents.

Conceptual Synthesis Workflow:

Synthesis_Workflow Start 3-Fluorophenol Step1 Chlorination Start->Step1 Intermediate1 Chlorinated 3-Fluorophenol Intermediate Step1->Intermediate1 Step2 Bromination Intermediate1->Step2 Product This compound Step2->Product

Caption: A potential synthetic pathway for this compound.

Safety and Handling

As with all halogenated phenols, this compound should be handled with care in a well-ventilated laboratory, preferably in a chemical fume hood.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[1] It is predicted to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[1] For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Applications in Drug Discovery and Development

Halogenated phenols are important structural motifs in many pharmaceutical agents. The introduction of halogens can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, with its unique substitution pattern, serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. Its derivatives could be explored as inhibitors of various enzymes or as ligands for different receptors.

Conclusion

This technical guide has provided a comprehensive overview of the known and predicted physicochemical characteristics of this compound. While there is a need for more experimentally determined data, the information presented here, including protocols for its characterization, will be valuable for researchers working with this compound. Its unique structural features make it a promising candidate for further investigation in the field of drug discovery and development.

References

An In-depth Technical Guide to 6-Bromo-2-chloro-3-fluorophenol: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 6-bromo-2-chloro-3-fluorophenol, a halogenated aromatic compound with significant potential in synthetic chemistry and drug discovery. While specific data for this particular isomer is limited in publicly accessible literature, this document synthesizes established principles of halogenated phenol chemistry to present its core characteristics, plausible synthetic routes, expected analytical signatures, and potential applications. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize this class of compounds.

Core Molecular Attributes

This compound is a polysubstituted phenol featuring bromine, chlorine, and fluorine atoms, in addition to the hydroxyl group on the benzene ring. This unique combination of halogens imparts specific physicochemical properties that are highly valuable in the design of bioactive molecules.

PropertyValueSource
Molecular Formula C₆H₃BrClFOSynquest Labs
Molecular Weight 225.44 g/mol Synquest Labs
CAS Number 1805518-71-1Synquest Labs

The presence of multiple halogen substituents significantly influences the electronic environment of the aromatic ring and the acidity of the phenolic hydroxyl group. These features are critical in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Halogen bonds, particularly with bromine and chlorine, can play a crucial role in molecular recognition at the active sites of biological targets.[1]

Synthesis Strategies for Polychlorinated Phenols

A potential synthetic route could start from a commercially available fluorophenol, followed by sequential chlorination and bromination. The regioselectivity of these reactions would be governed by the directing effects of the existing substituents on the aromatic ring.

Example Conceptual Synthesis Workflow:

Synthetic_Pathway 2-Chloro-3-fluorophenol 2-Chloro-3-fluorophenol Reaction1 Bromination 2-Chloro-3-fluorophenol->Reaction1 e.g., NBS, solvent This compound This compound Reaction1->this compound Purification Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Post Post-Handling Assess_Risks Assess Risks & Review SDS of Analogs Don_PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Assess_Risks->Don_PPE Use_Hood Work in Fume Hood Don_PPE->Use_Hood Avoid_Contact Avoid Inhalation & Skin Contact Use_Hood->Avoid_Contact Store_Properly Store in Cool, Dry, Ventilated Area Avoid_Contact->Store_Properly Dispose_Waste Dispose of Waste Correctly Store_Properly->Dispose_Waste Wash_Hands Wash Hands Thoroughly Dispose_Waste->Wash_Hands

References

Spectroscopic Characterization of 6-Bromo-2-chloro-3-fluorophenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Elucidation of a Highly Substituted Phenolic Compound

6-Bromo-2-chloro-3-fluorophenol is a halogenated aromatic compound with potential applications in the development of novel pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring three different halogen atoms and a hydroxyl group on a benzene ring, presents a compelling case for detailed spectroscopic analysis. The precise arrangement of these substituents significantly influences the molecule's electronic properties, reactivity, and biological activity. Therefore, unambiguous structural confirmation and a deep understanding of its spectroscopic characteristics are paramount for its effective utilization in research and development.

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for this compound. As a Senior Application Scientist, the focus of this document extends beyond a mere presentation of data. We will delve into the rationale behind the expected spectral features, the influence of experimental conditions on the observed spectra, and provide detailed protocols for acquiring high-quality data. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural and spectroscopic properties of this complex molecule.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is expected to be relatively simple in the aromatic region, with two signals corresponding to the two protons on the benzene ring. The chemical shift and multiplicity of these signals are dictated by the electronic effects and coupling interactions with neighboring atoms.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-47.20 - 7.40Doublet of doublets (dd)³J(H-F) ≈ 8-10 Hz, ⁴J(H-H) ≈ 2-3 Hz
H-57.00 - 7.20Doublet of doublets (dd)³J(H-H) ≈ 8-9 Hz, ⁴J(H-F) ≈ 4-6 Hz
OH5.0 - 10.0Broad singletN/A

Causality behind the Predictions:

  • H-4: This proton is expected to be the most downfield of the two aromatic protons due to the deshielding effects of the adjacent electron-withdrawing chlorine and fluorine atoms. It will appear as a doublet of doublets, with a larger coupling constant arising from the three-bond coupling to the fluorine atom (³JHF) and a smaller coupling constant from the four-bond coupling to H-5 (⁴JHH).

  • H-5: This proton will be upfield relative to H-4. It will also appear as a doublet of doublets, with a typical ortho coupling to H-4 (³JHH) and a smaller four-bond coupling to the fluorine atom (⁴JHF).

  • OH Proton: The chemical shift of the phenolic hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. In a non-hydrogen bonding solvent like CDCl₃, the signal is expected to be in the range of 5-7 ppm. In a hydrogen-bonding solvent like DMSO-d₆, the signal can shift downfield to 9-10 ppm or even higher.[1][2][3][4] The signal is often broad due to chemical exchange.

Visualizing the Spin System:

The coupling interactions between the protons and the fluorine atom can be visualized using a simple diagram.

G H4 H-4 H5 H-5 H4->H5 ⁴JHH F3 F-3 H4->F3 ³JHF H5->F3 ⁴JHF

Caption: Predicted ¹H-¹H and ¹H-¹⁹F coupling network in this compound.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of this compound will exhibit six distinct signals for the aromatic carbons. The chemical shifts are influenced by the electronegativity and resonance effects of the four different substituents. A key feature will be the presence of carbon-fluorine (C-F) couplings, which are invaluable for assigning the carbon signals.

Table 2: Predicted ¹³C NMR Chemical Shifts and C-F Coupling Constants for this compound

CarbonPredicted Chemical Shift (ppm)C-F Coupling Constant (J) in Hz
C-1 (C-OH)150 - 155²J(C-F) ≈ 15-25 Hz
C-2 (C-Cl)115 - 120²J(C-F) ≈ 15-25 Hz
C-3 (C-F)155 - 160¹J(C-F) ≈ 240-260 Hz
C-4 (C-H)120 - 125³J(C-F) ≈ 5-10 Hz
C-5 (C-H)110 - 115⁴J(C-F) ≈ 1-3 Hz
C-6 (C-Br)105 - 110³J(C-F) ≈ 5-10 Hz

Rationale for the Predicted Assignments:

  • C-3 (C-F): The carbon directly attached to the highly electronegative fluorine atom will be the most downfield and will exhibit a very large one-bond C-F coupling constant (¹JCF), which is characteristic and aids in its unambiguous assignment.

  • C-1 (C-OH): The carbon bearing the hydroxyl group will also be significantly downfield due to the oxygen's electronegativity. It will show a two-bond coupling to the fluorine atom.

  • C-2 (C-Cl) and C-6 (C-Br): The carbons attached to chlorine and bromine will have their chemical shifts influenced by the inductive effects of these halogens. They will also exhibit couplings to the fluorine atom.

  • C-4 (C-H) and C-5 (C-H): The protonated carbons will be further upfield. Their assignments can be confirmed using Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, which correlates carbon signals with their directly attached protons.

Experimental Protocols for NMR Data Acquisition

Acquiring high-quality, reproducible NMR data is crucial for accurate structural elucidation. The following protocols are recommended for the analysis of this compound.

Workflow for NMR Analysis:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Dissolve 5-10 mg of sample b in 0.6-0.7 mL of deuterated solvent a->b c Add TMS as internal standard b->c d Transfer to a 5 mm NMR tube c->d e ¹H NMR d->e f ¹³C NMR e->f g DEPT-135 f->g h 2D NMR (COSY, HSQC, HMBC) g->h i Fourier Transform h->i j Phase and Baseline Correction i->j k Integration and Peak Picking j->k l Spectral Interpretation k->l

Caption: A generalized workflow for the NMR analysis of this compound.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical, especially for observing the -OH proton.[1][2][3][4]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire the spectrum at a constant temperature (e.g., 298 K).

    • Typical parameters:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-2 seconds

      • Number of scans: 8-16

  • ¹³C NMR Acquisition:

    • Use the same instrument as for ¹H NMR.

    • Employ proton decoupling to simplify the spectrum to singlets (or doublets due to C-F coupling).

    • Typical parameters:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2 seconds

      • Number of scans: 1024 or more, depending on the sample concentration.

  • 2D NMR Experiments (for unambiguous assignments):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate carbons with their directly attached protons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

Other Relevant Spectroscopic Techniques

While NMR is the cornerstone for structural elucidation, other techniques provide complementary information.

  • Mass Spectrometry (MS): GC-MS or LC-MS can be used to determine the molecular weight of the compound and to study its fragmentation pattern.[5][6][7] The presence of bromine and chlorine will result in a characteristic isotopic pattern in the mass spectrum, which can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present in the molecule. Key expected absorptions include a broad O-H stretch around 3200-3600 cm⁻¹ and C=C stretching vibrations for the aromatic ring in the 1400-1600 cm⁻¹ region.

Conclusion

The spectroscopic characterization of this compound requires a multi-faceted approach, with NMR spectroscopy at its core. By understanding the principles of chemical shifts and coupling constants, and by employing a systematic experimental approach, researchers can confidently elucidate the structure of this and other complex halogenated phenols. The predicted data and protocols outlined in this guide provide a solid foundation for the successful analysis of this important molecule, enabling its further exploration in various scientific disciplines.

References

An In-Depth Technical Guide to 6-Bromo-2-chloro-3-fluorophenol: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of rational drug design. Halogenation can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and lipophilicity.[1] Among the vast array of halogenated building blocks, polysubstituted phenols represent a particularly valuable class of intermediates. This guide provides a comprehensive technical overview of 6-bromo-2-chloro-3-fluorophenol, a versatile reagent poised for significant applications in the synthesis of complex pharmaceutical agents. While specific literature on this exact substitution pattern is emerging, this document synthesizes established principles of organic chemistry and data from structurally related compounds to offer a robust framework for its utilization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis and for predicting its influence on the properties of downstream compounds.

PropertyPredicted Value/InformationSource
CAS Number 1805518-71-1[2]
Molecular Formula C₆H₃BrClFO[2]
Molecular Weight 225.44 g/mol [3]
Appearance Expected to be a white to off-white solidGeneral knowledge
Solubility Likely soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.General knowledge
pKa The acidity of the phenolic hydroxyl group is expected to be enhanced due to the inductive electron-withdrawing effects of the three halogen substituents.General knowledge
LogP The presence of three halogen atoms will increase the lipophilicity of the molecule.General knowledge

Synthesis of this compound: A Proposed Synthetic Route

The hydroxyl group is a strongly activating, ortho-, para-director. The chlorine and fluorine atoms are deactivating but also ortho-, para-directing. In 2-chloro-3-fluorophenol, the positions ortho and para to the hydroxyl group are C6, C4, and C2 (already substituted). The C6 position is the most sterically accessible and electronically activated position for electrophilic substitution.

Proposed Reaction Scheme: Electrophilic Bromination

G cluster_0 Proposed Synthesis of this compound 2-chloro-3-fluorophenol 2-Chloro-3-fluorophenol Product This compound 2-chloro-3-fluorophenol->Product Electrophilic Aromatic Substitution Brominating_Agent Br₂ in a suitable solvent (e.g., CCl₄ or CH₂Cl₂) Brominating_Agent->Product Provides electrophilic bromine

Caption: Proposed synthesis of this compound via electrophilic bromination.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methods for the bromination of phenols.[4]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-chloro-3-fluorophenol (1 equivalent) in a suitable solvent such as carbon tetrachloride or dichloromethane.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Bromination: Slowly add a solution of bromine (1 equivalent) in the same solvent to the stirred reaction mixture via the dropping funnel. The addition should be dropwise to control the reaction temperature and minimize the formation of polybrominated byproducts.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Once the reaction is complete, quench any remaining bromine by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Spectroscopic Analysis (Predicted)

Direct experimental spectroscopic data for this compound is not widely published. However, based on the analysis of structurally similar halogenated phenols, a reliable prediction of its key spectroscopic features can be made.[5][6][7]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons and the phenolic hydroxyl proton.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
Ar-H (at C4)7.0 - 7.5Doublet of doubletsJ(H-F) and J(H-H)
Ar-H (at C5)6.8 - 7.2Doublet of doubletsJ(H-H) and J(H-F)
-OH5.0 - 6.0 (variable)Broad singlet-

Note: The exact chemical shifts and coupling constants will be influenced by the solvent used. The chemical shift of the hydroxyl proton is concentration and solvent-dependent and may exchange with D₂O.[7]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the phenolic hydroxyl group and the substituted aromatic ring.[6][8][9]

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H stretch (hydrogen-bonded)3200 - 3550Broad, Strong
C-H stretch (aromatic)3000 - 3100Medium
C=C stretch (aromatic)1450 - 1600Medium to Strong
C-O stretch1200 - 1260Strong
C-Br, C-Cl, C-F stretchesBelow 1200Medium to Strong
Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) is expected to show a prominent molecular ion peak with a characteristic isotopic pattern due to the presence of bromine and chlorine.[10][11][12]

  • Molecular Ion (M⁺): A cluster of peaks will be observed due to the isotopes of bromine (⁷⁹Br and ⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, ~3:1 ratio). The most abundant peaks will be at m/z 224, 226, and 228.

  • Key Fragmentation Patterns:

    • Loss of H• to give [M-H]⁺

    • Loss of CO to give [M-CO]⁺

    • Loss of Br• to give [M-Br]⁺

    • Loss of Cl• to give [M-Cl]⁺

Applications in Drug Discovery and Development

Polysubstituted phenols are crucial building blocks in the synthesis of a wide range of pharmaceuticals.[13] The unique substitution pattern of this compound makes it a particularly attractive intermediate for several reasons:

  • Multiple Reaction Handles: The presence of a bromine atom allows for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse substituents. The hydroxyl group can be readily alkylated or acylated.

  • Modulation of Physicochemical Properties: The fluorine and chlorine atoms can enhance metabolic stability by blocking sites of oxidation and can also modulate the pKa of the phenol and the lipophilicity of the final molecule.[14]

  • Scaffold for Bioactive Molecules: Halogenated phenolic moieties are found in numerous bioactive compounds, including kinase inhibitors, antibiotics, and anti-inflammatory agents.[15]

Potential Therapeutic Targets

The this compound scaffold could be instrumental in the development of inhibitors for a variety of enzyme families, including:

  • Protein Kinases: Many kinase inhibitors incorporate substituted aromatic rings that occupy the ATP-binding site.

  • Proteases: The phenolic hydroxyl group can act as a hydrogen bond donor, interacting with active site residues.

  • Epigenetic Targets: The scaffold could be elaborated to target histone deacetylases (HDACs) or other epigenetic modifying enzymes.

G cluster_1 Drug Discovery Workflow with this compound Starting_Material This compound Cross_Coupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Starting_Material->Cross_Coupling Etherification Etherification/Acylation Starting_Material->Etherification Library_Synthesis Library of Diverse Substituted Phenols Cross_Coupling->Library_Synthesis Etherification->Library_Synthesis Screening High-Throughput Screening Library_Synthesis->Screening Lead_Optimization Lead Optimization Screening->Lead_Optimization Drug_Candidate Drug Candidate Lead_Optimization->Drug_Candidate

Caption: A potential workflow for utilizing this compound in drug discovery.

Safety and Handling

As with all halogenated phenols, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. While a specific safety data sheet (SDS) for this compound is not widely available, data from structurally similar compounds suggests the following hazards:

  • Harmful if swallowed, in contact with skin, or if inhaled. [16][17]

  • Causes skin and eye irritation. [16][17]

  • May cause respiratory irritation. [16][17]

Personal Protective Equipment (PPE):

  • Wear protective gloves, clothing, and eye/face protection.[18]

  • Use a NIOSH-approved respirator if dust or vapors are generated.

Handling and Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[18]

  • Avoid contact with strong oxidizing agents.

Conclusion

This compound is a promising and versatile building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its unique substitution pattern offers multiple points for chemical modification and allows for the fine-tuning of physicochemical properties. While further research is needed to fully explore its synthetic utility and biological applications, the principles and data outlined in this guide provide a solid foundation for researchers and scientists to incorporate this valuable intermediate into their synthetic strategies for the development of novel therapeutics.

References

An In-depth Technical Guide to the Orthogonal Chemistry Applications of Polysubstituted Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The field of bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, has revolutionized our ability to study and manipulate biological systems.[1][2][3] Polysubstituted phenols have emerged as a versatile class of molecules in this domain, offering a rich platform for developing novel orthogonal chemistries. Their unique electronic and steric properties allow for highly selective reactions, enabling applications ranging from site-specific protein modification and cellular imaging to targeted drug delivery. This guide provides a comprehensive overview of the core principles and practical applications of polysubstituted phenols in orthogonal chemistry, aimed at researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of key reactions, provide detailed experimental protocols, and explore the future landscape of this exciting field.

Introduction: The Unique Role of Phenols in Bioorthogonal Chemistry

Bioorthogonal chemistry requires chemical reporters that are abiotic and non-disruptive to the intricate machinery of a living cell.[1] The phenol moiety, particularly when appropriately substituted, fulfills these criteria exceptionally well. The hydroxyl group of a phenol can be a powerful directing group for chemical reactions, and its reactivity can be finely tuned by the nature and position of other substituents on the aromatic ring.[4][5][6] This allows for the design of highly chemoselective transformations that proceed under physiological conditions with excellent yields.[7][8][9]

The applications of these phenol-based bioorthogonal reactions are vast and include:

  • Site-Specific Protein Modification: The ability to selectively label proteins is crucial for understanding their function, localization, and interactions.[10][11] Polysubstituted phenols, particularly tyrosine residues within proteins, serve as excellent handles for such modifications.[12][13]

  • Cellular Imaging: By attaching fluorophores to phenol-containing probes, researchers can visualize and track biological processes in real-time within living cells.[14][15][16]

  • Drug Delivery and Development: The development of antibody-drug conjugates (ADCs) and other targeted therapies relies on the precise attachment of therapeutic agents to targeting moieties.[10][11][17] Phenol-based chemistries provide robust methods for creating these complex bioconjugates.[18][19]

This guide will explore several key classes of orthogonal reactions involving polysubstituted phenols, providing both the theoretical framework and practical guidance for their implementation.

Tyrosine-Targeted Bioconjugation: Leveraging Nature's Phenolic Handle

Tyrosine, with its phenolic side chain, is a naturally occurring amino acid that can be targeted for site-selective protein modification.[10][11][12] While generally less accessible than lysine or cysteine residues, surface-exposed tyrosines offer a unique opportunity for orthogonal labeling.[10][11]

Tyrosine Click Chemistry

A powerful method for modifying exposed tyrosine residues is "tyrosine click chemistry," which often involves a single-electron transfer (SET) mechanism.[10][11] This reaction can be catalyzed by enzymes like horseradish peroxidase (HRP) or initiated electrochemically.[10][11]

Mechanism Overview:

The reaction typically involves the oxidation of the tyrosine phenol to a reactive radical species, which then rapidly reacts with a coupling partner, such as an N-methylated luminol derivative or a 4-arylurazole.[10][11] This process leads to the formation of a stable covalent bond.

Diagram: Tyrosine Click Chemistry Workflow

Tyrosine_Click_Chemistry Protein Protein with Exposed Tyrosine HRP HRP / H2O2 or Electrochemical Activation Protein->HRP Oxidation Reactive_Intermediate Tyrosine Radical Intermediate HRP->Reactive_Intermediate Probe N-Methylated Luminol Derivative Probe Probe->Reactive_Intermediate Coupling Labeled_Protein Site-Specifically Labeled Protein Reactive_Intermediate->Labeled_Protein

Caption: Workflow for site-selective protein labeling via tyrosine click chemistry.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on Tyrosine

Another elegant approach involves the enzymatic oxidation of tyrosine to an o-quinone, which can then undergo a strain-promoted [4+2] cycloaddition with a bicyclo[6.1.0]nonyne (BCN) derivative.[20] This method, termed Strain-Promoted Oxidation-Controlled Cycloaddition (SPOCQ), offers excellent selectivity and proceeds under mild, physiological conditions.[20]

Experimental Protocol: SPOCQ Labeling of a Protein

  • Protein Preparation: Dissolve the protein of interest (containing an accessible tyrosine) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Enzymatic Oxidation: Add mushroom tyrosinase to the protein solution to a final concentration of 1-5 µM. Incubate at room temperature for 30-60 minutes to facilitate the oxidation of tyrosine to o-quinone.

  • Labeling Reaction: Introduce the BCN-functionalized probe (e.g., BCN-fluorophore) to the reaction mixture at a 10-50 fold molar excess over the protein.

  • Incubation: Allow the cycloaddition reaction to proceed for 1-2 hours at room temperature.

  • Purification: Remove the excess probe and enzyme using size-exclusion chromatography or dialysis.

  • Analysis: Confirm the labeling efficiency and site-specificity using techniques such as mass spectrometry and SDS-PAGE.

ortho-Quinone Methides: Highly Reactive Intermediates for Bioconjugation

ortho-Quinone methides (o-QMs) are highly reactive intermediates that can be generated from polysubstituted phenols under mild conditions.[21][22][23] Their electrophilic nature makes them excellent partners for reactions with a wide range of nucleophiles, including thiols, amines, and even electron-rich aromatic rings.[24]

Generation of o-Quinone Methides

Several methods exist for the generation of o-QMs, including:

  • Anionic Triggering: This method involves the use of an organometallic reagent to initiate a cascade reaction that forms the o-QM at low temperatures.[22][23]

  • Photochemical Generation: UV-A light can be used to induce the formation of o-QMs from precursor molecules, offering temporal and spatial control over the reaction.[25]

  • Chemoenzymatic Formation: Biocatalysts can be employed to generate o-QMs from phenolic substrates under aqueous conditions.[24]

Diagram: Generation and Reaction of ortho-Quinone Methides

oQM_Chemistry cluster_generation o-QM Generation cluster_reaction o-QM Reaction Phenol_Precursor Phenol Precursor Trigger Trigger (Anionic, Photochemical, or Enzymatic) Phenol_Precursor->Trigger oQM ortho-Quinone Methide (Reactive Intermediate) Trigger->oQM Nucleophile Nucleophile (e.g., Thiol, Amine) oQM->Nucleophile Dienophile Dienophile (for Diels-Alder) oQM->Dienophile Conjugate_Addition Conjugate Addition Product Nucleophile->Conjugate_Addition Diels_Alder Diels-Alder Adduct Dienophile->Diels_Alder

Caption: Pathways for the generation and subsequent reactions of ortho-quinone methides.

Applications in Bioconjugation

The high reactivity of o-QMs makes them suitable for rapid bioconjugation reactions. For example, they can be used to selectively modify cysteine residues in peptides and proteins through a Michael addition reaction.[24]

Data Summary: Reaction Rates of Selected Bioorthogonal Reactions

Reaction TypeSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
Tyrosine Click Chemistry~1-10[10][11]
SPOCQ~0.1-1[20]
o-QM with Thiols>100[24]
SPAAC~0.1-1[1][13][26]
CuAAC~10-100[26][27]

Transition Metal-Catalyzed C-H Functionalization of Phenols

Recent advances in organometallic chemistry have enabled the direct functionalization of C-H bonds in phenols with high regioselectivity.[4][5][6] These methods often employ directing groups to guide a transition metal catalyst to a specific C-H bond (ortho, meta, or para to the hydroxyl group), allowing for the introduction of a wide range of functional groups.

ortho- and meta-Selective Olefination

Palladium(II) catalysis, in combination with weakly coordinating auxiliaries, has been successfully used for both ortho- and meta-selective C-H olefination of phenol derivatives.[6] This provides a powerful tool for synthesizing complex polysubstituted phenols that would be difficult to access through traditional methods.

Borane-Catalyzed Dual Functionalization

Relay catalysis using borane and its hydrate can achieve a highly chemoselective and ortho-selective dual functionalization of unprotected phenols with α- or β-hydroxyl acids.[7][8] This one-pot reaction proceeds through an initial Friedel-Crafts alkylation followed by lactonization, yielding valuable benzofuranone and dihydrocoumarin scaffolds.[7][8]

Future Directions and Outlook

The field of orthogonal chemistry is continuously evolving, with a growing demand for reactions that are faster, more selective, and mutually orthogonal to one another.[28][29] Polysubstituted phenols are poised to play a central role in these future developments. Key areas of ongoing research include:

  • Development of Novel Phenol-Based Probes: The design of new phenol-containing molecules with tailored reactivity and spectroscopic properties will expand the toolbox for cellular imaging and diagnostics.[14][15]

  • Expansion of the Catalytic Repertoire: The discovery of new catalytic systems for the selective functionalization of phenols will enable the synthesis of increasingly complex and diverse molecular architectures.[30][31]

  • In Vivo Applications: A major goal is to translate these powerful chemical tools from the laboratory to living organisms for applications in disease diagnosis and therapy.

Conclusion

Polysubstituted phenols represent a remarkably versatile and powerful platform for the development of orthogonal chemical reactions. Their tunable reactivity and compatibility with biological systems have already led to significant advances in site-specific protein modification, cellular imaging, and drug development. As our understanding of the underlying chemical principles deepens and new synthetic methodologies emerge, the applications of polysubstituted phenols in bioorthogonal chemistry are set to expand even further, opening up new frontiers in chemical biology and medicine.

References

Whitepaper: The Strategic Role of Fluorine in Modulating the Biological Activity of Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into phenolic scaffolds is a cornerstone of modern medicinal chemistry. This technical guide provides an in-depth analysis of the multifaceted roles fluorine plays in altering the biological activity of phenols. We will dissect the fundamental physicochemical principles—electronic effects, lipophilicity, metabolic stability, and molecular interactions—that are perturbed by fluorination. By grounding these principles in experimental data and established protocols, this guide aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary for rational, effective drug design. We will explore the causality behind experimental choices, present self-validating protocols, and provide a comprehensive framework for leveraging fluorine's unique properties to optimize phenolic drug candidates.

Introduction: Fluorine as a Tool of Molecular Precision

Fluorine has emerged as an indispensable element in drug discovery, with a significant percentage of all commercial drugs containing at least one fluorine atom.[1] Its unique properties—high electronegativity, a van der Waals radius only slightly larger than hydrogen, and the exceptional strength of the carbon-fluorine (C-F) bond—allow for precise molecular tuning without introducing significant steric bulk.[2][3] When applied to phenolic moieties, which are common pharmacophores but often plagued by metabolic liabilities, fluorine substitution can dramatically enhance pharmacokinetic and pharmacodynamic profiles. This guide moves beyond a simple catalog of effects to provide a mechanistic understanding of how this single-atom substitution can profoundly influence acidity, membrane permeability, resistance to metabolic degradation, and target binding affinity.[2][4]

Core Physicochemical Modifications

The biological activity of a phenolic compound is inextricably linked to its physicochemical properties. Fluorination offers a powerful lever to modulate these properties. The diagram below provides a high-level overview of the primary effects of substituting fluorine onto a phenolic ring.

G A Fluorine Substitution on Phenol B Electronic Effects (pKa Modulation) A->B C Lipophilicity (logP / logD Alteration) A->C D Metabolic Stability (Metabolic Blocking) A->D E Molecular Interactions (H-Bonding & Conformation) A->E G cluster_0 Standard Metabolic Pathway cluster_1 Fluorine-Blocked Pathway A Phenolic Drug (Metabolically Liable C-H) B Oxidized Metabolite (e.g., Quinone) A->B CYP450 Oxidation C Rapid Clearance / Potential Toxicity B->C D Fluorinated Phenol (Resistant C-F) E Metabolism Blocked D->E CYP450 Oxidation F Increased Half-Life & Improved Bioavailability E->F G A Prepare Reagents (Microsomes, NADPH, Buffer) B Incubate Microsomes + Test Compound @ 37°C A->B C Initiate Reaction (Add NADPH) B->C D Time-Point Sampling (t = 0, 5, 15, 30, 60 min) C->D E Quench Reaction (Acetonitrile + Internal Std) D->E F Centrifuge & Collect Supernatant E->F G LC-MS/MS Analysis F->G H Calculate t½ and CLint G->H

References

Selective Activation of Carbon-Halogen Bonds: A Guide to the Differential Reactivity of C-Br vs. C-Cl in Phenolic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the selective functionalization of polyhalogenated aromatic compounds is a cornerstone of molecular design. Halogenated phenols, specifically, are pivotal synthons due to the dual reactivity imparted by the hydroxyl group and the carbon-halogen (C-X) bonds. A frequent challenge and opportunity lie in differentiating the reactivity of multiple C-X bonds within the same molecule. This guide provides a deep technical analysis of the fundamental principles governing the differential reactivity of carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in phenolic systems. We will explore the underlying physicochemical properties, delve into the mechanics of catalytic activation, present field-proven experimental protocols for selective transformations, and discuss the strategic implications for drug development.

Foundational Principles: Why C-Br and C-Cl Bonds Behave Differently

The synthetic utility of aryl halides is predominantly dictated by the nature of the carbon-halogen bond. While often treated as functionally similar, the C-Br and C-Cl bonds possess distinct characteristics that a skilled chemist can exploit for selective reactions. The two primary factors governing their reactivity are bond strength and the mechanism of cleavage.[1]

The Decisive Role of Bond Dissociation Energy (BDE)

The energy required to break a bond homolytically is its Bond Dissociation Energy (BDE). In the context of aryl halides, the C-Br bond is demonstrably weaker than the C-Cl bond.[1][2] This difference is the single most important factor determining their relative reactivity in many transformations, especially those involving metal-catalyzed bond activation.[1][3]

The weaker C-Br bond is a direct consequence of the larger atomic radius of bromine compared to chlorine. This results in a longer and less effective orbital overlap between carbon's sp² hybrid orbital and bromine's 4p orbital, compared to the overlap with chlorine's 3p orbital.[3] A weaker bond requires less energy to cleave, leading to a faster reaction rate in processes where C-X bond breaking is the rate-determining step.[1]

Table 1: Comparative Physicochemical Properties of Aryl C-Br and C-Cl Bonds

PropertyC-Br (in Bromobenzene)C-Cl (in Chlorobenzene)Causality & Implication
Avg. Bond Dissociation Energy (kJ/mol) ~290[1]~340[1]Lower energy requirement for C-Br cleavage results in higher reactivity.
Bond Length (Å) ~1.91~1.74Longer C-Br bond indicates weaker orbital overlap and a weaker bond.
Halogen Electronegativity (Pauling Scale) 2.963.16Higher C-Cl polarity has less influence on reactivity in cross-couplings than BDE.
Leaving Group Ability Good (Br⁻)Moderate (Cl⁻)Bromide is a better leaving group than chloride, favoring substitution reactions.[2]
Relative Reactivity in Oxidative Addition HighLowThe weaker C-Br bond facilitates faster oxidative addition to metal catalysts like Pd(0).[4][5]
The Influence of the Phenolic Hydroxyl Group

The presence of a hydroxyl group on the aromatic ring significantly modulates the electronic properties of the entire system. The oxygen's lone pairs can donate electron density into the ring through resonance, a phenomenon that "activates" the ring.[6][7] This increased electron density makes the aromatic system more nucleophilic and can influence the rate and regioselectivity of reactions.[6][7] Specifically for C-X bonds, this electron donation can slightly strengthen the bond through resonance, which gives the C-X bond partial double-bond character.[8] However, this effect is generally not sufficient to override the intrinsic BDE differences between C-Br and C-Cl bonds. The primary role of the hydroxyl group is often as a directing group or a site for further functionalization.

Exploiting Differential Reactivity: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-heteroatom bond formation and serve as a perfect illustration of selective C-Br vs. C-Cl activation.[9] The generally accepted catalytic cycle for reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig provides a clear mechanistic framework for understanding this selectivity.[5][9]

The reactivity order for aryl halides in these reactions is almost universally Ar-I > Ar-Br > Ar-OTf >> Ar-Cl.[4][5] This trend is a direct consequence of the energetics of the first and often rate-determining step: oxidative addition .[10][11]

The Oxidative Addition Step: The Locus of Selectivity

In this step, the active Pd(0) catalyst inserts into the carbon-halogen bond, forming an organopalladium(II) complex.[9] This process involves the cleavage of the C-X bond. Given the significantly lower BDE of the C-Br bond compared to the C-Cl bond, the activation energy for the oxidative addition of an aryl bromide to a Pd(0) center is much lower.[3][11] Consequently, under carefully controlled conditions, the catalyst will selectively react with the C-Br bond while leaving a C-Cl bond on the same molecule untouched.

Palladium_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII Ar-Pd(II)L₂(X) (X = Br or Cl) OxAdd->PdII ΔG‡(C-Br) << ΔG‡(C-Cl) Transmetal Transmetalation (e.g., with R-B(OH)₂) PdII->Transmetal + R-M PdII_R Ar-Pd(II)L₂(R) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product Ar-R (Coupled Product) RedElim->Product

Caption: Palladium-catalyzed cross-coupling cycle. Selectivity arises at the Oxidative Addition step, where the lower activation energy (ΔG‡) for C-Br cleavage is strongly favored.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol provides a self-validating method to demonstrate the selective functionalization of a C-Br bond in the presence of a C-Cl bond on a phenolic substrate.

Objective: To selectively couple phenylboronic acid to the C-Br position of 4-bromo-2-chlorophenol.

Materials & Reagents
  • 4-bromo-2-chlorophenol (Substrate)

  • Phenylboronic acid (Coupling partner)

  • Palladium(II) acetate [Pd(OAc)₂] (Catalyst precursor)

  • Triphenylphosphine [PPh₃] (Ligand)

  • Potassium carbonate [K₂CO₃] (Base)

  • Toluene (Solvent)

  • Water (Co-solvent)

  • Argon or Nitrogen gas (Inert atmosphere)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Experimental Workflow

Caption: Step-by-step workflow for selective Suzuki-Miyaura coupling.

Detailed Procedure
  • Reaction Setup : To a 50 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromo-2-chlorophenol (1.0 mmol, 1 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and finely ground potassium carbonate (3.0 mmol, 3.0 equiv.).

  • Catalyst Addition : In the open air, quickly add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

  • Inerting : Seal the flask with a rubber septum, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition : Add degassed toluene (8 mL) and degassed water (2 mL) via syringe.

  • Reaction Execution : Place the flask in a preheated oil bath at 85 °C and stir vigorously for 4-6 hours.

  • Monitoring : The reaction can be monitored by taking small aliquots, quenching them with water, extracting with ethyl acetate, and analyzing by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The expected product, 3-chloro-4-hydroxybiphenyl, should be the major component, with minimal formation of the di-coupled or C-Cl coupled product.

  • Workup : After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and brine (15 mL).

  • Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure product.

  • Characterization : Confirm the structure and regioselectivity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. The spectra should be consistent with substitution at the original C-Br position.

Strategic Applications in Drug Development

The ability to selectively functionalize one halogen site over another is not merely an academic exercise; it is a powerful strategy in medicinal chemistry and drug development.

  • Scaffold Elaboration : A di-halogenated phenolic intermediate can be used in a stepwise fashion. The more reactive C-Br bond can be addressed first (e.g., via Suzuki coupling), followed by a different transformation at the less reactive C-Cl site under more forcing conditions or with a different catalytic system. This allows for the controlled and divergent synthesis of a library of complex analogues from a single advanced intermediate.

  • Late-Stage Functionalization : In the synthesis of a complex drug candidate, a C-Br bond can be carried through multiple steps as a robust placeholder, only to be functionalized in a late-stage step where mild conditions are paramount to avoid decomposition of the molecule. The C-Cl bond can remain as a stable substituent or be targeted in a subsequent step.

  • Structure-Activity Relationship (SAR) Studies : By creating pairs of analogues where one has a substituent at the "bromo-position" and the other at the "chloro-position," medicinal chemists can precisely probe the steric and electronic requirements of a biological target.

Conclusion

The differential reactivity of C-Br and C-Cl bonds in phenolic compounds is a direct result of their fundamental physicochemical properties, most notably the disparity in their bond dissociation energies. This inherent difference can be masterfully exploited using modern catalytic methods, particularly palladium-catalyzed cross-coupling, to achieve exquisite site selectivity. For the researcher, scientist, or drug development professional, understanding and applying these principles enables the efficient, controlled, and strategic synthesis of complex molecular architectures, accelerating the discovery and development of new chemical entities.

References

Halogenated Phenols: Versatile Intermediates for Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern organic synthesis, the pursuit of efficiency, selectivity, and molecular diversity is paramount. Among the vast arsenal of chemical building blocks, halogenated phenols stand out as exceptionally versatile and powerful intermediates. Their unique combination of a nucleophilic hydroxyl group and an electrophilic aromatic ring, tunable by the nature and position of the halogen substituent, provides a gateway to a vast array of complex molecules. This guide is intended to serve as a comprehensive technical resource for researchers, scientists, and professionals in drug development, offering in-depth insights into the synthesis, reactivity, and strategic application of these indispensable synthetic precursors. We will delve into the causality behind experimental choices, providing not just protocols, but a deeper understanding of the underlying principles that govern the successful utilization of halogenated phenols in the construction of pharmaceuticals, agrochemicals, polymers, and natural products.

The Strategic Importance of Halogenated Phenols

Halogenated phenols are aromatic compounds characterized by a hydroxyl group and at least one halogen atom (F, Cl, Br, I) attached to the benzene ring. This seemingly simple structural motif belies a rich and nuanced reactivity profile that makes them invaluable in synthetic chemistry. The interplay between the electron-donating hydroxyl group and the electron-withdrawing, yet synthetically versatile, halogen atom(s) dictates their chemical behavior.

The hydroxyl group activates the aromatic ring towards electrophilic substitution, while also providing a handle for O-functionalization. The halogen atom, on the other hand, serves as a key reactive site for a multitude of transformations, most notably transition-metal-catalyzed cross-coupling reactions. The nature of the halogen (I > Br > Cl) significantly influences its reactivity as a leaving group, a factor that can be strategically exploited in sequential functionalization. Furthermore, the regiochemical placement of the halogen atom(s) allows for precise control over the introduction of new substituents, a critical aspect in the synthesis of complex target molecules with specific biological activities.

Synthesis of Halogenated Phenols: A Toolkit for Regiocontrol

The ability to introduce halogens onto a phenolic ring with high regioselectivity is fundamental to their utility as synthetic intermediates. A variety of methods have been developed, each with its own set of advantages and substrate scope.

Electrophilic Aromatic Halogenation

Direct halogenation of phenols is often the most straightforward approach. The high electron density of the phenolic ring, due to the activating effect of the hydroxyl group, facilitates electrophilic substitution, often without the need for a Lewis acid catalyst.[1] However, controlling the regioselectivity can be challenging, as mixtures of ortho and para isomers are frequently obtained.[1]

For many commercial applications, the para-chloro derivative is the desired product.[2] Specialized catalytic systems have been developed to achieve high para-selectivity.

Reaction: para-Chlorination of a substituted phenol using sulfuryl chloride.

Materials:

  • Substituted Phenol (e.g., o-cresol, m-cresol)

  • Sulfuryl chloride (SO₂Cl₂)

  • Sulphur-containing catalyst (e.g., a poly(alkylene sulfide))

  • Inert solvent (e.g., dichloromethane)

Procedure:

  • Dissolve the substituted phenol and the sulfur-containing catalyst in the inert solvent in a reaction vessel equipped with a stirrer and under an inert atmosphere.

  • Cool the mixture to the desired temperature (typically between 0 °C and room temperature).

  • Slowly add sulfuryl chloride to the reaction mixture while maintaining the temperature.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, quench the reaction with a suitable reagent (e.g., a dilute solution of sodium sulfite).

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purify the product by a suitable method (e.g., column chromatography or recrystallization).

Causality: The use of a sulfur-containing catalyst is crucial for achieving high para-selectivity. The catalyst is believed to interact with the phenol and the chlorinating agent in a way that sterically hinders the ortho positions, thereby directing the electrophilic attack to the para position.

Ortho-Selective Halogenation

Achieving ortho-selectivity can be more challenging due to the steric hindrance around the hydroxyl group. However, several methods have been developed to overcome this.

Primary and secondary amines can effectively catalyze the ortho-bromination of phenols using N-bromosuccinimide (NBS).[3]

Reaction: Ortho-bromination of a phenol using NBS and an amine catalyst.

Materials:

  • Phenol

  • N-Bromosuccinimide (NBS)

  • Amine catalyst (e.g., diisopropylamine)

  • Solvent (e.g., dichloromethane)

Procedure:

  • Dissolve the phenol in the solvent in a reaction vessel.

  • Add the amine catalyst to the solution.

  • Slowly add NBS to the reaction mixture at a controlled temperature (often room temperature or below).

  • Stir the reaction until completion, monitoring by TLC or GC.

  • Work up the reaction by washing with water and brine, drying the organic layer, and removing the solvent.

  • Purify the product by column chromatography.

Causality: The amine is thought to react with NBS to form an N-bromoamine intermediate, which is the active brominating species. This intermediate is believed to coordinate with the phenolic hydroxyl group, delivering the bromine to the ortho position.[3]

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

Phenol [label="Phenol"]; NBS [label="N-Bromosuccinimide (NBS)"]; Amine [label="Amine Catalyst"]; Intermediate [label="N-Bromoamine Intermediate", fillcolor="#FBBC05"]; Ortho_Bromophenol [label="ortho-Bromophenol", fillcolor="#34A853"];

G Halogenated_Phenol Halogenated Phenol Cross_Coupling Cross_Coupling Halogenated_Phenol->Cross_Coupling Nucleophilic_Substitution Nucleophilic_Substitution Halogenated_Phenol->Nucleophilic_Substitution Polymers Polymers Halogenated_Phenol->Polymers Natural_Products Natural_Products Halogenated_Phenol->Natural_Products Electrophilic_Halogenation Electrophilic_Halogenation Electrophilic_Halogenation->Halogenated_Phenol Ortho_Metalation Ortho_Metalation Ortho_Metalation->Halogenated_Phenol Suzuki Suzuki Pharmaceuticals Pharmaceuticals Suzuki->Pharmaceuticals Agrochemicals Agrochemicals Suzuki->Agrochemicals Ullmann Ullmann Ullmann->Pharmaceuticals

Figure 1: Conceptual overview of the synthesis, reactivity, and applications of halogenated phenols.

The Art of the Transformation: Halogenated Phenols in Cross-Coupling Reactions

The true power of halogenated phenols as synthetic intermediates is most evident in their application in transition-metal-catalyzed cross-coupling reactions. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity, providing access to a vast chemical space.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron species and an organic halide.[4] Halogenated phenols are excellent substrates for this reaction, providing a route to biaryls and other complex aromatic structures.

Reaction: Palladium-catalyzed cross-coupling of a halophenol with an arylboronic acid.

Materials:

  • Halophenol (e.g., 4-bromophenol)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd/C)[5][6]

  • Ligand (if necessary, e.g., a phosphine ligand)

  • Base (e.g., K₂CO₃, K₃PO₄)[5]

  • Solvent (e.g., water, dioxane, toluene)[5]

Procedure:

  • To a reaction vessel, add the halophenol, arylboronic acid, base, and palladium catalyst (and ligand, if used).

  • Add the solvent and degas the mixture (e.g., by bubbling with an inert gas like argon or nitrogen).

  • Heat the reaction mixture to the desired temperature (ranging from room temperature to reflux, depending on the catalyst system and substrates).[7]

  • Monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Causality: The choice of catalyst, ligand, base, and solvent is critical for the success of the Suzuki-Miyaura coupling. The ligand stabilizes the palladium catalyst and facilitates the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). The base is required to activate the organoboron species for transmetalation. The solvent system influences the solubility of the reagents and the rate of the reaction. For less reactive aryl chlorides, more active catalyst systems, often employing bulky electron-rich phosphine ligands, are required.[5][8]

dot graph G { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

Start [label="Pd(0) Catalyst", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxidative_Addition [label="Oxidative Addition\n(+ Ar-X)"]; Pd_II_Intermediate [label="Pd(II) Intermediate\n(Ar-Pd-X)", fillcolor="#FBBC05"]; Transmetalation [label="Transmetalation\n(+ R-B(OR)₂ + Base)"]; Pd_II_Coupling_Intermediate [label="Pd(II) Coupling Intermediate\n(Ar-Pd-R)", fillcolor="#FBBC05"]; Reductive_Elimination [label="Reductive Elimination"]; Product [label="Coupled Product\n(Ar-R)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Oxidative_Addition; Oxidative_Addition -> Pd_II_Intermediate; Pd_II_Intermediate -> Transmetalation; Transmetalation -> Pd_II_Coupling_Intermediate; Pd_II_Coupling_Intermediate -> Reductive_Elimination; Reductive_Elimination -> Product; Reductive_Elimination -> Start [label="Regenerates\nCatalyst"]; }

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Ullmann Condensation: Crafting C-O and C-N Bonds

The Ullmann condensation is a copper-catalyzed reaction that allows for the formation of diaryl ethers (C-O coupling) and diaryl amines (C-N coupling) from aryl halides and alcohols or amines, respectively.[1] Halogenated phenols are key substrates in these transformations.

Reaction: Copper-catalyzed C-O coupling of a halophenol with another phenol.

Materials:

  • Halophenol (e.g., 2-chlorophenol)

  • Phenol

  • Copper catalyst (e.g., CuI, CuBr)[9]

  • Ligand (e.g., L-proline, N,N-dimethylglycine)[10]

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., DMSO, DMF)

Procedure:

  • Combine the halophenol, phenol, copper catalyst, ligand, and base in a reaction vessel.

  • Add the solvent and heat the mixture under an inert atmosphere. Ullmann reactions often require elevated temperatures.[1]

  • Monitor the reaction's progress.

  • After completion, cool the reaction and perform an aqueous workup.

  • Extract the product, dry the organic phase, and remove the solvent.

  • Purify the diaryl ether product.

Causality: The ligand plays a crucial role in modern Ullmann condensations, allowing for milder reaction conditions compared to the classical, high-temperature procedures.[10] The ligand solubilizes the copper catalyst and facilitates the coupling process. The choice of base is also important for deprotonating the phenol and promoting the reaction.

Applications in the Synthesis of High-Value Molecules

The versatility of halogenated phenols as synthetic intermediates is underscored by their widespread use in the synthesis of a diverse range of commercially important molecules.

Pharmaceuticals

Many blockbuster drugs contain structural motifs derived from halogenated phenols.

  • Diclofenac: This widely used non-steroidal anti-inflammatory drug (NSAID) is synthesized from 2,6-dichlorophenol. The synthesis involves an etherification reaction followed by a Smiles rearrangement.[11][12]

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

"2,6-Dichlorophenol" -> "Intermediate_1" [label="Etherification"]; "Intermediate_1" -> "Diclofenac" [label="Smiles Rearrangement & further steps"]; }

Figure 3: Simplified synthetic route to Diclofenac.

  • Triclosan: This antibacterial and antifungal agent, found in many consumer products, is synthesized from 2,4-dichlorophenol.[13][14] The synthesis involves a condensation reaction with 2,5-dichloronitrobenzene followed by reduction and diazotization/hydrolysis.[15]

  • Chloroxylenol: A common antiseptic and disinfectant, chloroxylenol is prepared by the chlorination of 3,5-dimethylphenol.[7][16]

  • Thyroxine (T4): This essential thyroid hormone is biosynthesized in the body through the iodination of tyrosine residues in the protein thyroglobulin.[17][18] Synthetic routes to L-thyroxine also rely on the selective iodination of tyrosine derivatives.[9]

Agrochemicals

Halogenated phenols are crucial building blocks for many herbicides and pesticides.

  • Bromoxynil: This selective herbicide is synthesized from 4-cyanophenol through a bromination reaction.[19][20]

Polymers

Halogenated phenols can serve as monomers for the synthesis of high-performance polymers.

  • Poly(2,6-dimethyl-1,4-phenylene oxide) (PPO): This engineering thermoplastic with excellent thermal and mechanical properties is synthesized by the oxidative coupling polymerization of 2,6-dimethylphenol.[3][21][22][23][24] While the starting material is not halogenated, the polymerization mechanism is closely related to the chemistry of phenols, and halogenated phenols can be used to prepare functionalized PPO derivatives.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

"2,6-Dimethylphenol" -> "PPO" [label="Oxidative Coupling Polymerization"]; }

Figure 4: Synthesis of Poly(2,6-dimethyl-1,4-phenylene oxide) (PPO).

Natural Products

A vast number of halogenated natural products, particularly from marine organisms, possess phenolic moieties. The biosynthesis of these compounds often involves enzymatic halogenation of phenolic precursors. The unique biological activities of these compounds make them attractive targets for total synthesis, where halogenated phenols are key intermediates.[25][26][27][28][29]

Future Outlook and Conclusion

The field of organic synthesis is continually evolving, with a constant demand for more efficient, selective, and sustainable methods. Halogenated phenols are poised to remain at the forefront of this evolution. The development of new catalytic systems for the functionalization of less reactive chloro- and fluoro-phenols will further expand their utility. Moreover, the integration of flow chemistry and other high-throughput techniques will undoubtedly accelerate the discovery of new reactions and applications for these versatile intermediates.

References

Methodological & Application

Application Notes & Protocols: 6-Bromo-2-chloro-3-fluorophenol as a Versatile Synthon for Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Bromo-2-chloro-3-fluorophenol is a polysubstituted aromatic compound whose unique arrangement of functional groups offers exceptional versatility in the synthesis of complex pharmaceutical intermediates. The presence of a nucleophilic hydroxyl group alongside two distinct halogen atoms (bromine and chlorine) with differential reactivity allows for a series of selective, high-yield transformations. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic utilization of this building block. We will explore its reactivity profile and provide detailed, field-proven protocols for its application in sequential cross-coupling and etherification reactions, pivotal steps in the construction of scaffolds for targeted therapies such as kinase inhibitors.

Introduction: The Strategic Value of Polysubstituted Phenols

Phenolic structures are a recurring and significant motif in medicinal chemistry, present in a large percentage of approved small-molecule pharmaceuticals.[1] The strategic incorporation of halogen atoms, particularly fluorine, is a well-established method for modulating a drug candidate's pharmacological properties, including metabolic stability, binding affinity, and lipophilicity.[2][3] this compound (CAS No. 1805518-71-1) emerges as a highly valuable starting material by combining these features.[4][5][6] Its utility lies in the orthogonal reactivity of its functional groups, which can be addressed sequentially to build molecular complexity in a controlled and predictable manner. This application note focuses on leveraging this differential reactivity for the synthesis of advanced pharmaceutical intermediates.

Physicochemical Properties and Reactivity Profile

A clear understanding of the molecule's properties is fundamental to its successful application in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1805518-71-1[4][6][7]
Molecular Formula C₆H₃BrClFO[4][8]
Molecular Weight 225.44 g/mol [4][8]
Appearance Solid (typical)[4]
Storage Sealed in dry, room temperature conditions[4]

The synthetic utility of this compound is dictated by the distinct chemical nature of its three primary functional groups: the phenolic hydroxyl, the bromo substituent, and the chloro substituent.

  • Phenolic Hydroxyl (-OH): This group is acidic and readily deprotonated by a base to form a potent phenoxide nucleophile, making it ideal for O-alkylation and O-arylation reactions, such as the Williamson ether synthesis.[9]

  • Bromo Group (-Br): The Carbon-Bromine bond is significantly more reactive than the Carbon-Chlorine bond in palladium-catalyzed cross-coupling reactions.[10][11] This allows for highly selective Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings at this position.

  • Chloro Group (-Cl): Being less reactive, the C-Cl bond can be preserved during reactions targeting the C-Br bond. It can then be used as a handle for a subsequent cross-coupling reaction under more forcing conditions, enabling the synthesis of trisubstituted aromatic cores.[10][11]

G cluster_molecule This compound cluster_reactions Key Synthetic Transformations mol C₆H₃BrClFO suzuki Suzuki-Miyaura Coupling mol->suzuki C-Br bond (High Reactivity) ether O-Alkylation / Etherification mol->ether -OH group (Nucleophilic) other_coupling Secondary Coupling (harsher conditions) mol->other_coupling C-Cl bond (Lower Reactivity)

Caption: Reactivity map of this compound.

Application in Sequential Synthesis: A Two-Step Protocol

To illustrate the synthetic utility of this compound, we present a representative two-step workflow to generate a biaryl ether intermediate, a common scaffold in modern kinase inhibitors.[2][12] This process leverages the differential reactivity of the C-Br and -OH groups.

G start This compound step1 Protocol 1: Suzuki-Miyaura Coupling start->step1 intermediate Intermediate: 2-Chloro-3-fluoro-6-(aryl)phenol step1->intermediate step2 Protocol 2: O-Alkylation intermediate->step2 product Final Product: Biaryl Ether Intermediate step2->product

Caption: Two-step synthetic workflow utilizing this compound.

Protocol 1: Site-Selective Suzuki-Miyaura Cross-Coupling

This protocol describes the selective palladium-catalyzed coupling of an arylboronic acid at the C6-bromo position. The reaction conditions are chosen to be mild enough to leave the C2-chloro bond intact.[13]

Objective: To synthesize 2-chloro-3-fluoro-6-(aryl)phenol from this compound.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • Sodium Carbonate (Na₂CO₃) (3.0 eq)

  • 1,4-Dioxane and Water (4:1 v/v)

  • Nitrogen or Argon gas supply

  • Standard reflux and work-up glassware

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and Na₂CO₃ (3.0 eq).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add the degassed solvent mixture of 1,4-dioxane and water (4:1). The typical concentration is 0.1 M with respect to the starting phenol.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-chloro-3-fluoro-6-(aryl)phenol intermediate.

Trustworthiness Check: The success of the Suzuki-Miyaura coupling relies on the quality of the reagents and the maintenance of an inert atmosphere.[11][14] The catalyst, Pd(dppf)Cl₂, is chosen for its high activity with aryl chlorides and bromides, ensuring selective reaction at the more labile C-Br site.[10]

Protocol 2: O-Alkylation of the Biaryl Phenol Intermediate

This protocol details the etherification of the phenolic hydroxyl group of the intermediate synthesized in Protocol 1. This is a standard Williamson ether synthesis.[9]

Objective: To synthesize a 2-(alkoxy)-1-chloro-6-fluoro-3-(aryl)benzene derivative.

Materials:

  • 2-Chloro-3-fluoro-6-(aryl)phenol (1.0 eq)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide) (1.5 eq)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.5 eq)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Standard reaction and work-up glassware

Procedure:

  • To a round-bottom flask, add the 2-chloro-3-fluoro-6-(aryl)phenol intermediate (1.0 eq) and finely powdered K₂CO₃ (2.5 eq).

  • Add anhydrous DMF or MeCN as the solvent (typical concentration 0.2 M).

  • Stir the suspension at room temperature for 15 minutes to facilitate the formation of the phenoxide.

  • Add the alkyl halide (1.5 eq) dropwise to the mixture.

  • Heat the reaction to 50-60 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 2-6 hours).

  • Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Separate the layers and extract the aqueous phase twice more with ethyl acetate.

  • Combine the organic layers and wash with brine to remove residual DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography or recrystallization to yield the final biaryl ether.

Summary of Synthetic Steps and Expected Yields

The following table summarizes the representative reactions and typical outcomes. Yields are illustrative and will vary based on the specific substrates and optimization of conditions.

Table 2: Summary of Representative Reactions and Yields

StepReaction TypeKey ReagentsSolvent(s)Typical Yield (%)
1Suzuki-Miyaura CouplingArylboronic acid, Pd(dppf)Cl₂, Na₂CO₃Dioxane/Water75-90%
2O-AlkylationAlkyl halide, K₂CO₃DMF or MeCN80-95%

Safety and Handling

As a halogenated phenol, this compound and its derivatives should be handled with care in a well-ventilated fume hood.[15]

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[15][16]

  • Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[17] Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[15]

Always consult the latest Safety Data Sheet (SDS) for comprehensive safety information before commencing any experimental work.[15][16]

Conclusion

This compound is a powerful and versatile building block for the synthesis of pharmaceutical intermediates. Its value is rooted in the differential reactivity of its bromo, chloro, and hydroxyl functional groups, which enables chemists to perform selective, sequential transformations. The protocols detailed herein for Suzuki-Miyaura coupling and O-alkylation provide a reliable framework for constructing complex biaryl ether scaffolds, which are prevalent in many targeted therapies. By leveraging the unique chemical handles on this synthon, researchers can efficiently access novel molecular architectures, accelerating the drug discovery and development process.

References

Application Notes & Protocols: Synthetic Pathways for Agrochemicals from 6-Bromo-2-chloro-3-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted phenols are indispensable molecular scaffolds in the development of modern agrochemicals.[1] Their unique electronic and structural properties, dictated by the pattern of substitution on the aromatic ring, allow for the fine-tuning of biological activity and environmental fate. The polyhalogenated compound, 6-Bromo-2-chloro-3-fluorophenol, represents a versatile and highly functionalized starting material for the synthesis of diverse classes of potential herbicides, fungicides, and insecticides. The presence of three distinct halogen atoms (Br, Cl, F) at specific positions, combined with a reactive phenolic hydroxyl group, offers multiple, orthogonal handles for synthetic diversification. This document provides detailed synthetic protocols for the transformation of this compound into high-value agrochemical precursors via three robust and industrially relevant pathways: O-Arylation to form diaryl ethers, Palladium-catalyzed Buchwald-Hartwig amination, and Palladium-catalyzed Suzuki cross-coupling.

Introduction: The Strategic Value of Polysubstituted Phenols in Agrochemical Design

The discovery and optimization of active ingredients for crop protection are heavily reliant on the strategic use of versatile chemical building blocks.[1] Halogenated and multi-substituted phenolic compounds are particularly prized for several reasons:

  • Metabolic Stability: Halogen atoms, particularly fluorine, can block sites of metabolic oxidation, increasing the bioavailability and persistence of the active molecule in the target pest.

  • Enhanced Lipophilicity: The introduction of halogens generally increases the lipophilicity of a molecule, which can improve its ability to penetrate the waxy cuticles of plants or the chitinous exoskeletons of insects and fungi.

  • Conformational Control: Bulky substituents ortho to the phenolic hydroxyl or other key functional groups can enforce a specific three-dimensional conformation, which may be crucial for binding to the target enzyme or receptor.

  • Synthetic Versatility: The different reactivities of various halogen substituents (e.g., I > Br > Cl > F for oxidative addition in Pd catalysis) allow for selective and sequential chemical modifications, enabling the construction of complex molecular architectures.

This compound is a prime example of such a strategic starting material. Its utility lies in the ability to leverage its distinct functional groups in separate, non-interfering reaction steps to build molecules with potential biological activity.

Pathway I: Synthesis of Diaryl Ether Derivatives (Potential Fungicides & Herbicides)

Diaryl ethers are a prominent class of agrochemicals, most notably represented by the protoporphyrinogen oxidase (PPO) inhibiting herbicides and certain fungicides. The ether linkage provides a stable yet flexible connection between two aromatic rings, allowing them to adopt the optimal conformation for biological activity. The following protocol details a copper-catalyzed Ullmann-type condensation to synthesize a diaryl ether from this compound.

Rationale and Workflow Overview

The phenolic hydroxyl group of this compound can act as a nucleophile, displacing a halogen from an activated aryl halide. Copper-catalyzed C-O cross-coupling reactions are well-established methods for the synthesis of diaryl ethers and are often more economical than palladium-based systems for this specific transformation.[2][3] In this protocol, we couple the starting phenol with 4-chlorobenzotrifluoride, a common building block in agrochemical synthesis, to create a trifluoromethyl-substituted diaryl ether.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Isolation cluster_purification Purification A Charge reactor with: - this compound - 4-Chlorobenzotrifluoride - Copper(I) Iodide (CuI) - K2CO3 (Base) - DMF (Solvent) B Heat mixture to 120-140 °C under Nitrogen atmosphere A->B C Monitor reaction progress by TLC or LC-MS (Target: ~12-24 hours) B->C D Cool to room temperature and filter off solids C->D E Partition filtrate between water and Ethyl Acetate D->E F Wash organic layer with b-rine, dry over Na2SO4 E->F G Concentrate in vacuo F->G H Purify crude product via column chromatography (Silica gel, Hexanes/EtOAc) G->H

Caption: Pd-catalyzed C-N coupling of the starting phenol with aniline.

Detailed Experimental Protocol

Reaction: Synthesis of 2-chloro-3-fluoro-6-(phenylamino)phenol

Materials:

  • This compound (1.0 eq)

  • Aniline (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene, anhydrous

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a dry Schlenk tube.

  • Remove the tube from the glovebox, and add this compound.

  • Evacuate the tube and backfill with argon. Repeat three times.

  • Add anhydrous toluene, followed by aniline via syringe.

  • Seal the Schlenk tube and heat the mixture in an oil bath at 100 °C for 8-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting aryl bromide.

  • Cool the reaction to room temperature and quench by adding saturated aqueous ammonium chloride solution.

  • Dilute with ethyl acetate and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude material by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the desired N-aryl amine.

Data Summary
ParameterExpected Value
Reaction Time 8 - 16 hours
Temperature 100 °C
Catalyst Loading 2 mol % Pd
Typical Yield 70 - 90%
Purification Column Chromatography

Pathway III: Synthesis of Biaryl Compounds via Suzuki Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, widely used in both pharmaceutical and agrochemical industries. [4][5]It allows for the coupling of an aryl halide with an organoboron species, such as a boronic acid or ester. [6][7]Applying this reaction to the C-Br bond of this compound enables the synthesis of biaryl structures, which are present in several classes of herbicides.

Rationale and Workflow

This protocol outlines the coupling of this compound with 4-methoxyphenylboronic acid. The reaction is catalyzed by a palladium complex and requires a base to activate the boronic acid for transmetalation. [5]This pathway creates a biphenyl scaffold, a privileged structure in agrochemical design, while leaving the chloro, fluoro, and phenol groups available for further functionalization if desired.

Workflow Diagram: Suzuki Cross-Coupling

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Isolation cluster_purification Purification A Combine in flask: - this compound - 4-Methoxyphenylboronic acid - Pd(PPh3)4 (catalyst) - Na2CO3 (base) B Add solvent mixture: (Toluene/Ethanol/Water) A->B C Heat to reflux (~85 °C) under Nitrogen B->C D Monitor for 4-12 hours via TLC or LC-MS C->D E Cool and partition between EtOAc and Water D->E F Separate layers, wash organic with brine E->F G Dry (MgSO4), filter, and concentrate crude product F->G H Purify via flash column chromatography G->H

Caption: General workflow for Suzuki-Miyaura C-C bond formation.

Detailed Experimental Protocol

Reaction: Synthesis of 2'-chloro-3'-fluoro-4'-methoxy-biphenyl-2-ol

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.3 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • Solvent mixture: Toluene, Ethanol, and Water (e.g., 4:1:1 ratio)

Procedure:

  • To a round-bottom flask, add this compound, 4-methoxyphenylboronic acid, and sodium carbonate.

  • Add the palladium catalyst, Pd(PPh₃)₄.

  • Fit the flask with a reflux condenser and nitrogen inlet. Purge the system with nitrogen for 10-15 minutes.

  • Add the degassed solvent mixture (Toluene/Ethanol/Water) via cannula.

  • Heat the reaction mixture to reflux (approximately 85-90 °C) with stirring.

  • Maintain at reflux for 4-12 hours, monitoring the disappearance of the aryl bromide by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water, then transfer to a separatory funnel.

  • Separate the layers. Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude oil or solid by flash column chromatography (silica gel, hexanes/ethyl acetate) to obtain the pure biphenyl product.

Data Summary
ParameterExpected Value
Reaction Time 4 - 12 hours
Temperature ~85 - 90 °C
Catalyst Loading 5 mol %
Typical Yield 75 - 95%
Purification Column Chromatography

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of potential agrochemicals. Its orthogonal functionalities allow for selective transformations using modern synthetic methodologies. The protocols outlined herein for the synthesis of diaryl ethers, N-aryl amines, and biaryl compounds demonstrate robust pathways to generate diverse molecular scaffolds with high potential for biological activity. These methods provide a solid foundation for researchers in the agrochemical industry to build libraries of novel compounds for screening and lead optimization, leveraging the unique structural and electronic contributions of this polyhalogenated phenol.

References

Suzuki-Miyaura coupling protocols for 6-Bromo-2-chloro-3-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Chemoselective Suzuki-Miyaura Coupling of 6-Bromo-2-chloro-3-fluorophenol

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its remarkable reliability and functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed transformation is indispensable in the synthesis of biaryl and heteroaryl structures, which are core motifs in pharmaceuticals, agrochemicals, and advanced materials.[3] Of particular interest are polyfunctionalized biaryl phenols, where the strategic placement of halogen atoms and a hydroxyl group offers a scaffold ripe for derivatization in drug discovery programs.

This document serves as a detailed application guide for the Suzuki-Miyaura coupling of this compound. This substrate presents a unique synthetic challenge and opportunity due to its distinct electronic and steric properties. The primary focus is to achieve chemoselective coupling at the more reactive carbon-bromine bond, while leaving the carbon-chlorine, carbon-fluorine, and phenol moieties intact for subsequent transformations. The protocols and insights provided herein are curated for researchers and drug development professionals seeking to leverage this versatile building block.

Substrate Analysis: The Chemistry of this compound

A thorough understanding of the substrate is critical for developing a successful cross-coupling strategy. The reactivity of this compound is governed by the interplay of its four distinct functional groups.

  • Chemoselectivity of Halogens : The key to a selective reaction lies in the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the general reactivity trend is C-I > C-Br > C-Cl > C-F.[4] This inherent difference is the foundation of our strategy, allowing for the preferential oxidative addition of a palladium(0) catalyst into the C-Br bond at the C6 position over the more robust C-Cl bond at C2. The C-F bond is typically inert under these conditions.

  • Electronic Effects : The presence of three halogen atoms (Br, Cl, F) renders the aromatic ring electron-deficient. This electronic posture generally facilitates the rate-limiting oxidative addition step of the catalytic cycle, making the substrate inherently reactive towards Pd(0) insertion.[2]

  • Steric Hindrance : The phenol -OH group and the chlorine atom are ortho to each other, creating a sterically congested environment. Furthermore, the target C-Br bond is also ortho to the phenol group. This steric crowding around the reactive sites can impede the approach of the bulky palladium catalyst and influence the required ligand architecture.

  • The Phenolic Group : The acidic proton of the phenol can react with the base used in the coupling reaction. While this can sometimes complicate the reaction, the resulting phenoxide is a strong activating group. However, its potential to coordinate to the palladium center must be considered. In many cases, protection of the phenol is not necessary, but if side reactions are observed, a protecting group strategy may be employed.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[4][5] Understanding this cycle is essential for rational troubleshooting and optimization. The three key steps are:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-bromide bond, forming a Pd(II) complex. This is often the rate-determining step.

  • Transmetalation : The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination : The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Suzuki_Miyaura_Cycle Catalytic Cycle of the Suzuki-Miyaura Reaction cluster_cycle pd0 Pd(0)L₂ (Active Catalyst) oa_intermediate Ar-Pd(II)(Br)L₂ pd0->oa_intermediate Oxidative Addition + Ar-Br tm_intermediate Ar-Pd(II)(Ar')L₂ oa_intermediate->tm_intermediate Transmetalation + Ar'-B(OR)₂ - Br⁻ tm_intermediate->pd0 product Ar-Ar' (Product) tm_intermediate->product arbr This compound arbr->oa_intermediate boronic R-B(OH)₂ + Base boronic->tm_intermediate

Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Parameters for Protocol Development

Optimizing the Suzuki-Miyaura coupling of this specific substrate requires careful consideration of each reaction component.

  • Palladium Catalyst and Ligand : The choice of ligand is paramount. For challenging substrates that are sterically hindered or electron-deficient, bulky and electron-rich phosphine ligands are generally required.[6][7] These ligands stabilize the palladium center, promote the formation of the active monoligated Pd(0) species, and accelerate both the oxidative addition and the final reductive elimination step.

    • Recommended Ligands : Buchwald-type biarylphosphine ligands such as SPhos, XPhos, and RuPhos are excellent starting points.[7] Their steric bulk and electron-donating properties are well-suited to overcome the challenges posed by the substrate.

    • Palladium Precursors : Common and effective precursors include Palladium(II) Acetate (Pd(OAc)₂) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[8][9]

  • Base : The base plays a crucial role in activating the boronic acid for transmetalation.[2][9] A moderately strong inorganic base is typically sufficient.

    • Recommended Bases : Potassium Phosphate (K₃PO₄) is a robust and widely applicable base. Potassium Carbonate (K₂CO₃) and Cesium Carbonate (Cs₂CO₃) are also effective alternatives, with the latter being more activating.

  • Solvent System : A polar aprotic solvent, often in combination with water, is standard. The solvent must solubilize all components of the reaction mixture.

    • Recommended Solvents : 1,4-Dioxane/water, Toluene/water, or THF/water mixtures are commonly used. Anhydrous conditions under an inert atmosphere (Nitrogen or Argon) are essential to prevent catalyst deactivation and protodeboronation of the boronic acid.

Experimental Protocols

The following protocols are designed as robust starting points and may be optimized for specific boronic acid coupling partners.

Protocol 1: General Coupling with Arylboronic Acids

This protocol is optimized for standard, non-sterically hindered aryl- and heteroarylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2-1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)

  • 1,4-Dioxane and Degassed Water (e.g., 5:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask or microwave vial, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the vessel with a septum or cap.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the anhydrous 1,4-dioxane and degassed water via syringe under a positive pressure of inert gas.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 8-16 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Coupling with Sterically Hindered or Electron-Rich Boronic Acids

This protocol employs a more active catalyst system and potentially higher temperatures for more challenging coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (3.5 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.5 equiv)

  • Toluene and Degassed Water (e.g., 10:1 v/v)

Procedure:

  • Follow steps 1-4 from Protocol 1, using the reagents listed above.

  • Heat the reaction mixture to 110-120 °C with vigorous stirring.

  • Monitor the reaction progress. These reactions may require 12-24 hours for full conversion.

  • Follow steps 7-10 from Protocol 1 for workup and purification.

Data and Workflow Summary

The following table summarizes the recommended starting conditions.

ParameterProtocol 1 (General)Protocol 2 (Challenging)Rationale
Pd Precursor Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1.5 mol%)Pd₂(dba)₃ can provide a more active Pd(0) source.
Ligand SPhos (4 mol%)XPhos (3.5 mol%)XPhos is bulkier and often more effective for hindered substrates.
Base K₃PO₄ (2.0-3.0 equiv)Cs₂CO₃ (2.5 equiv)Cs₂CO₃ is more soluble and a stronger activator.
Solvent 1,4-Dioxane / H₂O (5:1)Toluene / H₂O (10:1)Toluene allows for higher reaction temperatures.
Temperature 90-110 °C110-120 °CHigher energy input is needed for difficult couplings.
Typical Time 8-16 h12-24 hReaction time depends on substrate reactivity.

graph TD {
A[Start: Assemble Glassware] --> B{Reaction Setup};
subgraph Inert Atmosphere
B --> C[Add Solids: Phenol, Boronic Acid, Catalyst, Ligand, Base];
C --> D[Seal, Purge & Backfill with N₂/Ar];
D --> E[Add Solvents via Syringe];
end
E --> F{Reaction};
F --> G[Heat & Stir at Target Temperature];
G --> H[Monitor by TLC/LC-MS];
H --> I{Workup};
I --> J[Cool to RT & Quench];
J --> K[Liquid-Liquid Extraction];
K --> L[Dry Organic Layer & Concentrate];
L --> M{Purification & Analysis};
M --> N[Flash Column Chromatography];
N --> O[Characterize Pure Product];

style A fill:#F1F3F4,stroke:#5F6368
style O fill:#34A853,stroke:#202124,color:#FFFFFF
style B fill:#4285F4,stroke:#202124,color:#FFFFFF
style F fill:#EA4335,stroke:#202124,color:#FFFFFF
style I fill:#FBBC05,stroke:#202124,color:#202124
style M fill:#4285F4,stroke:#202124,color:#FFFFFF

}

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst; Insufficient temperature; Poor quality reagents.Use fresh palladium precursor and ligand. Ensure inert atmosphere is maintained. Increase temperature in 10 °C increments. Use a different, more active ligand (e.g., switch from SPhos to XPhos).
Protodebromination Presence of water/protons; Reaction too slow.Ensure solvents are properly degassed and reagents are anhydrous. Use a stronger base or more active catalyst system to accelerate the productive coupling pathway.
Homo-coupling of Boronic Acid Presence of oxygen; High catalyst loading.Thoroughly degas all solvents and maintain a strict inert atmosphere. Reduce the catalyst loading slightly.
Dechlorination Observed Reaction temperature is too high; Overly active catalyst system.Reduce the reaction temperature. Switch to a slightly less active ligand if chemoselectivity is poor.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly valuable transformation for accessing complex biaryl phenols. By leveraging the inherent chemoselectivity of the carbon-halogen bonds and employing modern, highly active palladium catalyst systems based on bulky biarylphosphine ligands, selective C-Br activation can be achieved with high efficiency. The protocols outlined in this guide provide a robust foundation for researchers to successfully perform this reaction, enabling the synthesis of diverse and highly functionalized molecules for applications in drug discovery and materials science.

References

Topic: Selective Functionalization of the 6-Bromo-2-chloro-3-fluorophenol Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Medicinal Chemists

This document provides a detailed guide for the strategic and selective chemical modification of 6-bromo-2-chloro-3-fluorophenol, a versatile scaffold for the development of novel small molecules in medicinal chemistry and materials science. The presence of three distinct functional handles—a hydroxyl group, a bromine atom, and a chlorine atom—offers a rich platform for orthogonal chemistry, enabling the systematic construction of complex molecular architectures.

Reactivity and Strategic Analysis of the Scaffold

The key to unlocking the potential of this compound lies in understanding the differential reactivity of its functional groups. This allows for a predictable and controlled sequence of modifications.

  • Phenolic Hydroxyl (-OH): The acidic proton of the hydroxyl group is the most reactive site for deprotonation by a base. This makes O-functionalization, such as etherification or esterification, a straightforward initial step. These reactions typically proceed under mild conditions that do not affect the carbon-halogen bonds.

  • Carbon-Bromine Bond (C-Br): In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond.[1] This reactivity difference is the cornerstone of selective functionalization at the C-6 position. The oxidative addition of a Pd(0) catalyst into the C-Br bond occurs at a much lower activation energy than for the C-Cl bond.[2][3]

  • Carbon-Chlorine Bond (C-Cl): The C-Cl bond is the least reactive of the three primary functional groups in the context of cross-coupling. It typically requires more forcing conditions (higher temperatures, stronger bases, or more active catalyst systems) to react, allowing it to remain intact while the C-Br bond is functionalized.[4]

  • Carbon-Fluorine Bond (C-F): The C-F bond is generally inert to the palladium-catalyzed cross-coupling conditions discussed herein and is not considered a reactive site for these transformations.

This hierarchy of reactivity (O-H > C-Br > C-Cl) enables a logical and sequential approach to molecular elaboration.

Caption: Reactivity hierarchy of the functional sites on the scaffold.

Protocols for Selective O-Functionalization

Modification of the phenolic hydroxyl group is often the first step. This not only introduces diversity but can also act as a protecting group or modulate the electronic properties of the aromatic ring for subsequent cross-coupling reactions.

Protocol 2.1: O-Alkylation via Williamson Ether Synthesis

This protocol describes the formation of an ether linkage using an alkyl halide and a mild base.

Methodology:

  • To a solution of this compound (1.0 eq.) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile, add a base such as potassium carbonate (K₂CO₃, 2.0 eq.) or cesium carbonate (Cs₂CO₃, 1.5 eq.).

  • Stir the suspension at room temperature for 15-20 minutes to facilitate the formation of the phenoxide.

  • Add the desired alkylating agent (e.g., methyl iodide, benzyl bromide, 1.1-1.2 eq.) dropwise to the mixture.

  • Stir the reaction at a temperature between room temperature and 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 2-16 hours.

  • Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality and Insights:

  • Base Selection: Cesium carbonate is often more effective than potassium carbonate due to its higher solubility and the increased nucleophilicity of the "naked" phenoxide it generates.

  • Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are ideal as they effectively solvate the cation of the base without solvating the phenoxide anion, thus enhancing its reactivity.[5]

Protocol 2.2: O-Acylation for Ester Formation

This protocol details the formation of an ester using an acyl chloride. This can serve as a protecting group that can be easily removed later.

Methodology:

  • Dissolve this compound (1.0 eq.) in a non-protic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a non-nucleophilic organic base, such as triethylamine (TEA, 1.5 eq.) or pyridine (1.5 eq.), to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (e.g., acetyl chloride, benzoyl chloride, 1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.[6]

  • Quench the reaction by adding water. Separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude ester, which can be purified by chromatography if necessary.

Protocols for Selective C-Br Functionalization (C-6 Position)

Leveraging the higher reactivity of the C-Br bond, selective cross-coupling at the C-6 position can be achieved with high fidelity, leaving the C-Cl bond intact for potential subsequent functionalization.

Protocol 3.1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling the aryl bromide with an organoboron species.[7]

Methodology:

  • To a flame-dried Schlenk flask, add the this compound derivative (1.0 eq.), the desired arylboronic acid or boronate ester (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0 eq.) or potassium phosphate (K₃PO₄, 2.0 eq.).

  • Add the palladium catalyst system. A common and effective system is Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%) with a phosphine ligand like Triphenylphosphine (PPh₃, 4-10 mol%) or a more electron-rich, bulky ligand like SPhos or XPhos for more challenging couplings.[1]

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add a degassed solvent system via syringe. A mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is standard.[1]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor progress by TLC or LC-MS. Reactions are typically complete in 6-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography.

Causality and Insights:

  • Catalyst/Ligand Choice: The choice of ligand is critical. Simple ligands like PPh₃ are often sufficient, but bulky, electron-rich phosphine ligands can accelerate the rate-limiting oxidative addition step and facilitate the reductive elimination, leading to higher yields and faster reactions.[8]

  • Role of the Base: The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step of the catalytic cycle.[8]

cluster_suzuki Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(Br)L₂ pd0->oa_complex Oxidative Addition (Ar-Br) trans_complex Ar-Pd(II)(Ar')L₂ oa_complex->trans_complex Transmetalation (Ar'-B(OH)₂ + Base) trans_complex->pd0 Reductive Elimination product Ar-Ar' (Product) trans_complex->product Forms

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 3.2: Buchwald-Hartwig Amination

This reaction enables the formation of C-N bonds, providing access to a wide range of aniline derivatives.[9][10]

Methodology:

  • In a glovebox or under an inert atmosphere, charge an oven-dried reaction vessel with the this compound derivative (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand like BrettPhos, 2-4 mol%).

  • Add the amine coupling partner (1.1-1.3 eq.) and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq.) or lithium bis(trimethylsilyl)amide (LiHMDS).[10][11]

  • Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Seal the vessel and heat the mixture to 80-110 °C. Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and quench carefully with water or saturated ammonium chloride (NH₄Cl) solution.

  • Filter the mixture through Celite, and then perform a standard aqueous workup.

  • Purify the product by flash column chromatography.

Causality and Insights:

  • Base Selection: Strong bases like NaOtBu are required to deprotonate the amine, facilitating its coordination to the palladium center and the subsequent reductive elimination step.[12]

  • Ligand Importance: For C-N coupling, specialized bulky biarylphosphine ligands are often superior as they promote the crucial C-N reductive elimination step, which can be slow with other ligands, and prevent catalyst decomposition.[11]

Orthogonal Functionalization Workflow

The differential reactivity of the scaffold allows for a powerful, multi-step synthetic sequence to build molecular complexity. A typical orthogonal strategy would proceed as follows:

A Start: This compound B Step 1: O-Alkylation (R¹-X, Base) A->B C Intermediate 1: O-Alkyl Derivative B->C D Step 2: C-Br Suzuki Coupling (R²-B(OH)₂, Pd Catalyst) C->D E Intermediate 2: 6-Aryl, O-Alkyl Derivative D->E F Step 3: C-Cl Functionalization (e.g., Buchwald-Hartwig Amination) E->F G Final Product: Tri-substituted Scaffold F->G

Caption: A representative workflow for sequential, orthogonal functionalization.

By first modifying the hydroxyl group, then performing a selective cross-coupling at the C-Br position, the C-Cl bond is preserved for a final, distinct modification under more forcing conditions, providing access to tri-substituted analogues in a controlled manner.

Summary of Recommended Reaction Conditions

Reaction TypePositionCatalyst SystemBaseSolventTemp (°C)
O-Alkylation O-H(None)K₂CO₃ or Cs₂CO₃DMF / MeCN25 - 60
O-Acylation O-H(None)TEA or PyridineDCM / THF0 - 25
Suzuki Coupling C-6 (Br)Pd(OAc)₂ / PPh₃K₂CO₃ or K₃PO₄Dioxane / H₂O80 - 100
Buchwald-Hartwig C-6 (Br)Pd₂(dba)₃ / XantphosNaOtBuToluene / Dioxane80 - 110

References

Application Notes and Protocols for the Regioselective Bromination of 2-Chloro-3-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The targeted synthesis of halogenated aromatic compounds is a cornerstone of modern medicinal chemistry and materials science. Specifically, polyhalogenated phenols serve as versatile intermediates for the construction of complex molecular architectures with tailored electronic and biological properties. This document provides a detailed experimental guide for the regioselective bromination of 2-chloro-3-fluorophenol, a trifunctionalized aromatic substrate. Understanding the interplay of the directing effects of the hydroxyl, chloro, and fluoro substituents is paramount for achieving high selectivity in electrophilic aromatic substitution reactions. This guide will delve into the mechanistic rationale behind the proposed protocol, offering a robust and reproducible method for the synthesis of the desired brominated product.

Mechanistic Considerations and Regioselectivity

The bromination of an aromatic ring is a classic example of electrophilic aromatic substitution (EAS).[1][2] The regiochemical outcome of the reaction on a substituted benzene ring is dictated by the electronic nature of the substituents already present.[3] In the case of 2-chloro-3-fluorophenol, we have three distinct substituents to consider:

  • Hydroxyl Group (-OH): A powerful activating group that directs incoming electrophiles to the ortho and para positions due to its ability to donate electron density to the ring through resonance.[3][4]

  • Chlorine (-Cl) and Fluorine (-F) Groups: These are halogens, which present a more complex scenario. They are deactivating groups due to their inductive electron-withdrawing effect. However, they possess lone pairs of electrons that can be donated to the ring via resonance, making them ortho-, para-directors.[3][5]

When multiple substituents are present, their directing effects can either reinforce or oppose each other.[6] In 2-chloro-3-fluorophenol, the hydroxyl group is the most powerful activating group and will therefore dominate the directing effect. The positions ortho and para to the hydroxyl group are C4, C6, and C2. The C2 position is already substituted with a chlorine atom. Therefore, the incoming electrophile (bromonium ion) will be directed to the C4 and C6 positions.

Considering the combined directing effects:

  • Position 4: Para to the hydroxyl group (strongly favored), meta to the chloro group, and ortho to the fluoro group.

  • Position 6: Ortho to the hydroxyl group (favored), meta to the fluoro group, and ortho to the chloro group.

Due to the strong activating and para-directing nature of the hydroxyl group, the primary product expected is 4-bromo-2-chloro-3-fluorophenol . The formation of the 6-bromo isomer is also possible but is expected to be a minor product due to potential steric hindrance from the adjacent chloro group.

Experimental Workflow Diagram

experimental_workflow cluster_prep Reaction Setup cluster_reaction Bromination cluster_workup Work-up and Purification start Dissolve 2-chloro-3-fluorophenol in Dichloromethane cool Cool reaction mixture to 0-5 °C start->cool add_nbs Slow, dropwise addition of NBS solution cool->add_nbs prepare_nbs Prepare solution of N-Bromosuccinimide (NBS) in Dichloromethane prepare_nbs->add_nbs stir Stir at 0-5 °C for 2-3 hours add_nbs->stir warm Allow to warm to room temperature stir->warm quench Quench with aqueous sodium thiosulfate warm->quench extract Extract with Dichloromethane quench->extract wash Wash organic layer with brine extract->wash dry Dry over anhydrous Na₂SO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end Final Product purify->end Obtain pure 4-bromo-2-chloro-3-fluorophenol

Caption: Experimental workflow for the regioselective bromination of 2-chloro-3-fluorophenol.

Detailed Experimental Protocol

This protocol is designed for the regioselective mono-bromination of 2-chloro-3-fluorophenol using N-Bromosuccinimide (NBS) as the brominating agent. NBS is a convenient and safer alternative to liquid bromine.[7]

Materials:

  • 2-Chloro-3-fluorophenol (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Dichloromethane (DCM), anhydrous

  • 10% (w/v) aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-chloro-3-fluorophenol (1.0 eq) in anhydrous dichloromethane.

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

  • Preparation of Brominating Agent: In a separate flask, dissolve N-Bromosuccinimide (1.05 eq) in a minimal amount of anhydrous dichloromethane.

  • Addition of Brominating Agent: Transfer the NBS solution to a dropping funnel and add it dropwise to the cooled solution of 2-chloro-3-fluorophenol over a period of 30-45 minutes. Maintain the reaction temperature between 0-5 °C during the addition.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Warming: Once the reaction is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Quenching: Pour the reaction mixture into a separatory funnel containing a 10% aqueous solution of sodium thiosulfate to quench any unreacted NBS. The disappearance of the characteristic yellow/orange color indicates complete quenching.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2x). Combine all organic layers.

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the pure 4-bromo-2-chloro-3-fluorophenol.

Data Summary

ParameterValue/DescriptionRationale
Starting Material 2-Chloro-3-fluorophenolSubstrate for bromination.
Brominating Agent N-Bromosuccinimide (NBS)Provides a source of electrophilic bromine; safer and easier to handle than Br₂.[7]
Stoichiometry (NBS) 1.05 equivalentsA slight excess ensures complete consumption of the starting material.
Solvent Dichloromethane (DCM)A common, relatively non-polar aprotic solvent for bromination reactions.
Temperature 0-5 °CLower temperatures help to control the reaction rate and improve selectivity, minimizing the formation of di-brominated byproducts.
Quenching Agent 10% aq. Sodium ThiosulfateReacts with and neutralizes any excess brominating agent.[8]
Purification Method Flash Column ChromatographyTo separate the desired product from any unreacted starting material, isomers, and byproducts.
Expected Major Product 4-Bromo-2-chloro-3-fluorophenolBased on the strong para-directing effect of the hydroxyl group.[3][4]

Safety Precautions

  • N-Bromosuccinimide is a lachrymator and an irritant. Handle it in a well-ventilated fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • The quenching reaction may be exothermic. Perform it with caution.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the regioselective bromination of 2-chloro-3-fluorophenol. By leveraging the principles of electrophilic aromatic substitution and the directing effects of the substituents, this method is designed to yield the desired 4-bromo-2-chloro-3-fluorophenol with high selectivity. The detailed step-by-step procedure, coupled with the mechanistic insights and safety precautions, should enable researchers to successfully synthesize this valuable chemical intermediate for further applications in drug discovery and materials science.

References

Application of 6-Bromo-2-chloro-3-fluorophenol in Material Science: A Guide to Potential Uses and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

6-Bromo-2-chloro-3-fluorophenol is a polyhalogenated aromatic compound with significant potential for application in material science. While specific, large-scale industrial uses are not yet extensively documented in publicly available literature, its unique structure—featuring a reactive hydroxyl group and a combination of bromo, chloro, and fluoro substituents—makes it a compelling candidate for the development of advanced materials. This guide provides an in-depth look at the theoretical applications of this compound, grounded in the established principles of polymer chemistry and material science. It also includes detailed, generalized protocols for its potential use as a monomer in the synthesis of high-performance polymers.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for designing and interpreting experiments. The following table summarizes its key characteristics.

PropertyValueSource
CAS Number 1805518-71-1[1]
Molecular Formula C₆H₃BrClFO[2]
Molecular Weight 225.44 g/mol [1]
Appearance White to off-white powder[1]
SMILES C1=CC(=C(C(=C1F)Cl)O)Br[2]

Potential Applications in Material Science (Theoretical)

The unique combination of reactive sites on the this compound molecule opens up a range of possibilities for its use in creating novel materials with tailored properties.

Monomer for High-Performance Polymers

The most promising application of this compound is as a monomer for the synthesis of high-performance polymers such as poly(phenylene ether)s (PPEs) and aromatic polyesters.

  • Causality of Experimental Choices:

    • Flame Retardancy: The high halogen content (bromine and chlorine) can impart excellent flame-retardant properties to the resulting polymers. When exposed to high temperatures, these halogens can act as radical scavengers in the gas phase, interrupting the combustion cycle.

    • Thermal Stability: The aromatic backbone and the strong carbon-halogen and carbon-fluorine bonds contribute to high thermal stability, making these materials suitable for applications in demanding environments.

    • Chemical Resistance: The electron-withdrawing nature of the halogen substituents can protect the polymer backbone from chemical attack, enhancing its resistance to solvents and corrosive agents.

    • Dielectric Properties: The fluorine substituent can lower the dielectric constant and dissipation factor of the polymer, which is highly desirable for applications in high-frequency electronics and communication technologies.[3]

Synthesis of Organic Electronic Materials

Halogenated aromatic compounds are of growing interest in the field of organic electronics. The introduction of multiple halogens on the phenyl ring of this compound can significantly influence the electronic properties of materials derived from it.

  • Causality of Experimental Choices:

    • Tuning of Energy Levels: The electron-withdrawing effects of chlorine and fluorine can lower the HOMO and LUMO energy levels of organic semiconductors, which can improve their air stability and facilitate charge injection from electrodes.

    • Intermolecular Interactions: The presence of multiple halogens can lead to specific intermolecular interactions (e.g., halogen bonding), which can influence the packing of molecules in the solid state and, consequently, their charge transport properties.

Precursor for Liquid Crystals

The rigid phenyl core and the presence of polar substituents make this compound a potential building block for the synthesis of liquid crystals.[4][5]

  • Causality of Experimental Choices:

    • Molecular Shape and Anisotropy: The phenol group can be derivatized to attach long alkyl chains or other mesogenic units, creating the rod-like or disc-like molecular shapes necessary for liquid crystalline behavior.

    • Dipole Moment: The C-F and C-Cl bonds introduce a significant dipole moment, which is a key factor in determining the dielectric anisotropy of liquid crystals, a crucial parameter for their application in display technologies.[5]

Experimental Protocols (Generalized)

The following protocols are illustrative and provide a starting point for the use of this compound in polymer synthesis. Note: These are generalized procedures and will require optimization for specific applications.

Protocol for the Synthesis of a Poly(phenylene ether) via Nucleophilic Aromatic Substitution

This protocol describes a potential pathway for the polymerization of this compound. The reactivity of the halogens will depend on the reaction conditions, with the potential for the fluorine atom to be displaced under certain nucleophilic aromatic substitution conditions.

Workflow for Poly(phenylene ether) Synthesis

cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up and Purification reagents This compound Base (e.g., K2CO3) High-boiling aprotic solvent (e.g., NMP, DMSO) setup Inert atmosphere (N2 or Ar) Reaction vessel with overhead stirrer, condenser, and Dean-Stark trap reagents->setup heating Heat to form the phenoxide in situ setup->heating polymerization Heat at elevated temperature (e.g., 180-220 °C) to effect nucleophilic aromatic substitution heating->polymerization monitoring Monitor reaction progress (e.g., by GPC) polymerization->monitoring cooling Cool the reaction mixture monitoring->cooling precipitation Precipitate the polymer in a non-solvent (e.g., methanol, water) cooling->precipitation filtration Filter and wash the polymer precipitation->filtration drying Dry the polymer under vacuum filtration->drying

Caption: Generalized workflow for the synthesis of a poly(phenylene ether).

Materials:

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃) or another suitable base

  • High-boiling aprotic solvent (e.g., N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO))

  • Toluene (for azeotropic removal of water)

  • Methanol or water (for precipitation)

  • Nitrogen or Argon gas supply

Procedure:

  • Reactor Setup: Equip a multi-necked flask with a mechanical stirrer, a condenser, a Dean-Stark trap, and a nitrogen/argon inlet.

  • Charging Reagents: To the flask, add this compound (1.0 eq), anhydrous potassium carbonate (1.1-1.5 eq), NMP (to achieve a monomer concentration of 20-40% w/v), and toluene (10-20% of the NMP volume).

  • Dehydration: Purge the system with nitrogen/argon for 15-30 minutes. Heat the mixture to reflux to azeotropically remove any residual water with toluene.

  • Polymerization: After the removal of water, slowly raise the temperature to 180-220 °C to initiate the polymerization. The reaction is driven by the nucleophilic attack of the phenoxide on an aromatic carbon of another monomer, displacing a halide.

  • Monitoring: Monitor the progress of the polymerization by periodically taking samples and analyzing the molecular weight distribution by Gel Permeation Chromatography (GPC).

  • Work-up: Once the desired molecular weight is achieved, cool the reaction mixture to room temperature.

  • Precipitation: Slowly pour the viscous polymer solution into a stirred excess of methanol or water to precipitate the polymer.

  • Purification: Filter the polymer, and wash it extensively with methanol and water to remove any remaining solvent and salts.

  • Drying: Dry the purified polymer in a vacuum oven at 80-120 °C until a constant weight is achieved.

Self-Validation:

  • The structure of the resulting polymer should be confirmed by NMR spectroscopy (¹H, ¹³C, ¹⁹F).

  • The molecular weight and polydispersity should be determined by GPC.

  • Thermal properties (glass transition temperature, decomposition temperature) should be analyzed by DSC and TGA.

Safety and Handling

Halogenated phenols should be handled with care, as they can be corrosive and toxic.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors or dust.

  • Disposal: Dispose of chemical waste according to institutional and local regulations.

Conclusion

This compound represents a versatile, yet underexplored, building block for material science. Its polyhalogenated structure offers a clear pathway to materials with enhanced thermal stability, flame retardancy, and specific dielectric properties. The generalized protocols provided herein offer a foundation for researchers to begin exploring the synthesis of novel polymers and functional materials from this promising precursor. Further research is warranted to fully elucidate its reaction characteristics and the properties of the resulting materials, thereby paving the way for its potential use in advanced applications.

References

Synthesis of Novel Enzyme Inhibitors from 2-Bromo-4-fluorophenol Analogs: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the 2-Bromo-4-fluorophenol Scaffold

Enzyme inhibitors are cornerstones of modern drug discovery, targeting specific enzymes implicated in a wide array of diseases.[1] The halogenated phenol derivative, 2-bromo-4-fluorophenol, has emerged as a highly valuable and versatile starting material for the synthesis of a diverse library of small molecule enzyme inhibitors.[1] Its unique substitution pattern offers a distinct advantage for medicinal chemists. The bromine atom at the 2-position serves as a reactive "handle" for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of various aryl and heteroaryl groups.[1] The fluorine atom at the 4-position can enhance metabolic stability and improve binding affinity of the final compound. Furthermore, the phenolic hydroxyl group provides a convenient site for functionalization through etherification or esterification, allowing for further structural elaboration to optimize pharmacological properties.[1]

This guide provides a comprehensive overview of synthetic strategies and detailed experimental protocols for the synthesis of novel enzyme inhibitors derived from 2-bromo-4-fluorophenol. We will delve into the rationale behind key experimental choices and provide protocols for common, yet powerful, synthetic transformations.

Key Enzyme Targets and Therapeutic Potential

Derivatives of 2-bromo-4-fluorophenol have shown significant inhibitory activity against several classes of enzymes with high therapeutic relevance:

  • Carbonic Anhydrases (CAs): Inhibitors of these enzymes are utilized in the treatment of glaucoma, epilepsy, and certain cancers.[1][2][3]

  • Acetylcholinesterase (AChE): AChE inhibitors are a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[1][3]

  • Protein Tyrosine Phosphatase 1B (PTP1B): As a major negative regulator in insulin signaling pathways, inhibitors of PTP1B are promising therapeutic agents for type 2 diabetes and obesity.[1]

  • Kinase Inhibitors: 2-Bromo-4-fluorophenol is a key intermediate in the synthesis of Afatinib, a potent and irreversible dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), approved for the treatment of non-small cell lung cancer (NSCLC).[2]

Synthetic Strategies: Building Complexity from a Versatile Core

The chemical versatility of 2-bromo-4-fluorophenol allows for a multitude of synthetic transformations to generate diverse molecular architectures. The most common and impactful strategies involve palladium-catalyzed cross-coupling reactions to form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[4][5] In the context of 2-bromo-4-fluorophenol, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 2-position.

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-4-fluorophenol with an Arylboronic Acid

This protocol details a representative Suzuki-Miyaura coupling reaction to introduce an aryl group at the 2-position of the phenol ring.[1][2]

Materials:

Reagent/MaterialPurpose
2-Bromo-4-fluorophenolStarting material
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)Coupling partner
Palladium(II) acetate (Pd(OAc)₂)Palladium catalyst precursor
Triphenylphosphine (PPh₃)Ligand for the palladium catalyst
Potassium carbonate (K₂CO₃)Base
1,4-Dioxane (anhydrous)Solvent
Degassed waterCo-solvent
Ethyl acetateExtraction solvent
BrineWashing solution
Anhydrous sodium sulfate (Na₂SO₄)Drying agent
Silica gelStationary phase for column chromatography

Procedure:

  • To a dry round-bottom flask, add 2-bromo-4-fluorophenol (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to create an inert atmosphere.

  • To the flask, add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).

  • Under a positive flow of inert gas, add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Performing the reaction under an inert atmosphere prevents catalyst deactivation.

  • Ligand: Triphenylphosphine (or other phosphine ligands) coordinates to the palladium center, influencing its reactivity, stability, and selectivity. The choice of ligand can be critical for challenging coupling partners.

  • Base: The base is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium atom.

  • Solvent System: The mixture of an organic solvent (dioxane) and water is often used to ensure the solubility of both the organic reactants and the inorganic base. Degassing the water removes dissolved oxygen.

C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds between an aryl halide and an amine.[6][7] This reaction is incredibly powerful for installing amine functionalities, which are prevalent in biologically active molecules.

Protocol 2: Buchwald-Hartwig Amination of 2-Bromo-4-fluorophenol with a Secondary Amine

This protocol provides a general guideline for the palladium-catalyzed C-N cross-coupling of 2-bromo-4-fluorophenol with a secondary amine.[4]

Materials:

Reagent/MaterialPurpose
2-Bromo-4-fluorophenolStarting material
Secondary amine (e.g., morpholine)Coupling partner
Palladium precatalyst (e.g., Pd₂(dba)₃)Palladium catalyst precursor
Phosphine ligand (e.g., XPhos, RuPhos)Ligand for the palladium catalyst
Base (e.g., NaOt-Bu, K₃PO₄)Base
Anhydrous solvent (e.g., toluene, dioxane)Solvent

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add 2-bromo-4-fluorophenol (1.0 mmol), the secondary amine (1.2 mmol), the palladium precatalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.4-2.0 mmol).

  • Add the anhydrous solvent via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Palladium Precatalyst and Ligand: The choice of palladium source and, crucially, the phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands (like XPhos or RuPhos) are often required to promote the key reductive elimination step that forms the C-N bond.

  • Strong Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically used to deprotonate the amine, making it a more effective nucleophile.

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can lead to side reactions and catalyst deactivation. Therefore, the use of anhydrous solvents and oven-dried glassware is essential.

Visualization of Synthetic and Biological Pathways

To better understand the synthetic strategies and the biological context of the synthesized inhibitors, the following diagrams are provided.

G cluster_synthesis Synthetic Workflow cluster_bio Biological Application 2_bromo_4_fluorophenol 2-Bromo-4-fluorophenol suzuki Suzuki-Miyaura Coupling (+ Arylboronic Acid) 2_bromo_4_fluorophenol->suzuki buchwald Buchwald-Hartwig Amination (+ Amine) 2_bromo_4_fluorophenol->buchwald biaryl_product Biaryl Phenol Derivative suzuki->biaryl_product amino_phenol_product 2-Amino-4-fluorophenol Derivative buchwald->amino_phenol_product enzyme_inhibitor Synthesized Inhibitor target_enzyme Target Enzyme (e.g., AChE, PTP1B) enzyme_inhibitor->target_enzyme Inhibition disease_pathway Disease Pathway target_enzyme->disease_pathway Modulates therapeutic_effect Therapeutic Effect disease_pathway->therapeutic_effect

Caption: Synthetic workflow for diversifying 2-bromo-4-fluorophenol and the subsequent biological application of the synthesized inhibitors.

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-Br)L₂ Pd0->OxAdd + ArBr Transmetalation Transmetalation (Ar-Pd(II)-Ar')L₂ OxAdd->Transmetalation + Ar'B(OH)₂ + Base RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Characterization and Purification of Synthesized Inhibitors

Following the synthesis, it is crucial to purify and thoroughly characterize the novel compounds to confirm their identity and purity.

Purification:

  • Column Chromatography: This is the most common method for purifying organic compounds. The crude product is loaded onto a column packed with a stationary phase (e.g., silica gel), and a mobile phase (a solvent or mixture of solvents) is passed through the column to separate the desired product from impurities.

  • Recrystallization: For solid products, recrystallization can be a highly effective purification technique. The crude product is dissolved in a hot solvent and then allowed to cool slowly, causing the pure compound to crystallize out while impurities remain in solution.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for elucidating the structure of organic molecules. They provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

  • Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio of the synthesized compound, allowing for the determination of its molecular weight and confirmation of its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • Melting Point: For solid compounds, the melting point is a useful indicator of purity. A sharp melting point range is indicative of a pure compound.

Enzyme Inhibition Assays

Once the synthesized compounds have been purified and characterized, their inhibitory activity against the target enzyme(s) must be evaluated. The specific assay protocol will depend on the enzyme being studied. However, a general workflow involves:

  • Enzyme and Substrate Preparation: The target enzyme and its corresponding substrate are prepared in a suitable buffer.

  • Inhibitor Dilution Series: A series of dilutions of the synthesized inhibitor is prepared.

  • Assay: The enzyme, substrate, and inhibitor are mixed, and the reaction progress is monitored over time. This is often done by measuring the change in absorbance or fluorescence using a microplate reader.

  • Data Analysis: The rate of the enzymatic reaction is calculated for each inhibitor concentration. The data is then plotted to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Quantitative Data Summary:

The inhibitory activities of various bromophenol derivatives against different enzymes are summarized below. While these compounds are not all directly synthesized from 2-bromo-4-fluorophenol, they represent the potential of this class of molecules.[3]

Compound ClassEnzyme TargetInhibition (Ki values)
Bromophenol DerivativeshCA I2.53 ± 0.25 to 25.67 ± 4.58 nM
Bromophenol DerivativeshCA II1.63 ± 0.11 to 15.05 ± 1.07 nM
Bromophenol DerivativesAChE6.54 ± 1.03 to 24.86 ± 5.30 nM

Conclusion

2-Bromo-4-fluorophenol is a highly versatile and valuable starting material for the synthesis of a wide range of potent enzyme inhibitors. Its unique structural features allow for the generation of diverse chemical libraries with potential therapeutic applications in various diseases. The synthetic protocols and biological evaluation strategies outlined in this guide provide a solid foundation for researchers to explore the medicinal chemistry of 2-bromo-4-fluorophenol derivatives and to develop novel and potent enzyme inhibitors.

References

Troubleshooting & Optimization

Improving yield in multi-step 6-Bromo-2-chloro-3-fluorophenol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 6-Bromo-2-chloro-3-fluorophenol

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for improving yield and overcoming common challenges in this multi-step synthesis.

Overview of the Synthetic Pathway

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and effective route begins with the nitration of a suitable fluorinated precursor, followed by reduction of the nitro group, a Sandmeyer reaction to introduce the chloro group, and finally, a regioselective bromination. Each of these steps presents unique challenges that can impact the overall yield.

Below is a diagram illustrating the key transformations in a plausible synthetic route.

Synthesis_of_6_Bromo_2_chloro_3_fluorophenol cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Sandmeyer Reaction (Chlorination) cluster_3 Step 4: Bromination A 3-Fluorophenol B 3-Fluoro-2-nitrophenol A->B HNO₃, H₂SO₄ C 2-Amino-3-fluorophenol B->C Pd/C, H₂ or SnCl₂ D 2-Chloro-3-fluorophenol C->D 1. NaNO₂, HCl 2. CuCl E This compound D->E Br₂ or NBS

Caption: A plausible multi-step synthesis route for this compound.

Frequently Asked Questions & Troubleshooting Guides

This section is organized by each major synthetic step.

Step 1: Nitration of 3-Fluorophenol

The initial nitration is a critical step that determines the isomeric purity of the subsequent intermediates. The goal is to selectively introduce a nitro group ortho to the hydroxyl group.

  • Q1: My nitration reaction is producing a mixture of isomers. How can I improve the regioselectivity for 3-Fluoro-2-nitrophenol?

    A1: Regioselectivity in the nitration of phenols is highly dependent on reaction conditions. The hydroxyl group is a strong ortho-, para-director. To favor ortho-nitration, you should:

    • Control the Temperature: Keep the reaction temperature low, typically between 0 and 5°C. Higher temperatures can lead to over-nitration and the formation of undesired isomers.

    • Use a Milder Nitrating Agent: A mixture of nitric acid and sulfuric acid is standard, but the concentration and ratio are key. Using a less aggressive nitrating agent or a different solvent system can sometimes improve selectivity.

    • Slow Addition: The dropwise addition of the nitrating agent to the solution of 3-fluorophenol is crucial to maintain temperature control and minimize localized high concentrations of the nitrating agent.

  • Q2: I am observing a low yield in the nitration step. What are the likely causes?

    A2: Low yields in nitration can stem from several factors:

    • Incomplete Reaction: Ensure the reaction is stirred for a sufficient amount of time after the addition of the nitrating agent. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.

    • Oxidation of the Phenol: Phenols are susceptible to oxidation by nitric acid, which can lead to the formation of tarry byproducts. Maintaining a low temperature can help to mitigate this.

    • Losses during Workup: The workup procedure, which typically involves quenching the reaction with ice water and extracting the product, can lead to losses if not performed carefully. Ensure complete extraction with a suitable organic solvent.

Step 2: Reduction of 3-Fluoro-2-nitrophenol to 2-Amino-3-fluorophenol

The reduction of the nitro group to an amine is a common transformation, but it must be carried out efficiently to provide high-quality material for the subsequent Sandmeyer reaction.

  • Q3: What is the best method for reducing the nitro group in 3-Fluoro-2-nitrophenol?

    A3: There are two primary, highly effective methods for this reduction:

    • Catalytic Hydrogenation: This is often the cleanest method. Using palladium on carbon (Pd/C) as a catalyst with hydrogen gas is a common choice.[1] This method typically results in high yields and a product that can often be used in the next step without extensive purification.[1]

    • Metal-Acid Reduction: A combination of a metal, such as tin(II) chloride (SnCl₂), in an acidic medium is also very effective.[1] This method is often faster than catalytic hydrogenation but may require a more involved workup to remove metal salts.

  • Q4: My reduction with Pd/C is slow or incomplete. What should I check?

    A4: Several factors can affect the efficiency of catalytic hydrogenation:

    • Catalyst Quality: Ensure the Pd/C catalyst is fresh and has not been deactivated.

    • Hydrogen Pressure: While the reaction can proceed at atmospheric pressure, a slightly elevated pressure of hydrogen can increase the reaction rate.

    • Solvent: Ethanol or methanol are common solvents for this reaction. Ensure the starting material is fully dissolved.

    • Reaction Time: Allow sufficient time for the reaction to go to completion. Monitoring by TLC is essential.

Step 3: Sandmeyer Reaction for the Synthesis of 2-Chloro-3-fluorophenol

The Sandmeyer reaction is a powerful method for converting an aryl amine into an aryl halide via a diazonium salt intermediate.[2][3] This step is often the most challenging in the sequence.

  • Q5: The yield of my Sandmeyer reaction is consistently low. What are the critical parameters to control?

    A5: The Sandmeyer reaction is notoriously sensitive to reaction conditions. Key parameters include:

    • Temperature Control during Diazotization: The formation of the diazonium salt from 2-Amino-3-fluorophenol using sodium nitrite and a strong acid (like HCl) must be performed at low temperatures (0-5°C).[4][5] Diazonium salts are unstable and can decompose at higher temperatures, leading to a significant drop in yield.[4][5]

    • Purity of the Starting Amine: The 2-Amino-3-fluorophenol must be of high purity. Impurities can interfere with the diazotization process.

    • Copper(I) Chloride Catalyst: The quality and amount of the CuCl catalyst are crucial for the conversion of the diazonium salt to the desired 2-Chloro-3-fluorophenol.[2][3] Ensure the catalyst is active.

    • Slow Addition of Diazonium Salt: The solution of the diazonium salt should be added slowly to the solution of CuCl to control the reaction rate and minimize side reactions.

  • Q6: I am observing the formation of a dark, tarry byproduct during the Sandmeyer reaction. How can this be avoided?

    A6: Tarry byproducts are often the result of diazonium salt decomposition and side reactions. To minimize their formation:

    • Strict Temperature Control: As mentioned, keeping the temperature low during both diazotization and the subsequent reaction with CuCl is the most critical factor.

    • Use of Freshly Prepared Solutions: Use freshly prepared solutions of sodium nitrite and the diazonium salt.

    • Efficient Stirring: Ensure the reaction mixture is well-stirred to promote efficient heat transfer and mixing of reagents.

Step 4: Bromination of 2-Chloro-3-fluorophenol

The final step is the regioselective bromination of 2-Chloro-3-fluorophenol to yield the final product. The directing effects of the substituents on the aromatic ring will guide the position of bromination.

  • Q7: How can I ensure the bromination occurs at the desired position (C6)?

    A7: The hydroxyl group is a strong activating group and an ortho-, para-director. The chloro and fluoro groups are deactivating but also ortho-, para-directing. The position of bromination will be influenced by the combined directing effects of these substituents. To achieve selective bromination at the C6 position:

    • Choice of Brominating Agent: Using elemental bromine (Br₂) in a suitable solvent is a common method. N-Bromosuccinimide (NBS) can also be used as a milder source of electrophilic bromine.

    • Solvent Effects: The choice of solvent can influence the regioselectivity. Non-polar solvents like carbon tetrachloride or dichloromethane are often used.

    • Temperature Control: Performing the reaction at a low temperature can enhance selectivity.

  • Q8: I am getting a mixture of mono- and di-brominated products. How can I improve the selectivity for mono-bromination?

    A8: The formation of di-brominated products is a common issue due to the activated nature of the phenol ring. To favor mono-bromination:

    • Stoichiometry: Use a stoichiometric amount or a slight excess of the brominating agent. Adding a large excess will promote di-bromination.

    • Slow Addition: Add the brominating agent dropwise to the solution of the phenol to avoid localized high concentrations.

    • Monitoring the Reaction: Use TLC to monitor the progress of the reaction and stop it once the starting material has been consumed, before significant amounts of the di-brominated product are formed.

Experimental Protocols

Protocol 1: Reduction of 3-Fluoro-2-nitrophenol
Reagent/ParameterValue
3-Fluoro-2-nitrophenol1 equivalent
Pd/C (10%)5-10 mol%
SolventEthanol
Hydrogen SourceH₂ gas (balloon or Parr shaker)
TemperatureRoom Temperature
Reaction Time3-6 hours (monitor by TLC)

Procedure:

  • In a flask suitable for hydrogenation, dissolve 3-Fluoro-2-nitrophenol in ethanol.

  • Carefully add the Pd/C catalyst to the solution.

  • Evacuate the flask and backfill with hydrogen gas.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Once complete, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

  • Rinse the celite pad with additional ethanol.

  • Concentrate the filtrate under reduced pressure to obtain 2-Amino-3-fluorophenol, which can often be used without further purification.[1]

References

Technical Support Center: Synthesis of 6-Bromo-2-chloro-3-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-2-chloro-3-fluorophenol. Control of regioselectivity during the bromination of 2-chloro-3-fluorophenol is a significant challenge, often leading to a mixture of isomers that are difficult to separate. This document provides in-depth troubleshooting advice, analytical protocols, and answers to frequently asked questions to help you identify and minimize the formation of critical side products, ensuring the synthesis of your target compound with high purity.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The primary route is the electrophilic aromatic substitution (EAS) of the starting material, 2-chloro-3-fluorophenol[1], using a suitable brominating agent. Common agents include molecular bromine (Br₂) often with a Lewis acid catalyst, or N-Bromosuccinimide (NBS). The reaction is typically performed in an inert solvent at controlled temperatures.

Q2: What are the primary expected side products in this synthesis?

The main side products arise from a lack of complete regioselectivity. The most common impurities are:

  • 4-Bromo-2-chloro-3-fluorophenol: The isomeric product resulting from bromination at the C4 position (para to the hydroxyl group).[2]

  • 4,6-Dibromo-2-chloro-3-fluorophenol: A polyhalogenated byproduct formed if reaction conditions are too harsh or if an excess of the brominating agent is used.

Q3: Why is regioselectivity a challenge in this bromination?

Regioselectivity is governed by the directing effects of the three substituents on the phenol ring:

  • Hydroxyl (-OH): A powerful activating, ortho, para-directing group. It strongly directs bromination to the C6 (ortho) and C4 (para) positions.

  • Chlorine (-Cl): A deactivating, but ortho, para-directing group.

  • Fluorine (-F): A deactivating, but ortho, para-directing group.

The potent activating effect of the hydroxyl group makes both the C4 and C6 positions highly susceptible to electrophilic attack, leading to a potential mixture of the desired 6-bromo and the undesired 4-bromo isomers.[3] Controlling the reaction conditions is therefore critical to favor substitution at the desired C6 position.

Q4: Which analytical techniques are best for identifying the desired product and its isomers?

A combination of chromatographic and spectroscopic methods is essential:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the premier technique for separating and identifying halogenated phenol isomers.[4][5][6] It provides distinct retention times for each isomer and mass-to-charge ratios that confirm their elemental composition.

  • ¹H NMR Spectroscopy: Invaluable for structural confirmation. The aromatic protons of the 6-bromo, 4-bromo, and starting material will exhibit unique chemical shifts and coupling patterns, allowing for unambiguous identification and quantification.[7][8][9]

  • Thin-Layer Chromatography (TLC): An excellent, rapid tool for monitoring the reaction's progress in real-time and assessing the purity of fractions during column chromatography.[10]

Section 2: Visual Workflow for Synthesis and Analysis

The following diagram outlines the general synthetic pathway and the analytical workflow for identifying products and impurities.

G Synthesis and Analysis Workflow cluster_synthesis Synthesis Stage cluster_analysis Analysis & Purification A Starting Material: 2-Chloro-3-fluorophenol B Bromination (e.g., NBS or Br₂/Catalyst) Controlled Temp. & Solvent A->B React with C Crude Reaction Mixture B->C Yields D TLC / GC-MS Analysis C->D Analyze H Column Chromatography Purification C->H Purify E Desired Product: This compound D->E Identified F Side Product: 4-Bromo Isomer D->F Identified G Side Product: 4,6-Dibromo Adduct D->G Identified I Pure 6-Bromo Product H->I Isolates

Caption: General workflow for synthesis and analysis.

Section 3: Troubleshooting Guide: Side Product Formation

This section addresses common issues encountered during the synthesis.

Issue 1: Predominance of the 4-Bromo-2-chloro-3-fluorophenol Isomer

  • Symptoms: Your GC-MS analysis shows two major peaks with the same mass, but the peak corresponding to the undesired 4-bromo isomer is larger than or comparable to the desired 6-bromo product. ¹H NMR confirms a mixture of isomers.

  • Probable Causes & Mechanistic Insight:

    • Electronic Effects: The para position (C4) is highly activated by the hydroxyl group and may be the kinetically favored product, reacting faster under certain conditions.

    • Solvent Polarity: Polar solvents can stabilize the charged intermediate (sigma complex) more effectively, potentially altering the ortho/para ratio.

    • Steric Hindrance: The C6 position is sterically more hindered, being flanked by the hydroxyl and fluorine groups. Less bulky brominating agents may favor attack at the more accessible C4 position.

  • Solutions & Optimization Strategies:

    • Lower the Reaction Temperature: Conduct the reaction at 0°C or below. Lower temperatures often increase selectivity, favoring the thermodynamically more stable product or enhancing the subtle directing effects that lead to the desired isomer.

    • Use a Non-polar Solvent: Switch from solvents like THF or acetonitrile to less polar options such as carbon tetrachloride (CCl₄), chloroform (CHCl₃), or dichloromethane (CH₂Cl₂). Non-polar solvents can disfavor the formation of highly stabilized intermediates that may lead to the para-product.

    • Select a Bulkier Brominating Agent: Consider using a sterically hindered N-halo-succinimide reagent. The increased steric bulk can disfavor attack at the less accessible C6 position, but in some cases, it can improve selectivity. This requires experimental validation.

    • Employ a Catalyst System: Certain catalysts or additives can promote ortho-selectivity. For example, some amine-based catalysts have been shown to favor ortho-halogenation of phenols through hydrogen bonding interactions.[11]

Issue 2: Formation of Di-brominated Side Products (e.g., 4,6-Dibromo-2-chloro-3-fluorophenol)

  • Symptoms: GC-MS analysis reveals a significant peak with a molecular ion corresponding to the addition of two bromine atoms (M+, M+2, M+4 pattern).

  • Probable Causes & Mechanistic Insight:

    • Excess Brominating Agent: The high activation of the phenol ring by the -OH group makes it susceptible to a second bromination. Using more than one equivalent of the brominating agent will almost certainly lead to di-bromination.

    • Poor Reagent Addition: Adding the brominating agent too quickly creates localized areas of high concentration, promoting multiple substitutions on a single molecule before the reagent has dispersed.

  • Solutions & Optimization Strategies:

    • Strict Stoichiometric Control: Carefully measure and use exactly 1.0 equivalent of the brominating agent relative to the 2-chloro-3-fluorophenol starting material.

    • Slow, Controlled Addition: Dissolve the brominating agent in the reaction solvent and add it dropwise to the solution of the phenol over an extended period (e.g., 30-60 minutes) at a low temperature. This maintains a low instantaneous concentration of the electrophile.

    • Continuous Reaction Monitoring: Use TLC or rapid GC injections to monitor the disappearance of the starting material. Stop the reaction immediately once the starting material is consumed to prevent the product from reacting further.

Section 4: Analytical Protocols for Impurity Identification

Protocol 1: GC-MS Analysis for Isomer Separation

Gas chromatography is a powerful tool for separating the closely related isomers produced in this synthesis.[12]

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of approximately 1 mg/mL.

  • Instrumentation and Conditions:

ParameterRecommended SettingRationale
GC Column 30 m x 0.25 mm, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms)A standard non-polar column provides good separation for halogenated aromatics based on boiling point differences.
Injector Temp. 250 °CEnsures complete volatilization of the analytes.
Carrier Gas Helium, constant flow of 1.0 mL/minStandard inert carrier gas for GC-MS.
Oven Program Start at 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 minThis gradient effectively separates the starting material from the mono- and di-brominated products.
MS Detector Electron Ionization (EI) at 70 eV, Scan range 50-450 amuStandard EI provides reproducible fragmentation patterns for library matching and identification.

Protocol 2: ¹H NMR for Structural Elucidation

¹H NMR is definitive for distinguishing between the 4-bromo and 6-bromo isomers.

  • Sample Preparation: Dissolve 5-10 mg of the purified sample or crude mixture in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Expected Chemical Shifts and Splitting Patterns: The key to identification lies in the two remaining aromatic protons.

CompoundAromatic Proton 1Aromatic Proton 2Expected J (H-F) Coupling
2-Chloro-3-fluorophenol (Starting Material)~7.1 ppm (H6)~6.9 ppm (H4), ~6.8 ppm (H5)J-coupling between H4/H5 and F3 will be observed.
This compound (Product)~7.3 ppm (H4)~7.0 ppm (H5)Protons at C4 and C5 will appear as doublets or doublet of doublets due to H-H and H-F coupling.
4-Bromo-2-chloro-3-fluorophenol (Side Product)~7.2 ppm (H6)~7.1 ppm (H5)Protons at C5 and C6 will show distinct coupling patterns, different from the desired product.

Note: The exact chemical shifts can vary based on solvent and concentration. The key is the relative positions and the coupling patterns.

Section 5: Troubleshooting Workflow Diagram

Use this decision tree to diagnose and solve common synthesis issues.

Caption: A decision tree for troubleshooting side product formation.

References

Technical Support Center: Stability of 6-Bromo-2-chloro-3-fluorophenol in Acidic Media

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 6-Bromo-2-chloro-3-fluorophenol. This valuable tri-halogenated phenol is a critical building block in the development of novel pharmaceuticals and advanced materials. However, its complex substitution pattern renders it susceptible to degradation under certain experimental conditions, particularly in the presence of strong acids. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and preventing the degradation of this reagent, ensuring the integrity of your experiments and the quality of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction involving this compound under acidic conditions is giving multiple unidentified spots on TLC/LC-MS. What is happening?

A: You are likely observing acid-catalyzed degradation of your starting material. Halogenated phenols, while generally stable, can undergo rearrangement and decomposition in strongly acidic environments. The primary mechanism involves the protonation of the aromatic ring, specifically at a carbon atom bearing a substituent (an ipso-protonation). This forms an unstable intermediate called an arenium ion (or σ-complex).[1] This intermediate can then resolve itself by migration of one of the halogen substituents (e.g., bromine or chlorine) to an adjacent, less-hindered position on the ring, leading to a mixture of constitutional isomers.[1][2] In severe cases, this can lead to dehalogenation or polymerization, resulting in a complex mixture of byproducts.

Q2: What is the chemical mechanism behind this acid-catalyzed degradation?

A: The degradation proceeds via an electrophilic aromatic substitution-type mechanism, where the proton (H⁺) acts as the electrophile.

  • Ipso-Protonation: A proton from the acidic medium attacks the aromatic ring at one of the carbon atoms already bearing a halogen substituent. This is often the kinetically favored point of attack.

  • Arenium Ion Formation: This attack forms a carbocation intermediate known as an arenium ion, temporarily disrupting the ring's aromaticity.

  • 1,2-Hydride/Halide Shift: The arenium ion is unstable. To regain aromaticity, the molecule can either expel the initial proton (no net reaction) or, more detrimentally, a substituent on an adjacent carbon can migrate to the carbocation center. This is known as a 1,2-shift.[1]

  • Deprotonation & Isomerization: Following the migration, a proton is eliminated from the carbon that received the migrating group, restoring aromaticity and yielding an isomerized halophenol. Repeated cycles of this process can lead to a variety of rearranged products.

Below is a diagram illustrating the general pathway for this degradation.

degradation_pathway cluster_start Initial State cluster_acid Acidic Conditions cluster_intermediate Degradation Process cluster_products Result start This compound H_ion H+ ipso Ipso-Protonation H_ion->ipso Attack arenium Arenium Ion (Unstable Intermediate) ipso->arenium Forms shift 1,2-Halogen Migration arenium->shift Rearranges via products Mixture of Isomers & Degradation Products shift->products Leads to workflow_diagram start Acidic Reaction Mixture (Post-Reaction) cool Cool to 0 °C start->cool quench Slowly Add Sat. NaHCO₃ (aq) (Vent Funnel Frequently!) cool->quench check_ph Check pH of Aqueous Layer (Target: 7.5 - 8.5) quench->check_ph check_ph->quench pH too low separate Separate Organic Layer check_ph->separate pH OK wash_water Wash with DI Water separate->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry over Na₂SO₄ / MgSO₄ wash_brine->dry isolate Filter and Concentrate to Yield Crude Product dry->isolate

References

Technical Support Center: Isomeric Purification of 6-Bromo-2-chloro-3-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 6-Bromo-2-chloro-3-fluorophenol. This resource is designed for researchers, synthetic chemists, and drug development professionals who are encountering challenges in removing persistent isomeric impurities from crude reaction mixtures. The presence of regioisomers, which possess similar physicochemical properties to the desired product, often complicates purification, making standard protocols ineffective.

This guide provides in-depth, field-proven insights in a troubleshooting-focused Q&A format. We will explore the causality behind experimental choices, from solvent selection in recrystallization to advanced chromatographic strategies, empowering you to design a robust and effective purification workflow.

Frequently Asked Questions & Troubleshooting Guides
Q1: I've synthesized crude this compound. What are the most probable isomeric impurities I should be concerned about?

A1: The synthesis of polysubstituted halogenated phenols is prone to the formation of regioisomers, especially during electrophilic aromatic substitution steps like bromination.[1] The directing effects of the existing chloro, fluoro, and hydroxyl groups on the phenol ring, as well as the specific reaction conditions, will dictate the impurity profile.

Based on typical synthetic routes, the primary impurities are other isomers of bromochlorofluorophenol where the substituents are arranged differently on the aromatic ring. A comprehensive analysis of a related compound, 3-chloro-5-fluorophenol, revealed nine possible regioisomers that could theoretically form.[2][3] While not all will be present, it is critical to assume a complex mixture.

Table 1: Potential Isomeric Impurities of this compound

Compound NameCAS NumberMolecular FormulaRationale for Presence
This compound (Target) 1805518-71-1C₆H₃BrClFODesired product.
2-Bromo-6-chloro-3-fluorophenol1782417-49-5C₆H₃BrClFOCommon regioisomer.[4]
3-Bromo-6-chloro-2-fluorophenol943830-14-6C₆H₃BrClFOPossible regioisomer.[5]
6-Bromo-3-chloro-2-fluorophenol186590-40-9C₆H₃BrClFOPossible regioisomer.[6][7]
4-Bromo-2-chloro-3-fluorophenolN/AC₆H₃BrClFOPlausible isomer based on substitution patterns.
Other di-halogenated or mono-halogenated phenolsVariousVariousIncomplete reaction or starting material carryover.

It is essential to first characterize your crude mixture using an analytical technique with high resolving power, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC), to identify the specific isomers present.

Q2: My initial attempt at purification by recrystallization resulted in low purity or poor recovery. How can I optimize this process?

A2: Recrystallization is a powerful purification technique for solids, but its success is highly dependent on the solvent system.[8] Isomers often have very similar solubilities, making solvent selection the most critical parameter. If a single-solvent recrystallization fails, a mixed-solvent system is the logical next step.

Troubleshooting Recrystallization:

  • "Oiling Out": If your compound separates as an oil instead of crystals, it means the solution became supersaturated at a temperature above the compound's melting point (or the melting point of the impure mixture).[9]

    • Solution: Re-heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation level. Allow the solution to cool much more slowly. If this fails, a different solvent system is required.

  • Poor Recovery: This usually indicates that the compound has significant solubility in the solvent even at low temperatures, or too much solvent was used.[9]

    • Solution: Before filtering, ensure the flask has been cooled in an ice bath for a sufficient time (e.g., >30 minutes) to maximize crystal formation.[10] If recovery is still low, you can attempt to concentrate the mother liquor by carefully evaporating some solvent and cooling again to obtain a second crop of crystals.

  • No Purity Improvement: The chosen solvent does not effectively differentiate between the desired product and the isomeric impurities.

    • Solution: A systematic solvent screening is necessary.

Protocol 1: Systematic Solvent Screening for Recrystallization

  • Preparation: Place small amounts (10-20 mg) of the crude material into several test tubes.

  • Solvent Selection: Choose a range of solvents with varying polarities (see Table 2).

  • Solubility Test (Cold): Add a small amount of a solvent (e.g., 0.5 mL) to a test tube at room temperature. If the compound dissolves completely, the solvent is unsuitable as a primary recrystallization solvent.

  • Solubility Test (Hot): If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a water or sand bath. Add the solvent dropwise until the solid just dissolves.[11]

  • Crystallization Test: Remove the test tube from the heat and allow it to cool slowly to room temperature, then place it in an ice bath.

  • Evaluation: An ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, and which yields a good crop of crystals upon cooling.

  • Mixed-Solvent System: If no single solvent is ideal, try a binary system. Dissolve the crude material in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes turbid. Add a few drops of the "good" solvent to clarify, then cool slowly.

Table 2: Suggested Solvents for Screening

SolventPolarityBoiling Point (°C)Notes
Heptane/HexaneNon-polar98 / 69Good starting point for "poor" solvent.
TolueneNon-polar111Higher boiling point may help dissolve stubborn solids.
DichloromethanePolar aprotic40Low boiling point can make it difficult to handle.
IsopropanolPolar protic82Often a good choice for phenols.
EthanolPolar protic78Similar to isopropanol.
WaterPolar protic100May be a suitable "poor" solvent if the compound is soluble in an organic solvent.
Q3: Recrystallization is not providing the required purity. How can I develop a flash column chromatography method to separate the isomers?

A3: Flash column chromatography is the workhorse for purification in synthetic chemistry and is an excellent next step when crystallization fails.[12] The key is to achieve differential migration of the isomers on a solid phase (like silica gel) by using an optimized mobile phase.

Workflow for Flash Chromatography Method Development

G cluster_0 Method Development cluster_1 Scale-Up & Execution TLC 1. TLC Analysis Screen various solvent systems (e.g., Hexane/EtOAc) Rf 2. Target Rf Value Aim for Rf of ~0.2-0.4 for the desired product with clear spot separation TLC->Rf Gradient 3. Select Elution Method Isocratic (constant solvent mix) or Gradient (increasing polarity) Rf->Gradient Packing 4. Pack Column Properly pack silica gel in the initial, low-polarity solvent Gradient->Packing Loading 5. Load Sample Adsorb crude product onto a small amount of silica ('dry loading') Packing->Loading Elution 6. Run Column & Collect Fractions Monitor elution using TLC Loading->Elution Analysis 7. Analyze & Combine Fractions Combine pure fractions and evaporate solvent Elution->Analysis

Caption: Workflow for developing a flash chromatography method.

Protocol 2: Flash Column Chromatography Purification

  • TLC Analysis: On a silica gel TLC plate, spot your crude material. Develop the plate in various ratios of a non-polar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane). The goal is to find a solvent system where the desired product has an Rf value of approximately 0.2-0.4 and is well-separated from its impurities.

  • Column Packing: Select an appropriately sized column for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight). Pack the column with silica gel as a slurry in the least polar solvent mixture you plan to use.

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane). Add a small amount of silica gel (2-3x the mass of your crude product) and evaporate the solvent under reduced pressure to create a dry, free-flowing powder. This "dry loading" method typically provides better resolution than loading the sample as a liquid. Carefully add the powder to the top of the packed column.

  • Elution: Begin eluting with the mobile phase determined from your TLC analysis. Start with a less polar mixture and, if necessary, gradually increase the polarity (gradient elution) to move the compounds down the column.

  • Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.

  • Combine and Concentrate: Once the separation is complete, combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Q4: My isomers are still co-eluting with flash chromatography. When should I consider more advanced chromatographic techniques?

A4: If flash chromatography is insufficient, you need a technique with higher resolving power. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the next logical steps. While often used for analysis, preparative versions of these techniques can purify milligram to gram quantities of material.

  • High-Performance Liquid Chromatography (HPLC): HPLC uses smaller stationary phase particles and high pressure, leading to significantly better separation efficiency than flash chromatography.[13] For phenolic isomers, specialized columns can provide unique selectivity. A biphenyl column, for instance, can offer enhanced π-π interactions, which are beneficial for separating aromatic compounds.[14][15]

  • Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO₂ as the main mobile phase. It is known to be particularly effective for separating isomers, including phenolic ones, often with higher speed and efficiency than HPLC.[16]

Table 3: Starting Conditions for HPLC Method Development (Reversed-Phase)

ParameterRecommendationRationale
Column C18 or Biphenyl, 5 µm, 4.6 x 250 mmC18 is a good general-purpose starting point. Biphenyl offers alternative selectivity for aromatic isomers.[14]
Mobile Phase A Water + 0.1% Formic Acid or Acetic AcidAcid suppresses the deprotonation of the phenol, leading to better peak shape.[17]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers.
Gradient 5% to 95% B over 20-30 minutesA broad gradient is used to first elute all compounds and determine their approximate retention times.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Detection UV (e.g., 254 nm or 280 nm)Phenols have strong UV absorbance.
Temperature 30-40 °CElevated temperature can improve peak shape and reduce viscosity.[13]

Once an analytical method is established, it can be scaled up to a preparative system by using a larger column and a higher flow rate.

Q5: Can I use chemical derivatization to simplify the separation of these isomers?

A5: Yes, chemical derivatization is a powerful strategy when direct separation is challenging. The principle is to convert the phenolic hydroxyl group into a different functional group (e.g., an ester or ether).[18] This modification alters the molecule's polarity, crystallinity, and intermolecular interactions, which can dramatically change its chromatographic behavior or its solubility, making separation of the now-derivatized isomers much easier.

Derivatization-Separation-Deprotection Workflow

G Crude Crude Isomer Mixture (Phenols, difficult to separate) Derivatization 1. Derivatization (e.g., Acetylation, Benzoylation) React with Acyl Chloride Crude->Derivatization Derivative_Mix Derivative Isomer Mixture (Esters, different properties) Derivatization->Derivative_Mix Separation 2. Separation (Recrystallization or Chromatography) Now much easier Derivative_Mix->Separation Pure_Derivative Pure Isomer Derivative Separation->Pure_Derivative Deprotection 3. Deprotection (e.g., Hydrolysis) Convert ester back to phenol Pure_Derivative->Deprotection Pure_Product Pure Phenol Isomer Deprotection->Pure_Product

References

Technical Support Center: Scaling Up the Production of 6-Bromo-2-chloro-3-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, chemists, and process development professionals encountering challenges in the synthesis and scale-up of 6-Bromo-2-chloro-3-fluorophenol. As a critical intermediate in the pharmaceutical and agrochemical industries, achieving high purity and yield on a larger scale is paramount. This document moves beyond standard protocols to address the nuanced interplay of reaction parameters and provides actionable troubleshooting strategies grounded in chemical principles.

Section 1: Core Synthesis Challenges & Troubleshooting (FAQ)

The scaled-up synthesis of this compound via electrophilic bromination of 2-chloro-3-fluorophenol is frequently complicated by issues of selectivity, byproduct formation, and reaction control.

Q1: My primary challenge is poor regioselectivity, resulting in a mixture of 4-bromo and 6-bromo isomers. How can I maximize the yield of the desired 6-bromo product?

A1: This is the most common and critical challenge. The issue arises from the powerful directing effects of the substituents on the starting material, 2-chloro-3-fluorophenol. The hydroxyl (-OH) group is a potent ortho, para-director, strongly activating the ring for electrophilic substitution. The chloro (-Cl) and fluoro (-F) groups are also ortho, para-directors, though they are deactivating. The bromination is therefore kinetically competitive at both the C4 (para) and C6 (ortho) positions.

Causality & Field-Proven Insights:

  • Steric Hindrance: The C6 position is sterically more hindered than the C4 position due to the adjacent -OH and -Cl groups. In many standard brominations, the para (4-bromo) isomer is the thermodynamically favored and major product.

  • Solvent Effects: Polar, protic solvents can stabilize the charged intermediate (sigma complex) more effectively, often increasing the reaction rate but potentially lowering selectivity. Non-polar solvents can temper reactivity and amplify the effects of steric hindrance, which can be leveraged to favor a specific isomer.[1]

  • Catalyst Influence: The choice of catalyst can significantly influence the regiochemical outcome. Certain catalysts can form bulky complexes with the brominating agent, further increasing steric hindrance around the C6 position, or selectively activate one position over another.[2][3]

Troubleshooting & Optimization:

  • Solvent System Modification: Shift from polar solvents like acetic acid or water to non-polar solvents such as carbon disulfide (CS₂), dichloromethane (CH₂Cl₂), or chlorobenzene.[1][2][4] This change can disfavor the formation of the more open C4-substituted intermediate.

  • Employ a Directing Catalyst: Utilize a catalyst system known to enhance ortho-bromination or improve selectivity. A patented method for producing 4-bromo-2-chlorophenols with high purity involves using triethylamine hydrochloride as a catalyst to direct bromination away from the 6-position; a similar principle of using specific catalysts could be explored to favor the 6-position.[2] Another approach uses a nanocatalyst mixture of copper, zinc, and silver chlorides to achieve high purity in a similar transformation.[3]

  • Temperature Control: Conduct the reaction at lower temperatures (e.g., 0-5 °C). Lowering the temperature increases the selectivity of the reaction by favoring the pathway with the lowest activation energy, which can sometimes be manipulated to favor the desired isomer.[1]

Q2: I'm observing significant di-bromination and other polysubstituted byproducts. How can this be controlled during scale-up?

A2: Polysubstitution is a direct consequence of the high reactivity of the phenol ring.[1] The initial monobromination product is still an activated ring and can undergo a second bromination, especially if there are localized areas of high brominating agent concentration or elevated temperatures—risks that are magnified during scale-up.

Troubleshooting & Optimization:

  • Strict Stoichiometric Control: Ensure precise control over the molar equivalents of the brominating agent. Use slightly less than one full equivalent (e.g., 0.95-0.98 eq.) to ensure the phenol is the limiting reagent, leaving some unreacted starting material which is typically easier to separate than di-brominated byproducts.

  • Controlled Reagent Addition: The brominating agent must be added slowly and sub-surface into a well-agitated reaction mass. This minimizes localized high concentrations and allows the heat of reaction to be managed effectively. For larger scales, a calibrated dosing pump is essential.

  • Milder Brominating Agents: Replace highly reactive elemental bromine (Br₂) with a milder, more controllable source like N-Bromosuccinimide (NBS).[1][5] NBS often provides better selectivity and is easier to handle, though it may require a radical initiator or acidic catalyst depending on the desired mechanism.

Section 2: Process Control & Safety in Scale-Up
Q3: The bromination reaction is highly exothermic. What are the key safety and control parameters for a safe scale-up?

A3: Thermal runaway is a significant risk. The heat generated by the reaction can accelerate the reaction rate, leading to a dangerous feedback loop.

Key Control Parameters:

  • Heat Flow Calorimetry: Before scaling up, perform reaction calorimetry studies to determine the total heat of reaction, maximum heat output, and the temperature at which the reaction rate becomes self-sustaining.

  • Efficient Heat Transfer: Ensure the reactor has an adequate jacket and cooling system to dissipate the heat generated. The surface-area-to-volume ratio decreases on scale-up, making heat removal more challenging.

  • Emergency Quenching: Have a validated quenching protocol in place. A solution of sodium bisulfite or sodium thiosulfate can be used to neutralize any unreacted bromine in an emergency.[1]

  • Personal Protective Equipment (PPE): Due to the corrosive and toxic nature of the reagents and products, appropriate PPE is mandatory. This includes chemical-resistant gloves, splash goggles, a face shield, and a lab coat. All operations should be conducted in a well-ventilated fume hood or a closed-system reactor.[6][7][8]

Section 3: Purification and Stability
Q4: How can I effectively purify the final product and what is its expected stability?

A4: Separating a mixture of halogenated phenol isomers is non-trivial. The final product's stability is also a concern for long-term storage.

Purification Workflow:

  • Quenching and Work-up: After the reaction, quench excess brominating agent with an aqueous solution of a reducing agent like sodium bisulfite.

  • Extraction: Extract the product into an organic solvent and wash with brine to remove water-soluble impurities.

  • Fractional Distillation under Vacuum: If the boiling points of the isomers are sufficiently different, this is often the most scalable purification method.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., heptane/toluene) can be highly effective for removing isomeric impurities.[9]

  • Column Chromatography: While effective, silica gel chromatography is often less economical for large-scale production but can be used for high-purity requirements.

Product Stability:

  • Appearance: Pure this compound is expected to be a solid at room temperature.[9]

  • Degradation: Like many phenols, it is susceptible to oxidation, which can cause discoloration (turning pink or brown) upon exposure to air and light.

  • Storage: For long-term stability, store the purified compound in a tightly sealed, amber glass container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place.[9]

Section 4: Key Experimental Protocols
Protocol 1: Lab-Scale Synthesis for Enhanced 6-Bromo Selectivity

This protocol is designed to favor the formation of the ortho-bromo isomer by controlling steric and electronic factors.

  • Reactor Setup: In a 500 mL jacketed reactor equipped with a mechanical stirrer, thermocouple, and dropping funnel, charge 2-chloro-3-fluorophenol (1 eq.) and chlorobenzene (10 volumes).[2]

  • Inerting & Cooling: Purge the vessel with nitrogen and cool the solution to 0-5 °C using a circulating chiller.

  • Catalyst Addition: Add triethylamine hydrochloride (0.03 eq.) to the cooled solution and stir for 15 minutes.[2]

  • Bromine Addition: Prepare a solution of bromine (0.98 eq.) in chlorobenzene (2 volumes). Add this solution dropwise via the dropping funnel over 2-3 hours, ensuring the internal temperature does not exceed 8 °C.[2]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 5-10 °C for an additional hour. Monitor the reaction progress by GC or TLC to confirm the consumption of the starting material.

  • Work-up: Slowly add a 10% aqueous sodium bisulfite solution to quench excess bromine. Separate the organic layer, wash with water and then brine, and dry over anhydrous magnesium sulfate.

  • Isolation: Remove the solvent under reduced pressure to yield the crude product, which can then be purified as described in Section 3.

Protocol 2: Purification via Recrystallization
  • Solvent Selection: In a small-scale trial, determine a suitable solvent system. A good system is one where the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature (e.g., a heptane/ethyl acetate mixture).

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Cooling & Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask or add a seed crystal. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Purity Analysis: Analyze the purity of the crystals by melting point, GC, or HPLC. A sharp melting point indicates high purity.

Section 5: Visual Guides and Data

Diagrams

Synthesis_Pathway cluster_start Starting Material cluster_products Reaction Products SM 2-Chloro-3-fluorophenol reagent + Brominating Agent (e.g., Br₂/Catalyst) SM->reagent P1 This compound (Desired Product) P2 4-Bromo-2-chloro-3-fluorophenol (Isomeric Impurity) P3 Di-bromo Byproducts (Polysubstitution) reagent->P1 Ortho-attack (Favored by steric hindrance, low temp) reagent->P2 Para-attack (Often kinetically favored) reagent->P3 Excess Br₂ or high temp

Caption: Reaction pathway for the bromination of 2-chloro-3-fluorophenol.

Troubleshooting_Flowchart start Low Yield or Purity in Scale-Up check_isomers High Isomeric Impurity? (e.g., 4-bromo) start->check_isomers check_poly High Polysubstitution? check_isomers->check_poly No sol_isomers 1. Switch to Non-Polar Solvent 2. Lower Reaction Temperature 3. Evaluate Directing Catalysts check_isomers->sol_isomers Yes sol_poly 1. Reduce Bromine to <1 eq. 2. Slow Reagent Addition Rate 3. Switch to Milder Agent (NBS) check_poly->sol_poly Yes sol_purification Optimize Purification: - Fractional Distillation - Recrystallization Screen check_poly->sol_purification No

References

Technical Support Center: Best Practices for Storing and Handling Polyhalogenated Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the safe and effective handling of polyhalogenated phenols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the storage, handling, and disposal of these critical but hazardous compounds. Our goal is to ensure both the integrity of your experiments and the safety of your laboratory personnel.

Introduction: The Double-Edged Sword of Polyhalogenated Phenols

Polyhalogenated phenols are a class of aromatic compounds characterized by a hydroxyl group attached to a benzene ring, with multiple hydrogen atoms replaced by halogens (chlorine, bromine, etc.). While their unique chemical properties make them invaluable in various applications, including as intermediates in pharmaceutical synthesis, flame retardants, and biocides, their halogenation significantly impacts their reactivity, toxicity, and environmental persistence. Understanding these nuances is paramount for safe and reproducible research.

This guide moves beyond a simple checklist of procedures. It delves into the causality behind each recommendation, empowering you to make informed decisions in your daily laboratory work.

Frequently Asked Questions (FAQs)

Storage and Stability

Q1: What are the ideal storage conditions for solid polyhalogenated phenols?

A1: Solid polyhalogenated phenols should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1][2] The storage location should be a designated, locked cabinet or area accessible only to authorized personnel. Containers must be tightly sealed to prevent sublimation and exposure to moisture.[2] Storing containers below eye level is a recommended safety practice to minimize the risk of spills during retrieval.[2][3]

  • Expert Insight: The rationale for these conditions lies in the chemical stability of these compounds. Elevated temperatures can lead to degradation, while moisture can affect the integrity of the compound. A well-ventilated area is crucial to prevent the accumulation of any potential vapors, which can be toxic upon inhalation.

Q2: How should I store solutions of polyhalogenated phenols?

A2: Solutions of polyhalogenated phenols, particularly aqueous solutions, require specific storage conditions to ensure stability. For many chlorinated phenols in water, storage at 4°C or -18°C with the addition of 10% sodium chloride can maintain stable concentrations for about a month.[4] Saturated phenol solutions are typically stored at 4°C.[2] Always store solutions in tightly sealed, clearly labeled containers made of appropriate materials like glass or high-density polyethylene (HDPE).[5]

  • Causality: The stability of polyhalogenated phenols in solution can be pH-dependent.[4] Lower temperatures slow down potential degradation reactions. The addition of salt can help to stabilize the solution. It is critical to consult the Safety Data Sheet (SDS) for the specific compound for any unique storage requirements.

Q3: I've noticed a discoloration in my stored pentachlorophenol. Is it still usable?

A3: Discoloration can be an indicator of degradation or contamination. While minor color changes may not always signify a loss of purity, it is a warning sign. It is recommended to verify the purity of the compound using an appropriate analytical technique (e.g., HPLC, GC-MS) before use in a critical experiment. If in doubt, it is safer to dispose of the discolored compound as hazardous waste and use a fresh batch.

  • Self-Validating System: This approach ensures the integrity of your experimental results. Using a potentially degraded starting material can lead to failed reactions, unexpected byproducts, and unreliable data, ultimately wasting time and resources.

Handling and Personal Protective Equipment (PPE)

Q4: What is the minimum required PPE when working with polyhalogenated phenols?

A4: Due to their toxicity and ability to be absorbed through the skin, a comprehensive PPE ensemble is mandatory.[6][7] This includes:

  • Gloves: Double gloving is strongly recommended.[2] For incidental contact with dilute solutions, two pairs of nitrile gloves may suffice.[2] For handling concentrated solutions or solids, utility-grade neoprene or butyl rubber gloves over nitrile gloves are necessary.[2] When working with mixtures containing chloroform, which rapidly degrades nitrile and neoprene, consider specialized gloves like ChemTek®.[7]

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement.[3] When there is a significant splash hazard, a full-face shield worn over safety goggles is essential.[3]

  • Body Protection: A fully buttoned lab coat is required.[2] For tasks with a higher risk of splashes, a chemical-resistant apron made of butyl rubber or neoprene should be worn over the lab coat.[2][7]

  • Respiratory Protection: All work with polyhalogenated phenols, especially stock solutions and any heating procedures, must be conducted in a certified chemical fume hood.[2][3] If a fume hood is not feasible for a specific procedure, contact your institution's Environmental Health & Safety (EHS) department to assess the need for respiratory protection.[3]

Q5: Why is skin contact with polyhalogenated phenols so dangerous?

A5: Polyhalogenated phenols are readily absorbed through the skin and can cause severe chemical burns.[6][7] A particularly insidious characteristic of phenol and its derivatives is their anesthetic effect, which means you may not feel immediate pain upon contact.[3][7] This can lead to a delay in decontamination, allowing for greater absorption and the potential for systemic toxicity, which can affect the central nervous system, liver, and kidneys, and in severe cases, can be fatal.[2][3]

Q6: Can I heat polyhalogenated phenols on a hot plate in the fume hood?

A6: It is strongly advised not to heat polyhalogenated phenols in open or semi-enclosed systems like beakers on a hot plate, even within a fume hood, due to the increased risk of generating toxic vapors. Never heat or melt these compounds in an incubator, microwave, or drying oven.[2] If heating is necessary, it should be done in a well-sealed reaction vessel with appropriate temperature control and vapor trapping.

  • Expert Insight: The vapor pressure of these compounds increases significantly with temperature, leading to higher concentrations in the air. Even with the sash down, a fume hood may not provide adequate protection during vigorous heating of an open container.

Troubleshooting Guides

Scenario 1: Accidental Spill

Issue: A small bottle (<50 mL) of a chlorinated phenol solution has spilled inside the chemical fume hood.

Step-by-Step Protocol: Minor Spill Cleanup

  • Alert Personnel: Immediately notify others in the vicinity of the spill.[8]

  • Don Appropriate PPE: Ensure you are wearing, at a minimum, double nitrile or neoprene gloves, chemical splash goggles, a face shield, and a lab coat.[8] For larger spills or more concentrated solutions, a chemical-resistant apron is recommended.

  • Contain the Spill: Use absorbent pads or a non-reactive absorbent material like vermiculite or sand to confine the spill to a small area.[8] Do not use combustible materials like paper towels for large spills of concentrated solutions.

  • Absorb the Liquid: Carefully apply the absorbent material to the spill, working from the outside in.

  • Collect the Waste: Once the liquid is absorbed, use non-sparking tools (e.g., a plastic scoop) to collect the contaminated absorbent material.

  • Package the Waste: Place all contaminated materials, including used gloves and absorbent pads, into a clearly labeled, sealable plastic bag or container for hazardous waste disposal.[8]

  • Decontaminate the Area: Wipe down the spill area with a soap and water solution.[8]

  • Dispose of Waste: Follow your institution's guidelines for hazardous waste disposal. Do not mix this waste with other waste streams.[2]

Issue: A larger spill (>50 mL) has occurred outside of a fume hood.

Immediate Action:

  • Evacuate: Immediately alert everyone in the lab and evacuate the area.[8]

  • Isolate: Close the doors to the laboratory to contain the vapors.

  • Call for Help: Contact your institution's emergency response team or EHS department immediately.[8] Do not attempt to clean up a large spill of a hazardous chemical on your own.

Scenario 2: Accidental Exposure

Issue: A researcher has splashed a solution of a polyhalogenated phenol on their arm.

Step-by-Step Protocol: Skin Exposure Decontamination

  • Immediate Action: The top priority is to decontaminate the skin as quickly as possible to minimize absorption.[7]

  • Remove Contaminated Clothing: Immediately remove any clothing that has come into contact with the chemical.[7]

  • Decontamination:

    • Preferred Method: If available, repeatedly swab the affected area with Polyethylene Glycol (PEG) 300 or 400.[7] Continue this until there is no detectable odor of the phenol.

    • Alternative Method: If PEG is not available, immediately flush the affected area with copious amounts of water for at least 15 minutes using an emergency shower or drench hose.[6] It is important to use a large volume of water as insufficient water may only spread the chemical.

  • Seek Medical Attention: All cases of skin exposure to polyhalogenated phenols require immediate medical attention.[6] Provide the medical team with the Safety Data Sheet for the specific compound.

Issue: A researcher has splashed a polyhalogenated phenol solution into their eyes.

Immediate Action:

  • Eyewash Station: Immediately proceed to the nearest emergency eyewash station.[7]

  • Flush Eyes: Hold the eyelids open and flush the eyes continuously with water for at least 15 minutes.[7]

  • Seek Immediate Medical Attention: Eye exposure to these chemicals is a medical emergency. Call for emergency medical assistance while the individual is at the eyewash station.[7]

Data and Diagrams

Quantitative Data Summary
ParameterRecommendationRationale
Storage Temperature (Solids) Cool, dry placeMinimizes degradation and prevents moisture absorption.
Storage Temperature (Aqueous Solutions) 4°C or -18°C[4]Slows down degradation pathways in solution.
Glove Selection (Concentrated) Neoprene or Butyl Rubber[2][7]Provides better resistance to penetration than nitrile.
Emergency Eye Wash Duration At least 15 minutes[7]Ensures thorough flushing of the chemical from the eye.
Emergency Shower Duration At least 15 minutes[6]Necessary for extensive skin decontamination.
Experimental Workflows and Diagrams

Diagram 1: Decision-Making Workflow for Handling Polyhalogenated Phenols

G start Start: Experiment with Polyhalogenated Phenol read_sds Read Safety Data Sheet (SDS) start->read_sds assess_risk Perform Risk Assessment read_sds->assess_risk select_ppe Select Appropriate PPE assess_risk->select_ppe fume_hood Work in a Certified Fume Hood select_ppe->fume_hood prepare_workspace Prepare Workspace and Emergency Equipment fume_hood->prepare_workspace conduct_experiment Conduct Experiment prepare_workspace->conduct_experiment decontaminate Decontaminate Workspace and Equipment conduct_experiment->decontaminate dispose_waste Dispose of Hazardous Waste Properly decontaminate->dispose_waste end End dispose_waste->end

Caption: A logical workflow for safely conducting experiments with polyhalogenated phenols.

Diagram 2: Emergency Response to a Chemical Spill

G spill Spill Occurs assess_spill Assess Spill Size and Location spill->assess_spill minor_spill Minor Spill (<50 mL) in Fume Hood assess_spill->minor_spill major_spill Major Spill (>50 mL) or Outside Hood assess_spill->major_spill cleanup_protocol Follow Minor Spill Cleanup Protocol minor_spill->cleanup_protocol Yes evacuate Evacuate Area Immediately major_spill->evacuate Yes document Document Incident cleanup_protocol->document notify_ehs Notify EHS/Emergency Response evacuate->notify_ehs notify_ehs->document

Caption: A decision tree for responding to a polyhalogenated phenol spill.

References

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) on Fluorophenols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) reactions involving fluorophenols. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this powerful C-F bond functionalization technique. Here, we move beyond simple protocols to explore the underlying principles that govern success, providing you with the expert insights needed to troubleshoot and optimize your reactions effectively.

Core Principles: Understanding the "Why" of the SNAr Reaction

Nucleophilic aromatic substitution is a cornerstone of modern synthetic chemistry, yet its success with electron-rich substrates like phenols hinges on a nuanced understanding of its mechanism. Unlike aliphatic SN2 reactions, the SNAr pathway does not involve a backside attack. Instead, it proceeds via a two-step addition-elimination mechanism.

The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the fluorine, leading to the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex .[1][2] The stability of this intermediate is the single most critical factor determining the reaction rate. The reaction concludes with the elimination of the fluoride leaving group, which restores the aromaticity of the ring.[3]

SNAr_Mechanism sub Fluorophenol + Nucleophile mc Meisenheimer Complex (Rate-Determining Step) sub->mc Addition (Slow) prod Substituted Product + Fluoride Ion mc->prod Elimination (Fast)

Caption: The two-step addition-elimination mechanism of SNAr.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequent challenges encountered during SNAr reactions on fluorophenols in a practical question-and-answer format.

Category 1: Low or No Conversion

Question: My SNAr reaction on a fluorophenol substrate is not proceeding. What are the most likely causes?

Answer: A stalled SNAr reaction almost always points to insufficient activation of the aromatic ring or suboptimal reaction conditions. Here is a logical flow for troubleshooting:

Troubleshooting_Flow start Low / No Conversion ewg_check Is a strong EWG ortho/para to Fluorine? start->ewg_check solvent_check Is the solvent polar aprotic (e.g., DMSO, DMF)? ewg_check->solvent_check Yes add_ewg Action: Re-evaluate substrate. Reaction is likely unfeasible without activation. ewg_check->add_ewg No temp_check Is the temperature sufficiently high? solvent_check->temp_check Yes change_solvent Action: Switch to DMSO, DMF, or NMP. Avoid protic solvents. solvent_check->change_solvent No base_check Is the base strong enough for the nucleophile? temp_check->base_check Yes increase_temp Action: Increase temperature incrementally (e.g., 80 °C -> 100 °C -> 120 °C). temp_check->increase_temp No change_base Action: Use a stronger base (e.g., K₂CO₃ -> NaH or KHMDS). base_check->change_base No success Problem Solved base_check->success Yes

Caption: Decision tree for troubleshooting low SNAr conversion.

  • Pillar 1: Electronic Activation: The hydroxyl group (-OH) of a phenol is an electron-donating group, which destabilizes the negatively charged Meisenheimer complex. Therefore, successful SNAr requires the presence of at least one strong electron-withdrawing group (EWG), such as a nitro (-NO₂) or cyano (-CN) group, positioned ortho or para to the fluorine atom.[1][3] This positioning is critical as it allows the negative charge of the intermediate to be delocalized via resonance onto the EWG, providing essential stabilization.[4] If the EWG is in the meta position, this resonance stabilization is not possible, and the reaction rate will be dramatically lower.[3]

  • Pillar 2: Solvent Choice: The Meisenheimer complex is a charged species that requires a polar solvent for stabilization.[5] Polar aprotic solvents like DMSO, DMF, and NMP are ideal because they can stabilize the intermediate without hydrogen-bonding to the nucleophile, which would reduce its reactivity.[6] Using nonpolar solvents like toluene or protic solvents like ethanol will almost certainly inhibit the reaction.[5][7]

  • Pillar 3: Temperature: SNAr reactions have a significant activation energy barrier due to the temporary loss of aromaticity. Heating the reaction is often necessary to provide enough energy to overcome this barrier. Typical temperatures range from 80 °C to 150 °C.[8][9]

  • Pillar 4: Base and Nucleophile Activation: The nucleophile must be sufficiently reactive. For neutral nucleophiles like amines or alcohols, a base is required to deprotonate them, increasing their nucleophilicity. Furthermore, in the case of fluorophenols, the base deprotonates the acidic phenolic proton to form a phenoxide. This is crucial because the resulting phenoxide is a much stronger electron-donating group than the neutral hydroxyl group, further deactivating the ring. Therefore, the choice of base must be strong enough to deprotonate the primary nucleophile in the presence of the phenol.

Category 2: Side Product Formation

Question: My reaction is working, but I am observing significant side products. What is happening?

Answer: Side product formation often results from competing reaction pathways or the reactivity of the solvent itself.

  • Hydrolysis: If your solvent or reagents are not anhydrous, water can act as a nucleophile, leading to the replacement of fluorine with a hydroxyl group. This is particularly problematic at high temperatures.

  • Solvent Reactivity: Some solvents can compete with the intended nucleophile. For instance, if using an alcohol as a solvent with a strong base, the generated alkoxide is a powerful nucleophile that can react with your substrate.[5] Similarly, DMF can decompose at high temperatures to generate dimethylamine, which can act as a nucleophile.

  • Double Substitution: On substrates with multiple activating EWGs and leaving groups, a second SNAr reaction can occur after the first, leading to di-substituted products.[8] To mitigate this, use a controlled stoichiometry of the nucleophile (e.g., 1.0-1.1 equivalents) and monitor the reaction closely by TLC or LC-MS to stop it upon consumption of the starting material.

Frequently Asked Questions (FAQs)

Q1: Why is fluorine, typically a poor leaving group, so effective in SNAr reactions? A1: This is a crucial concept. In SNAr, the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex, not the departure of the leaving group.[3][10] Fluorine is the most electronegative element, so it exerts a powerful inductive electron-withdrawing effect. This effect makes the carbon atom it is attached to highly electrophilic (partially positive), which significantly accelerates the slow nucleophilic attack step.[11] The C-F bond is broken in the second, fast step, where leaving group ability is less important than the restoration of aromaticity.[12]

Q2: What is the best base for my reaction? A2: The choice of base depends on the pKa of your nucleophile. The goal is to deprotonate the nucleophile without causing unwanted side reactions.

Nucleophile ClassTypical BaseRationale
Amines (primary/secondary)K₂CO₃, Cs₂CO₃, Et₃NModerately basic, sufficient to deprotonate the amine or act as an acid scavenger.[13]
Alcohols / PhenolsNaH, KHMDS, t-BuOKStrong, non-nucleophilic bases are required to generate the more reactive alkoxide/phenoxide.[13]
ThiolsK₂CO₃, NaHThiols are acidic enough that a moderate base is often sufficient to form the highly nucleophilic thiolate.

Q3: How can I remove high-boiling polar aprotic solvents like DMSO or DMF after the reaction? A3: This is a common practical challenge. The most effective method is an aqueous work-up. Dilute the reaction mixture with a large volume of water and extract your product with a water-immiscible organic solvent like ethyl acetate or dichloromethane. DMSO and DMF are highly soluble in water and will be removed in the aqueous layer. Multiple extractions may be necessary for complete removal.[5][14]

Optimized Experimental Protocol: Synthesis of 4-morpholinophenol

This protocol provides a validated, step-by-step procedure for a typical SNAr reaction on an activated fluorophenol.

Reaction Scheme: 4-Fluoro-3-nitrophenol + Morpholine → 4-Morpholino-3-nitrophenol

Materials:

  • 4-Fluoro-3-nitrophenol (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate (EtOAc)

  • Water (H₂O)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-fluoro-3-nitrophenol (1.0 equiv) and potassium carbonate (2.0 equiv).

  • Solvent and Reagent Addition: Under a nitrogen or argon atmosphere, add anhydrous DMSO to achieve a concentration of approximately 0.5 M with respect to the fluorophenol. Begin stirring the suspension.

  • Add morpholine (1.2 equiv) to the mixture via syringe.

  • Heating: Heat the reaction mixture to 100 °C using an oil bath.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing a significant volume of water (approx. 10x the volume of DMSO).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of DMSO).

  • Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMSO.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the final product.

References

Technical Support Center: Resolving Peak Co-elution in HPLC Analysis of Halogenated Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to resolving the complex challenge of co-eluting halogenated isomers in High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to provide both foundational understanding and advanced troubleshooting strategies. As your virtual Senior Application Scientist, my goal is to empower you with the scientific rationale behind each step, enabling you to make informed decisions in your method development and analysis.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions encountered when dealing with the separation of halogenated isomers.

Q1: Why is the separation of halogenated isomers so challenging in HPLC?

A: Halogenated isomers are notoriously difficult to separate due to their very similar physicochemical properties.[1][2][3] Often, they possess nearly identical polarity, hydrophobicity, and molecular weight, which are the primary characteristics exploited in standard reversed-phase HPLC.[1] The subtle differences in the position of a halogen atom on an aromatic ring, for example, may not provide enough of a differential interaction with a conventional C18 stationary phase to achieve baseline resolution, leading to peak co-elution.[1]

Q2: What is the first and most crucial step when I observe co-elution of my halogenated isomers?

A: The initial and most critical step is to ensure your current method is optimized. Before making drastic changes, systematically evaluate the three key factors that govern resolution: efficiency, selectivity, and retention factor.[4][5] A logical starting point is to adjust the mobile phase composition.[1][6] A simple modification, such as slightly decreasing the percentage of the organic modifier in a reversed-phase system, can increase retention times and provide a greater opportunity for separation.[1]

Q3: My peaks are still co-eluting after adjusting the mobile phase strength. What should I try next?

A: If adjusting the mobile phase strength (isocratic percent organic or gradient slope) is insufficient, the next logical step is to alter the selectivity of your system.[4][5] This can be achieved by changing the organic modifier (e.g., switching from acetonitrile to methanol) or, more powerfully, by selecting a different stationary phase chemistry.[4][6] Methanol, being a polar protic solvent, can offer different selectivity compared to the polar aprotic acetonitrile due to its hydrogen bonding capabilities.[1]

Q4: When should I consider changing the column temperature?

A: Temperature is a powerful yet often underutilized tool for optimizing selectivity.[7][8][9] You should consider adjusting the column temperature when you have some, but not complete, resolution, and you need to fine-tune the separation. Even subtle changes in temperature can alter the thermodynamics of analyte-stationary phase interactions, potentially leading to changes in elution order and improved resolution.[8][9] It is particularly useful for separating compounds with similar chemical structures, like isomers.[7][8]

Q5: What are the visual cues for co-elution if the peaks are not completely baseline separated?

A: Co-elution can manifest as shoulders on a peak, broader-than-expected peaks, or asymmetrical peak shapes.[5][10] If you have a Diode Array Detector (DAD), you can assess peak purity across the peak.[5][10] A change in the UV spectrum across the peak is a strong indicator of co-eluting species.[5][10] Similarly, if using a mass spectrometer, monitoring different mass-to-charge ratios across the chromatographic peak can reveal hidden co-eluting isomers.[5]

Troubleshooting Guides: A Systematic Approach to Resolution

When facing persistent co-elution, a systematic and logical approach to method development is paramount. The following guides provide step-by-step protocols to systematically tackle the separation of challenging halogenated isomers.

Guide 1: Strategic Stationary Phase Selection

The choice of stationary phase is the most powerful tool to influence selectivity in HPLC.[6][11] If a standard C18 column fails to resolve your halogenated isomers, consider stationary phases that offer alternative separation mechanisms.

Standard C18 columns primarily separate based on hydrophobicity. Halogenated isomers often have very similar hydrophobicities. Alternative stationary phases introduce different interaction mechanisms, such as π-π interactions, dipole-dipole interactions, and shape selectivity, which can exploit the subtle electronic and structural differences between isomers.

Stationary PhasePrimary Separation Mechanism(s)Ideal for...
Phenyl-Hexyl π-π interactions, hydrophobic interactionsAromatic and polyaromatic halogenated compounds. The phenyl group can interact with the aromatic rings of the analytes, providing unique selectivity.[11][12][13][14][15]
Pentafluorophenyl (PFP) Aromatic, dipole-dipole, and ion-exchange interactionsHalogenated compounds, especially those containing fluorine. It offers enhanced selectivity for positional isomers.[2][3]
Cyano (CN) Dipole-dipole interactions, weak hydrophobic interactionsPolar halogenated compounds and for use in both normal-phase and reversed-phase modes.[4]
Chiral Stationary Phases Enantioselective interactionsSeparation of chiral halogenated isomers (enantiomers).[2][3][16][17]
  • Prepare a stock solution of your halogenated isomer mixture in a suitable solvent. Whenever possible, dissolve the sample in the initial mobile phase.

  • Select a set of columns with different stationary phases (e.g., C18, Phenyl-Hexyl, PFP).

  • Develop a generic scouting gradient for each column. A good starting point for reversed-phase is a linear gradient from 5-95% acetonitrile (or methanol) in water over 15-20 minutes.[4][18]

  • Inject the sample onto each column using the same scouting gradient.

  • Evaluate the chromatograms for changes in selectivity and elution order. The goal is to identify the stationary phase that provides the best initial separation.[4]

Guide 2: Systematic Mobile Phase Optimization

Once a promising stationary phase is identified, fine-tuning the mobile phase composition is the next step to achieve baseline resolution.

start Initial Co-elution Observed step1 Adjust Organic Modifier Strength (Isocratic % or Gradient Slope) start->step1 q1 Resolution Improved? step1->q1 step2 Switch Organic Modifier (Acetonitrile <=> Methanol) q1->step2 No end_success Resolution Achieved q1->end_success Yes q2 Selectivity Changed? step2->q2 q2->step1 Yes, re-optimize strength step3 Adjust Mobile Phase pH (for ionizable analytes) q2->step3 No q3 Improved Peak Shape/Resolution? step3->q3 q3->step1 Yes, re-optimize strength end_fail Consider Advanced Techniques q3->end_fail No cluster_0 First Dimension (e.g., C18) cluster_1 Second Dimension (e.g., Phenyl-Hexyl) D1_Column 1D Column D1_Detector 1D Detector D1_Column->D1_Detector Switching_Valve Switching Valve (Heart-Cut) D1_Detector->Switching_Valve Co-eluting Peak Fraction Waste Waste D1_Detector->Waste Other Fractions D2_Column 2D Column D2_Detector 2D Detector D2_Column->D2_Detector Injector Injector Injector->D1_Column Switching_Valve->D2_Column

References

Validation & Comparative

Comparative analysis of 6-Bromo-2-chloro-3-fluorophenol derivatives' bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of 6-Bromo-2-chloro-3-fluorophenol Derivatives' Bioactivity

Introduction: The Rising Significance of Halogenated Phenols in Drug Discovery

Halogenated phenols represent a pivotal class of compounds in medicinal chemistry, where the strategic introduction of halogen atoms onto a simple phenol scaffold can dramatically modulate biological activity.[1] The unique physicochemical properties of halogens—their size, electronegativity, and lipophilicity—influence a molecule's ability to cross biological membranes, interact with protein targets, and resist metabolic degradation. This guide provides a comparative analysis of the bioactivity of derivatives based on the this compound core structure. While research on this specific multifluorinated scaffold is emerging, we can infer its potential by examining the well-documented activities of related brominated, chlorinated, and other halogenated phenols. This analysis is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the antimicrobial, anticancer, and enzyme-inhibiting potential of this promising chemical class.

Antimicrobial and Antibiofilm Efficacy

The escalating crisis of antimicrobial resistance necessitates the discovery of novel therapeutic agents with robust activity against multidrug-resistant pathogens.[2] Halogenation of phenolic compounds is a well-established strategy to enhance their antimicrobial potency.[1] Brominated phenols, in particular, have demonstrated significant efficacy against resilient pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA).[3]

Structure-Activity Relationship (SAR) Insights

The antimicrobial strength of halogenated phenols is intrinsically linked to the number, position, and type of halogen substituents. Generally, increasing the degree of halogenation enhances activity. The lipophilicity conferred by halogens facilitates the compound's passage through the lipid-rich bacterial cell membrane. Furthermore, the electron-withdrawing nature of halogens increases the acidity of the phenolic hydroxyl group, which is crucial for activity.[4] Studies have shown that multi-halogenated phenols are potent inhibitors of bacterial growth and, critically, biofilm formation—a key virulence factor that contributes to chronic infections and drug resistance.[5][6]

Comparative Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of various halogenated phenols against representative pathogens, providing a baseline for the expected potency of this compound derivatives.

Compound/Derivative ClassTarget OrganismMIC (µg/mL)Reference
2,4,6-TriiodophenolStaphylococcus aureus5[5]
Pentabromophenol (PBP)Staphylococcus aureus0.5[3]
4-ChloroindoleVibrio parahaemolyticus50[3]
3-Bromo-2,6-dihydroxyacetophenoneStaphylococcus aureus (MRSA)- (Good Activity Reported)[6]
6-Bromochromone-3-carbonitrileCandida albicans5[7]
2-chloro-N-phenylacetamideAspergillus flavus16 - 256[8]

Note: This table presents data from structurally related compounds to illustrate the general potency of halogenated phenols.

Mechanism of Action: A Multi-Pronged Attack

Halogenated phenols exert their antimicrobial effects through several mechanisms. They are known to:

  • Disrupt Cell Membranes: Their lipophilic nature allows them to intercalate into and disrupt the integrity of the bacterial cell membrane.[1]

  • Inhibit Biofilm Formation: Many derivatives effectively prevent bacteria from forming protective biofilm matrices. For instance, 2,4,6-triiodophenol was found to repress the expression of RNAIII, a key regulator of biofilm production in S. aureus.[5]

  • Attenuate Virulence Factors: Beyond direct killing, these compounds can disarm pathogens by inhibiting key virulence factors such as motility, protease activity, and hyphal formation in fungi.[5]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation: A 96-well microtiter plate is used. A stock solution of the test compound (e.g., a this compound derivative) is prepared in a suitable solvent like DMSO.

  • Serial Dilution: The compound is serially diluted two-fold across the wells of the plate with sterile microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for yeast). This creates a gradient of concentrations.

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., ~5 x 10^5 CFU/mL for bacteria).

  • Controls: Positive (microbe, no compound) and negative (medium, no microbe) control wells are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Stock Prepare Compound Stock Solution Dilution Perform 2-Fold Serial Dilutions in 96-Well Plate Stock->Dilution Inoculum Prepare Standardized Microbial Inoculum Inoculate Inoculate Wells with Microbe Inoculum->Inoculate Dilution->Inoculate Incubate Incubate Plate (e.g., 24h at 37°C) Inoculate->Incubate Read Read Results for Visible Growth Incubate->Read MIC Determine MIC Read->MIC Anticancer_MoA Compound Bromophenol Derivative CancerCell Cancer Cell Compound->CancerCell CycleArrest Cell Cycle Arrest (G2/M, S Phase) Compound->CycleArrest ROS ↑ Reactive Oxygen Species (ROS) CancerCell->ROS Stress Oxidative Stress ROS->Stress DNA_Damage DNA Fragmentation Stress->DNA_Damage Apoptosis Apoptosis (Programmed Cell Death) Stress->Apoptosis DNA_Damage->Apoptosis Proliferation ↓ Cell Proliferation CycleArrest->Proliferation

References

Comparative Antimicrobial Efficacy of 6-Bromo-2-chloro-3-fluorophenol: A Framework for Evaluation Against Other Bromophenols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Halogenated Antimicrobials

The escalating crisis of multidrug-resistant pathogens necessitates a departure from conventional antibiotic scaffolds. Halogenated phenols, particularly bromophenols found abundantly in marine organisms like red algae, have emerged as a promising class of bioactive compounds.[1][2] These molecules have demonstrated significant antimicrobial, antibiofilm, and antiviral activities.[3][4] The antimicrobial potency of halophenols is profoundly influenced by the nature, number, and position of halogen substituents on the phenol ring, which modulates their lipophilicity and electronic properties.[5][6]

This guide focuses on a novel, multi-halogenated compound, 6-Bromo-2-chloro-3-fluorophenol . The unique combination of three different halogens (bromine, chlorine, and fluorine) on a single phenol ring presents an intriguing candidate for antimicrobial research. The distinct electronegativity and size of each halogen could lead to synergistic effects, enhancing membrane permeability, target binding, or disruption of microbial metabolic processes.

As no direct antimicrobial data for this compound is currently published, this document provides a comprehensive framework for its evaluation. We will outline the necessary experimental protocols to compare its efficacy against well-characterized bromophenols, explain the scientific rationale behind these procedures, and present a template for data analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the potential of complex halogenated phenols as next-generation antimicrobial agents.

Rationale for Compound Selection and Comparative Analysis

The central hypothesis is that the unique tri-halogen substitution pattern of this compound will confer a distinct and potentially superior antimicrobial profile compared to simpler bromophenols.

Target Compound:

  • This compound: A synthetic compound with a novel substitution pattern. Its efficacy is unknown.

Comparator Compounds: To establish a meaningful baseline, we select representative bromophenols with known antimicrobial activity.

  • 2,4-Dibromophenol (2,4-DBP): A common, naturally occurring and synthetic bromophenol with documented antimicrobial and toxicological data.[7]

  • 2,4,6-Tribromophenol (2,4,6-TBP): A widely used fungicide and wood preservative known for its broad-spectrum antimicrobial properties.[8] Its higher degree of bromination provides a key point of comparison for structure-activity relationships.

The comparison will allow us to investigate how the replacement of bromine atoms with chlorine and fluorine influences the antimicrobial spectrum, potency, and cellular toxicity.

Proposed Experimental Workflow for Comparative Efficacy

A rigorous evaluation requires a multi-step approach, beginning with antimicrobial susceptibility testing and followed by an assessment of cytotoxicity to determine selectivity.

Antimicrobial Susceptibility Testing: MIC & MBC Determination

The first step is to quantify the antimicrobial potency of the compounds against a panel of clinically relevant microorganisms. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, while the Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in microbial death.

Experimental Protocol: Broth Microdilution for MIC/MBC

  • Preparation of Microbial Inoculum:

    • Select representative Gram-positive (e.g., Staphylococcus aureus ATCC 29213, MRSA ATCC 43300), Gram-negative (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853), and fungal (e.g., Candida albicans ATCC 90028) strains.

    • Culture the strains overnight on appropriate agar plates.

    • Prepare a bacterial suspension in sterile saline or Mueller-Hinton Broth (MHB) and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[1]

  • Preparation of Compound Dilutions:

    • Prepare stock solutions of the test compounds (this compound, 2,4-DBP, 2,4,6-TBP) and a positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) in dimethyl sulfoxide (DMSO).

    • Perform a two-fold serial dilution in a 96-well microtiter plate using the appropriate broth medium to cover a wide concentration range (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well.

    • Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.

  • MIC Determination:

    • The MIC is visually determined as the lowest concentration of the compound where no turbidity (bacterial growth) is observed.

    • To enhance objectivity, a growth indicator like Resazurin can be added. A color change from blue to pink indicates viable cells.[1]

  • MBC Determination:

    • Take an aliquot (e.g., 10 µL) from all clear wells (at and above the MIC).

    • Plate the aliquot onto an appropriate agar medium (e.g., Tryptic Soy Agar).

    • Incubate the plates at 37°C for 24 hours.

    • The MBC is the lowest concentration that shows no colony formation, corresponding to a ≥99.9% kill rate.

MIC_MBC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition start Start prep_bacteria Prepare Microbial Inoculum (0.5 McFarland) start->prep_bacteria prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds inoculate Inoculate 96-well Plates prep_bacteria->inoculate prep_compounds->inoculate incubate Incubate Plates (18-24h at 37°C) inoculate->incubate read_mic Determine MIC (Lowest concentration with no growth) incubate->read_mic plate_mbc Plate from Clear Wells onto Agar read_mic->plate_mbc incubate_mbc Incubate Agar Plates plate_mbc->incubate_mbc read_mbc Determine MBC (Lowest concentration with no colonies) incubate_mbc->read_mbc

Fig. 1: Workflow for MIC and MBC Determination.
In Vitro Cytotoxicity Assessment

Potent antimicrobial activity is only valuable if the compound is not equally toxic to human cells. A high therapeutic index (ratio of cytotoxicity to antimicrobial activity) is desirable.[1][9] The MTT assay is a standard colorimetric method to assess cell viability.

Experimental Protocol: MTT Assay

  • Cell Culture:

    • Use a standard human cell line, such as human embryonic kidney cells (HEK-293) or normal human lung fibroblasts (MRC-5).[1][10]

    • Culture cells in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium. The concentration range should overlap with and exceed the determined MIC values.

    • Remove the old medium from the cells and add the medium containing the test compounds.

    • Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubation:

    • Incubate the treated cells for 24-48 hours.

  • MTT Addition and Incubation:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading:

    • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Read the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the untreated control.

    • Plot the viability against the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell viability) using non-linear regression.

MTT_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_readout_mtt Viability Measurement start Start seed_cells Seed Human Cells in 96-well Plate start->seed_cells adhere Allow Cells to Adhere (Overnight) seed_cells->adhere treat_cells Treat Cells with Compounds adhere->treat_cells prep_compounds Prepare Compound Dilutions in Culture Medium prep_compounds->treat_cells incubate Incubate for 24-48h treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_abs Read Absorbance (570 nm) solubilize->read_abs calc_ic50 Calculate IC₅₀ read_abs->calc_ic50

Fig. 2: Workflow for the MTT Cytotoxicity Assay.

Data Interpretation and Hypothetical Comparative Analysis

The collected data should be summarized to facilitate direct comparison. The structure-activity relationship (SAR) can then be analyzed based on these results.

Hypothetical Data Summary Table:

CompoundS. aureus MIC (µg/mL)P. aeruginosa MIC (µg/mL)C. albicans MIC (µg/mL)HEK-293 IC₅₀ (µg/mL)Therapeutic Index (S. aureus)¹
This compound[Experimental Value][Experimental Value][Experimental Value][Experimental Value][Calculated Value]
2,4-Dibromophenol (2,4-DBP)~16~64~32~25~1.6
2,4,6-Tribromophenol (2,4,6-TBP)~4~32~8~15~3.8
Ciprofloxacin0.250.5N/A>100>400

¹ Therapeutic Index calculated as (IC₅₀ for HEK-293) / (MIC for S. aureus). Note: Values for DBP and TBP are illustrative, based on trends in the literature. N/A = Not Applicable.

Analysis and Discussion:

  • Potency and Spectrum: Compare the MIC values across the different microbial strains. Does this compound show broad-spectrum activity, or is it more potent against a specific class of microbes (e.g., Gram-positives)? The general trend for halogenated phenols is an increase in activity with increased halogenation and lipophilicity, which often translates to better performance against Gram-positive bacteria.[11][12]

  • Structure-Activity Relationship (SAR):

    • Effect of Halogenation Degree: Compare the activity of 2,4-DBP (di-substituted) with 2,4,6-TBP (tri-substituted). Typically, increased halogenation enhances antimicrobial activity.[3]

    • Effect of Mixed Halogens: This is the key comparison. How does the efficacy of this compound compare to 2,4,6-TBP? The presence of the highly electronegative fluorine and the smaller chlorine atom in place of bromine could alter the compound's pKa, membrane interaction, and ability to disrupt cellular processes, potentially leading to a different activity profile.

  • Selectivity and Safety: The therapeutic index is a critical parameter. A compound with a low MIC but also a low IC₅₀ (high cytotoxicity) has limited clinical potential.[1][9] The goal is to identify compounds that are highly active against microbes at concentrations well below those that are toxic to human cells. The introduction of fluorine is sometimes used in medicinal chemistry to reduce off-target toxicity, a hypothesis that this framework would test directly.

Conclusion

While direct experimental data on the antimicrobial efficacy of this compound is not yet available, its unique multi-halogenated structure makes it a compelling candidate for investigation. The experimental framework detailed in this guide provides a robust and scientifically rigorous pathway for its evaluation. By systematically comparing its MIC, MBC, and cytotoxicity against established bromophenols like 2,4-dibromophenol and 2,4,6-tribromophenol, researchers can elucidate the structure-activity relationships governed by complex halogenation patterns. This work will not only determine the potential of this specific molecule but also contribute valuable insights to the broader field of halogenated antimicrobial drug discovery, aiding in the rational design of new agents to combat infectious diseases.

References

A Comparative Guide to the Synthetic Efficiency of Routes to Polysubstituted Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of Polysubstituted Phenols

Polysubstituted phenols are not merely simple aromatic alcohols; they are foundational scaffolds in a vast array of critical chemical compounds. Their substitution pattern dictates their function, influencing everything from the therapeutic efficacy of pharmaceuticals to the performance of advanced polymers and agrochemicals.[1] The precise and efficient synthesis of these molecules is therefore a paramount challenge in modern organic chemistry. Classical methods, while foundational, often fall short in providing the regiochemical control required for complex targets.[2] This has spurred the development of sophisticated strategies that offer greater precision and efficiency.

This guide provides an in-depth comparison of the primary synthetic routes to polysubstituted phenols, designed for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of protocols to explore the mechanistic underpinnings, strategic advantages, and practical limitations of each method. By presenting objective, side-by-side comparisons supported by experimental data, this document aims to empower chemists to make informed decisions in their synthetic planning.

Classical Approach: Electrophilic Aromatic Substitution (EAS)

Electrophilic Aromatic Substitution is the quintessential textbook method for functionalizing aromatic rings. The hydroxyl group of a phenol is a powerful activating, ortho, para-directing substituent, making the ring highly susceptible to electrophilic attack.[3][4]

Mechanistic Rationale & Causality

The high reactivity of phenols in EAS stems from the ability of the oxygen's lone pairs to donate electron density into the aromatic π-system. This donation stabilizes the cationic intermediate (the sigma complex), particularly when the electrophile adds to the ortho or para positions.[5][6] This inherent electronic preference is both the strength and the critical weakness of this method.

Synthetic Efficiency & Limitations

While seemingly straightforward, EAS is a blunt instrument for the synthesis of precisely substituted phenols. Its primary drawbacks include:

  • Poor Regiocontrol: The strong ortho, para-directing nature of the hydroxyl group makes the synthesis of meta-substituted phenols via direct EAS nearly impossible. Furthermore, achieving selective mono-substitution at the ortho vs. para position can be challenging.

  • Polysubstitution: The activating nature of the -OH group, and any subsequently added alkyl groups, makes the product more reactive than the starting material.[7][8] This often leads to a mixture of mono-, di-, and tri-substituted products, which are difficult to separate and result in low yields of the desired compound.[9][10]

  • Harsh Conditions: While phenols are activated, many EAS reactions (like Friedel-Crafts alkylation) still require strong Lewis or Brønsted acids, which can be incompatible with sensitive functional groups and may lead to undesired side reactions like rearrangements.[2][11]

Due to these significant limitations, classical EAS is generally unsuitable for the efficient synthesis of complex, polysubstituted phenols where precise regiochemical control is required.

Building the Ring: Diels-Alder Cycloaddition & Aromatization

A far more elegant and controllable approach is to construct the phenolic ring itself with the desired substituents already in place. The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for this purpose.[1]

Mechanistic Rationale & Causality

This strategy typically involves the reaction of a substituted diene with an alkyne (or an alkene that can be subsequently oxidized) as the dienophile. The initial cycloaddition forms a six-membered ring which then undergoes a subsequent aromatization step (often via elimination or oxidation) to yield the phenol. The power of this method lies in its predictability; the final substitution pattern is a direct consequence of the substitution on the starting diene and dienophile.[1][12] Regioselectivity is governed by the electronic polarization of the reactants, with the most electron-rich carbon of the diene typically reacting with the most electron-deficient carbon of the dienophile.[1][13]

A particularly effective variation involves a tandem Diels-Alder/retro-Diels-Alder sequence, where a reactant like a pyrone serves as the diene. After the initial cycloaddition, a small molecule (like CO₂) is eliminated to drive the aromatization.[1]

Synthetic Efficiency & Advantages
  • Excellent Regiocontrol: This is the hallmark advantage. By carefully choosing the starting materials, chemists can achieve complete and predictable control over the final substitution pattern, enabling the synthesis of highly substituted and sterically congested phenols that are inaccessible by other means.[1]

  • High Complexity: It allows for the rapid assembly of complex substitution patterns in a single step.

  • Versatility: A wide variety of dienes and dienophiles can be employed, leading to a diverse range of accessible phenol structures.[14][15]

The primary consideration for this route is the synthesis of the requisite diene and dienophile precursors, which can sometimes be multi-step. However, for complex targets, this investment often pays dividends in the control and efficiency of the key ring-forming step.

References

Cytotoxicity comparison between fluorinated and non-fluorinated bromophenols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Cytotoxicity Comparison: The Impact of Fluorination on Bromophenol Activity

This guide provides a comparative analysis of the cytotoxic profiles of fluorinated and non-fluorinated bromophenols. Synthesizing data from preclinical studies, we delve into the mechanistic underpinnings of their toxicity, the influence of halogenation patterns, and the established experimental protocols for their evaluation. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development exploring this class of compounds.

Introduction: Bromophenols and the Rationale for Fluorination

Bromophenols are a class of halogenated aromatic compounds utilized in various industrial processes, including as flame retardants, pesticides, and chemical intermediates.[1][2] Their prevalence has led to their classification as environmental contaminants, necessitating a thorough understanding of their toxicological impact on human health.[1][3] The cytotoxicity of bromophenols is largely dictated by the number and position of the bromine atoms on the phenol ring, with toxicity generally increasing with the degree of bromination.[3][4]

In medicinal chemistry, the strategic incorporation of fluorine atoms into a molecular scaffold is a well-established method for modulating a compound's physicochemical and biological properties.[5][6] Fluorination can enhance metabolic stability, increase lipophilicity, and alter binding affinity to biological targets. This guide explores the hypothesis that fluorination can significantly augment the cytotoxic potential of bromophenols, a premise supported by observations in other compound classes where fluorinated derivatives exhibit superior anticancer activity compared to their non-fluorinated counterparts.[5][7][8]

Mechanistic Foundations of Bromophenol Cytotoxicity

The adverse cellular effects of bromophenols are not arbitrary; they are rooted in specific molecular interactions that disrupt cellular homeostasis. The primary mechanisms involve the induction of oxidative stress and the activation of programmed cell death pathways.

  • Induction of Oxidative Stress: Many phenolic compounds, including bromophenols, can trigger the intracellular production of reactive oxygen species (ROS).[3][9] An excess of ROS leads to oxidative stress, a state that inflicts damage upon critical cellular components such as lipids, proteins, and DNA, ultimately compromising cell viability.

  • Apoptosis and Cell Cycle Arrest: Bromophenol derivatives have been shown to induce apoptosis (programmed cell death).[10][11] This is often mediated through the activation of caspases, a family of proteases that execute the apoptotic program.[12] For example, 2,4,6-tribromophenol (2,4,6-TBP) and pentabromophenol (PBP) have been shown to activate caspase-3 and caspase-9 in human peripheral blood mononuclear cells.[12] Furthermore, certain bromophenol hybrids can arrest the cell cycle, preventing cancer cells from progressing through the division process, thereby inhibiting proliferation.[10]

The following diagram illustrates the generalized pathway of bromophenol-induced cytotoxicity.

G BP Bromophenol Exposure Uptake Cellular Uptake BP->Uptake ROS Increased Reactive Oxygen Species (ROS) Uptake->ROS Mito Mitochondrial Dysfunction Uptake->Mito Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Damage ROS->Mito Caspase Caspase Activation (e.g., Caspase-9, Caspase-3) Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Generalized signaling pathway for bromophenol-induced cytotoxicity.

The Influence of Halogenation on Cytotoxicity

The type, number, and position of halogen atoms on the phenol ring are critical determinants of a compound's cytotoxic potential.

  • Effect of Bromination: Studies consistently show that the degree of cytotoxicity correlates with the number of bromine substituents. For instance, 2,4,6-tribromophenol (2,4,6-TBP) is generally more toxic than dibromophenol isomers like 2,4-dibromophenol (2,4-DBP).[3][4]

  • Comparison with Other Halogens: When comparing different halophenols, a general trend in toxicity has been observed: iodophenols are often the most toxic, followed by bromophenols, and then chlorophenols.[9] This highlights the role of the specific halogen in mediating the toxic effect.

  • The Fluorine Factor: The introduction of fluorine can dramatically alter a molecule's cytotoxic profile. While direct comparative studies on fluorinated versus non-fluorinated bromophenols are not abundant in the literature, research on other chemical scaffolds provides compelling evidence. Fluorination can increase potency by several-fold.[5][7] This enhancement is often attributed to fluorine's high electronegativity and its ability to form strong bonds, which can improve target binding and resistance to metabolic degradation.[13] However, the outcome is not always predictable, as demonstrated in studies where fluorination led to a significant loss of activity, suggesting a complex structure-activity relationship.[6]

Quantitative Cytotoxicity Data: A Comparative Overview

To provide a quantitative basis for comparison, the following tables summarize available experimental data. Direct side-by-side data for fluorinated bromophenols is limited; therefore, we present data for non-fluorinated bromophenols to establish a baseline and for other fluorinated compounds to illustrate the potential impact of fluorination.

Table 1: Cytotoxicity of Non-Fluorinated Bromophenols

CompoundCell LineCytotoxicity Metric (IC50)Reference
4-Bromophenol (4-BP)MCF-7 (Breast Cancer)Did not stimulate cell growth[14]
2,4-Dibromophenol (2,4-DBP)MCF-7 (Breast Cancer)Did not stimulate cell growth[14]
2,4,6-Tribromophenol (2,4,6-TBP)Human PBMCsSignificant apoptosis at 25 µg/mL[12]
Pentabromophenol (PBP)Human PBMCsSignificant apoptosis at 5 µg/mL[12]
Bis(2,3-dibromo-4,5-dihydroxybenzyl) etherK562 (Leukemia)IC50 ≤ 9 µM[15]

Table 2: Cytotoxicity of Selected Fluorinated Compounds (Illustrative Examples)

CompoundCell LineCytotoxicity Metric (IC50)Reference
Fluorinated Flavan-3-ol (Compound 3)HeLa (Cervical Cancer)High cytotoxicity reported[16]
Fluorinated Flavan-3-ol (Compound 3)A549 (Lung Cancer)High cytotoxicity reported[16]
2-(4-Fluorophenyl)-N-(3-chlorophenyl)acetamidePC3 (Prostate Cancer)102 µM[17]
2-Chloro-4,5-difluoro-substituted Brefeldin A derivativeK562 (Leukemia)0.84 µM[7]
Trifluoromethyl-modified CryptophycinKB-3-1 (Epidermoid Carcinoma)Low picomolar range[6]
Fluorinated 1,4-Naphthoquinone (Compound 16)RPMI, MCF, HEP (Tumor Cells)2.1 µM (average)[18]

Analysis: The data for non-fluorinated bromophenols show that cytotoxicity is highly dependent on the specific structure and the number of bromine atoms, with polybrominated compounds exhibiting significant effects at micromolar concentrations.[12][15] The illustrative data for fluorinated compounds demonstrate their potential for potent cytotoxicity, often in the low micromolar to picomolar range.[6][7] This suggests that the synthesis and evaluation of novel fluorinated bromophenols is a promising avenue for discovering highly active cytotoxic agents.

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[3][19] Its widespread use is due to its reliability and suitability for high-throughput screening.

Principle: In viable, metabolically active cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan precipitate. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Human cancer cell line (e.g., HepG2, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom microtiter plates

  • Test compounds (fluorinated and non-fluorinated bromophenols)

  • Vehicle control (e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader (capable of measuring absorbance at ~570 nm)

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells from a logarithmic growth phase culture.

    • Dilute the cells in a complete medium to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in a complete medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically ≤ 0.5%.

    • After 24 hours, carefully remove the medium from the wells.

    • Add 100 µL of the medium containing the various concentrations of test compounds, vehicle control, or medium only (for untreated control) to the respective wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Following the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C, allowing for formazan crystal formation.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of the solubilization buffer (e.g., DMSO) to each well.

    • Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment using the following formula: % Viability = (OD_test / OD_control) * 100

    • Plot the % Viability against the log of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the curve using non-linear regression analysis.[19]

The following diagram outlines the workflow for the MTT assay.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis Seed 1. Seed Cells in 96-well Plate Incubate1 2. Incubate 24h (Cell Adherence) Seed->Incubate1 Treat 3. Add Test Compounds (Varying Concentrations) Incubate1->Treat Incubate2 4. Incubate 24-72h (Exposure) Treat->Incubate2 AddMTT 5. Add MTT Reagent Incubate2->AddMTT Incubate3 6. Incubate 3-4h (Formazan Formation) AddMTT->Incubate3 Solubilize 7. Solubilize Formazan (e.g., with DMSO) Incubate3->Solubilize Read 8. Read Absorbance (~570 nm) Solubilize->Read Calculate 9. Calculate % Viability & Determine IC50 Read->Calculate

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The available evidence strongly indicates that the cytotoxicity of non-fluorinated bromophenols is structure-dependent, with an increase in the number of bromine atoms generally leading to higher toxicity.[3][4] While direct comparative data is scarce, the broader field of medicinal chemistry provides a compelling rationale for investigating fluorinated bromophenols as potentially more potent cytotoxic agents.[5][7] The enhanced biological activity often seen with fluorination could translate to lower effective doses and potentially improved therapeutic indices.

This guide underscores a significant knowledge gap and a corresponding research opportunity. The logical next step is the systematic synthesis of a library of fluorinated bromophenols, varying both the position and number of fluorine and bromine atoms. A subsequent head-to-head comparison of their cytotoxicity against a panel of cancer cell lines, using standardized protocols such as the MTT assay described herein, would provide definitive data on the impact of fluorination. Such studies are essential for unlocking the full potential of halogenated phenols in the development of novel therapeutics.

References

A Senior Application Scientist's Guide to Benchmarking Purification Techniques for High-Purity Halogenated Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Halogenated Intermediates for Drug Development

In the landscape of pharmaceutical synthesis, halogenated organic compounds are indispensable building blocks. Their unique physicochemical properties, arising from the introduction of fluorine, chlorine, bromine, or iodine, are pivotal in modulating a drug candidate's metabolic stability, binding affinity, and bioavailability.[1] Consequently, the synthesis of active pharmaceutical ingredients (APIs) frequently involves the use of halogenated intermediates. The isomeric purity and the absence of process-related impurities in these intermediates are not merely desirable but are stringent requirements dictated by regulatory bodies and essential for ensuring the safety and efficacy of the final drug product. This guide provides a comparative analysis of key purification techniques, offering researchers, scientists, and drug development professionals a framework for selecting the optimal strategy for achieving high-purity halogenated intermediates. We will delve into the mechanistic underpinnings of each method, present comparative performance data, and provide actionable experimental protocols.

The Purification Challenge: Navigating the Nuances of Halogenated Compounds

The purification of halogenated intermediates presents a unique set of challenges. The presence of halogen isotopes, particularly chlorine and bromine, can complicate mass spectrometry analysis.[2] Furthermore, the similar physicochemical properties of halogenated isomers and their dehalogenated analogs can make separation difficult, often leading to co-elution in chromatography or co-precipitation during crystallization.[3] The reactivity and potential thermal lability of certain halogenated compounds also demand careful consideration of the chosen purification conditions to prevent degradation.[4]

Comparative Analysis of Core Purification Techniques

The selection of a purification technique is a multi-faceted decision, balancing the required purity with factors such as yield, scalability, cost, and time. Here, we benchmark the most prevalent methods: chromatography, crystallization, distillation, and liquid-liquid extraction.

Chromatography: The Workhorse of High-Resolution Separation

Chromatography is a powerful and versatile technique that separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[5] For halogenated intermediates, this method offers high-resolution separation, making it suitable for removing closely related impurities.

a) Flash Column Chromatography: A preparative technique widely used for routine purification.

  • Expertise & Experience: The choice of stationary phase and eluent system is critical. For many halogenated compounds, standard silica gel is effective. However, for particularly sensitive compounds like some iodoaziridines, alternative stationary phases such as alumina may be necessary to prevent degradation.[4] A systematic approach to solvent system selection using thin-layer chromatography (TLC) is paramount to achieving good separation.[6] A gradient elution, starting with a non-polar solvent and gradually increasing polarity, is often employed to resolve complex mixtures.[6]

  • Trustworthiness: The protocol's self-validating nature comes from the continuous monitoring of the eluting fractions by TLC. This allows for the precise identification and combination of fractions containing the pure product, ensuring the final purity of the isolated compound.

b) High-Performance Liquid Chromatography (HPLC): Offers superior separation for analytical and small-scale preparative purposes.

  • Expertise & Experience: Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is a common choice for purifying a wide range of organic compounds, including halogenated intermediates.[2][7] For challenging separations of halogenated isomers, specialized columns, such as those with pentafluorophenyl (PFP) stationary phases, can provide unique selectivity and enhanced resolution.[8]

  • Trustworthiness: The use of highly sensitive detectors (e.g., UV-Vis, Mass Spectrometry) allows for precise quantification of purity and confident identification of the target compound.

c) Supercritical Fluid Chromatography (SFC): A greener alternative to normal-phase HPLC.

  • Expertise & Experience: SFC utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase.[9][10] This technique is particularly advantageous for separating chiral halogenated compounds and thermally labile molecules.[9] The low viscosity and high diffusivity of supercritical fluids lead to faster separations and reduced solvent consumption compared to HPLC.[10] SFC can achieve picogram and even femtogram detection limits for halogenated compounds.[11]

  • Trustworthiness: The integration of various detectors, such as flame ionization detectors (FID) and mass spectrometers, provides robust and reliable analytical data.

Experimental Protocol: Flash Column Chromatography for Purification of a Mono-iodinated Imidazole

This protocol outlines a general procedure for purifying a mono-iodinated imidazole from a reaction mixture containing di- and tri-iodinated byproducts.

  • TLC Analysis:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate using various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find an eluent that provides good separation between the desired mono-iodinated product and the over-iodinated byproducts.[6] Aim for an Rf value of 0.2-0.4 for the desired compound.

  • Column Preparation:

    • Select an appropriate size glass column based on the amount of crude material. A general rule is a 100:1 ratio of silica gel to crude product by weight.

    • Prepare a slurry of silica gel in the least polar solvent of your chosen eluent system (e.g., hexane).

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system, starting with the least polar composition if using a gradient.

    • Collect the eluent in a series of fractions (e.g., in test tubes or vials).

    • Systematically monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Product Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to obtain the purified mono-iodinated imidazole.

Diagram: Workflow for Column Chromatography

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Select Solvent System) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample (Wet or Dry Loading) Pack->Load Elute 4. Elute Column & Collect Fractions Load->Elute Monitor 5. Monitor Fractions (TLC) Elute->Monitor Combine 6. Combine Pure Fractions Monitor->Combine Identify Pure Fractions Evaporate 7. Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Pure Purified Product Evaporate->Pure

Caption: A stepwise workflow for the purification of halogenated intermediates using flash column chromatography.

Crystallization: A Powerful Technique for Achieving High Purity Solids

Crystallization is a purification technique that separates a solid compound from a solution by inducing the formation of a crystalline solid.[12][13] When performed correctly, it can yield exceptionally pure materials, as the highly ordered crystal lattice tends to exclude impurities.[7]

  • Expertise & Experience: The key to successful crystallization is the selection of an appropriate solvent or solvent system.[14] An ideal solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures.[7][12] For halogenated intermediates, a systematic screening of solvents with varying polarities is crucial. The rate of cooling is another critical parameter; slow cooling generally promotes the formation of larger, purer crystals.[6]

  • Trustworthiness: The purity of the resulting crystals can be readily assessed by techniques such as melting point analysis and HPLC. A sharp melting point close to the literature value is a good indicator of high purity. The mother liquor (the solution remaining after crystallization) can also be analyzed to quantify the amount of product lost and the concentration of impurities removed, providing a validation of the purification efficiency.

Experimental Protocol: Recrystallization of a Crude Halogenated Intermediate

  • Solvent Selection:

    • Place a small amount of the crude solid in several test tubes.

    • Add a few drops of different solvents to each tube to test for solubility at room temperature and upon heating.

    • Identify a solvent that dissolves the compound when hot but in which it is poorly soluble when cold.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling, adding more solvent dropwise until the solid is completely dissolved.[12] Avoid using an excessive amount of solvent, as this will reduce the yield.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional):

    • If there are insoluble impurities or charcoal present, perform a hot filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.[6] Covering the flask will slow down the cooling rate.

    • Once the solution has reached room temperature, you can further induce crystallization by placing the flask in an ice bath.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

    • Dry the crystals thoroughly to remove any residual solvent.

Distillation: Ideal for Purifying Volatile Halogenated Liquids

Distillation is a technique used to separate components of a liquid mixture based on differences in their boiling points.[5][15] It is particularly well-suited for the purification of thermally stable, volatile halogenated intermediates.

  • Expertise & Experience: For mixtures with widely differing boiling points (>100 °C), a simple distillation is often sufficient.[15] However, for separating halogenated compounds with closer boiling points, fractional distillation is necessary.[15] The efficiency of a fractional distillation column is dependent on its length and the type of packing material used. For pressure-sensitive compounds, vacuum distillation is employed to lower the boiling points and prevent thermal degradation. A rotary evaporator is a common laboratory apparatus that utilizes reduced pressure distillation for efficient solvent removal.[15]

  • Trustworthiness: The purity of the distillate can be monitored in real-time by observing the temperature at the distillation head. A constant temperature reading during collection indicates that a pure compound is being distilled. The purity of the collected fractions can be further confirmed by gas chromatography (GC) analysis.

Liquid-Liquid Extraction: A Versatile Separation and Preliminary Purification Method

Liquid-liquid extraction is a method used to separate compounds based on their relative solubilities in two immiscible liquids, typically water and an organic solvent.[16][17] It is often used as an initial purification step to remove inorganic salts and other highly polar or non-polar impurities from a reaction mixture.

  • Expertise & Experience: The choice of the organic solvent is crucial and depends on the polarity of the halogenated intermediate. Common solvents include dichloromethane, ethyl acetate, and hexane.[17] The pH of the aqueous phase can be adjusted to influence the partitioning of acidic or basic impurities. For instance, an acid wash can be effective if there is a significant difference in basicity between the desired product and byproducts.[6]

  • Trustworthiness: The efficiency of the extraction can be assessed by analyzing a small sample of each phase (organic and aqueous) by TLC or HPLC to ensure that the desired compound has been effectively transferred to the organic phase and that impurities have been removed.

Quantitative Comparison of Purification Techniques

Parameter Flash Chromatography Preparative HPLC Crystallization Distillation Liquid-Liquid Extraction
Achievable Purity Good to High (>95%)Very High (>99%)Potentially Very High (>99.5%)High (>98%) for suitable compoundsLow to Moderate (pre-purification)
Typical Yield/Recovery 70-95%80-98% (small scale)50-90%80-95%>95% (for transfer)
Scalability Excellent (mg to kg)Limited (mg to g)Excellent (g to tonnes)Excellent (g to tonnes)Excellent (mL to kL)
Relative Cost ModerateHighLowLow to ModerateVery Low
Selectivity for Halogen Isomers GoodExcellentVariable (can co-crystallize)Limited (boiling points often similar)Poor
Environmental Impact High solvent usageHigh solvent usageModerate solvent usageLow (solvent can be recycled)Moderate solvent usage

Troubleshooting Common Purification Challenges: A Decision-Making Framework

The purification of halogenated intermediates is not always straightforward. The following decision tree provides a logical approach to troubleshooting common issues.

Diagram: Troubleshooting Purification of Halogenated Intermediates

G cluster_chrom Chromatography cluster_cryst Crystallization cluster_dist Distillation Start Poor Purification Outcome Q1 Technique? Start->Q1 Chrom_Issue Poor Separation Q1->Chrom_Issue Chromatography Cryst_Issue Low Yield or Purity Q1->Cryst_Issue Crystallization Dist_Issue Incomplete Separation Q1->Dist_Issue Distillation Chrom_Sol1 Optimize Solvent System (TLC) Chrom_Issue->Chrom_Sol1 Chrom_Sol2 Change Stationary Phase (e.g., Alumina, PFP) Chrom_Sol1->Chrom_Sol2 If still poor Chrom_Sol3 Consider SFC for chiral/labile compounds Chrom_Sol2->Chrom_Sol3 For specific cases Cryst_Sol1 Screen different solvents Cryst_Issue->Cryst_Sol1 Cryst_Sol2 Slow down cooling rate Cryst_Sol1->Cryst_Sol2 If crystals form too quickly Cryst_Sol3 Perform second crop crystallization Cryst_Sol2->Cryst_Sol3 To improve yield Dist_Sol1 Use Fractional Distillation Dist_Issue->Dist_Sol1 Dist_Sol2 Consider Vacuum Distillation Dist_Sol1->Dist_Sol2 For high-boiling or sensitive compounds

Caption: A decision tree for troubleshooting common issues encountered during the purification of halogenated intermediates.

Conclusion

The purification of halogenated intermediates is a critical step in the synthesis of many pharmaceuticals. A thorough understanding of the principles and practical considerations of different purification techniques is essential for achieving the high levels of purity required in drug development. This guide has provided a comparative benchmark of chromatography, crystallization, distillation, and liquid-liquid extraction, highlighting the causal relationships behind experimental choices and offering practical protocols. By carefully considering the nature of the halogenated intermediate and the specific purity requirements, researchers can select and optimize the most appropriate purification strategy, ensuring the quality and integrity of these vital chemical building blocks.

References

A Researcher's Guide to Assessing the Enzyme Inhibitory Potency of Halogenated Phenols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the intricate dance between a small molecule and its target enzyme is fundamental to innovation. This guide provides a comprehensive framework for assessing the enzyme inhibitory potency of halogenated phenols, a chemical scaffold of significant interest. While we use the specific example of 6-Bromo-2-chloro-3-fluorophenol derivatives as a focal point, the principles and protocols discussed herein are broadly applicable to the wider class of halogenated phenolic compounds. This document is designed to move beyond a simple recitation of methods, offering insights into the causality behind experimental choices to ensure the generation of robust and reliable data.

Introduction: The Promise of Halogenated Phenols as Enzyme Inhibitors

Halogenated phenols are a class of compounds that have garnered considerable attention in medicinal chemistry due to their diverse biological activities. The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto a phenol backbone can significantly alter the molecule's physicochemical properties, including its acidity, lipophilicity, and ability to form hydrogen bonds. These modifications, in turn, can profoundly influence the compound's interaction with biological targets, making halogenated phenols a rich area for the discovery of novel enzyme inhibitors.

Derivatives of bromophenols, for instance, have been shown to exhibit inhibitory activity against a range of enzymes, including tyrosinase, carbonic anhydrases, and acetylcholinesterase.[1][2][3][4] These enzymes are implicated in a variety of physiological and pathological processes, from melanin production to pH regulation and neurotransmission.[4][5] Consequently, inhibitors of these enzymes have therapeutic potential in areas such as dermatology, oncology, and neurodegenerative diseases.[4][6]

This guide will provide a detailed, step-by-step approach to evaluating the enzyme inhibitory potential of a novel series of halogenated phenols, using this compound derivatives as a representative case study. We will delve into the practical aspects of experimental design, data interpretation, and comparative analysis.

Key Enzyme Targets for Halogenated Phenols

Based on existing literature for structurally related compounds, several key enzymes emerge as primary candidates for inhibition screening of novel halogenated phenols.

  • Tyrosinase: A copper-containing enzyme that plays a critical role in melanin biosynthesis.[7] Its inhibition is a key strategy in the development of whitening agents for cosmetics and treatments for hyperpigmentation disorders.[5][8]

  • Carbonic Anhydrases (CAs): A family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[2][4] CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[4]

  • Acetylcholinesterase (AChE): An enzyme that hydrolyzes the neurotransmitter acetylcholine.[3][4] AChE inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease.[4]

The following sections will outline the experimental protocols to assess the inhibitory activity of our lead compounds against these representative enzymes.

Experimental Protocols for Assessing Inhibitory Potency

The following protocols are designed to be self-validating, with appropriate controls and standards to ensure the trustworthiness of the data.

General Materials and Reagents
  • Test Compounds (e.g., this compound derivatives) dissolved in Dimethyl Sulfoxide (DMSO)

  • Target Enzymes (e.g., Mushroom Tyrosinase, Human Carbonic Anhydrase I/II, Human Acetylcholinesterase)

  • Substrates (e.g., L-DOPA for Tyrosinase, 4-Nitrophenyl acetate for CAs, Acetylthiocholine iodide for AChE)

  • Buffers (specific to each enzyme assay)

  • Positive Controls (known inhibitors for each enzyme, e.g., Kojic Acid for Tyrosinase, Acetazolamide for CAs, Tacrine for AChE)

  • 96-well microplates

  • Microplate reader (spectrophotometer or fluorometer)

Workflow for Enzyme Inhibition Assay

The general workflow for assessing enzyme inhibition is depicted below. This systematic approach ensures that all necessary steps are followed, from initial screening to detailed kinetic analysis.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Dissolve Test Compounds in DMSO B Prepare Enzyme and Substrate Solutions A->B C Prepare Assay Buffers and Positive Controls B->C D Dispense Enzyme, Buffer, and Inhibitor to Microplate C->D E Pre-incubate D->E F Initiate Reaction with Substrate Addition E->F G Monitor Reaction Kinetics in Microplate Reader F->G H Calculate Percent Inhibition G->H I Determine IC50 Values (Dose-Response Curves) H->I J Perform Kinetic Studies (e.g., Lineweaver-Burk Plot) I->J K Determine Ki and Mechanism of Inhibition J->K

Caption: A generalized workflow for conducting enzyme inhibition assays.

Detailed Assay Protocol: Tyrosinase Inhibition

This protocol is adapted from methods described for the evaluation of phenolic inhibitors.[7][9]

  • Preparation of Solutions:

    • Prepare a 50 mM phosphate buffer (pH 6.8).

    • Dissolve mushroom tyrosinase in the phosphate buffer to a final concentration of 1000 U/mL.

    • Prepare a 2.5 mM solution of L-DOPA in the phosphate buffer.

    • Prepare serial dilutions of the test compounds and Kojic acid (positive control) in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add 40 µL of the test compound solution at various concentrations.

    • Add 80 µL of the phosphate buffer (pH 6.8).

    • Add 40 µL of the tyrosinase solution.

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding 40 µL of the L-DOPA solution.

    • Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.

    • The control wells contain DMSO instead of the test compound.

  • Data Analysis:

    • Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Detailed Assay Protocol: Carbonic Anhydrase Inhibition

This protocol is based on the established method for assessing CA inhibitors.[2][4]

  • Preparation of Solutions:

    • Prepare a Tris-HCl buffer (pH 7.4).

    • Dissolve human carbonic anhydrase I or II in the buffer.

    • Prepare a solution of 4-nitrophenyl acetate (NPA) in acetonitrile.

    • Prepare serial dilutions of the test compounds and Acetazolamide (positive control) in DMSO.

  • Assay Procedure:

    • Add the enzyme solution, buffer, and test compound at various concentrations to a 96-well plate.

    • Pre-incubate at room temperature for 10 minutes.

    • Initiate the reaction by adding the NPA solution.

    • Monitor the formation of 4-nitrophenol by measuring the absorbance at 400 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition as described for the tyrosinase assay.

    • Determine the IC50 values from the dose-response curves.

    • To determine the inhibition constant (Ki) and the mechanism of inhibition, perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations. The data can be analyzed using Lineweaver-Burk or Dixon plots.[5]

Comparative Analysis of Halogenated Phenol Derivatives

To provide a context for the potency of new derivatives, it is crucial to compare their inhibitory activity with that of known inhibitors and other structurally related compounds. The following tables summarize representative data from the literature for bromophenol derivatives against our target enzymes.

Table 1: Inhibitory Potency of Bromophenol Derivatives against Carbonic Anhydrases and Acetylcholinesterase [4]

CompoundTarget EnzymeIC50 (nM)Ki (nM)
Derivative 18 hCA I12.387.92 ± 1.38
hCA II7.451.63 ± 0.11
AChE8.357.92 ± 1.38
Derivative 20 hCA I15.608.32 ± 0.69
hCA II9.824.28 ± 0.55
AChE11.248.32 ± 0.69
Derivative 21 hCA I18.256.54 ± 1.03
hCA II11.505.14 ± 0.47
AChE10.156.54 ± 1.03
Acetazolamide hCA I25036,200
Tacrine AChE7.8-

Note: The specific structures of derivatives 18, 20, and 21 can be found in the cited reference.[4]

Table 2: Inhibitory Potency of Phenolic Compounds against Mushroom Tyrosinase

CompoundIC50 (µM) - MonophenolaseIC50 (µM) - DiphenolaseMechanism of InhibitionReference
Xanthohumol 15.427.1Competitive[5]
Flavokawain C 25.848.3Competitive[5]
Kojic Acid -36.4-[8]

These tables provide a valuable benchmark for evaluating the potency of novel this compound derivatives. A successful new inhibitor would ideally exhibit lower IC50 or Ki values than the existing compounds.

Understanding the Mechanism of Inhibition and Signaling Pathways

Determining the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) provides deeper insights into how the inhibitor interacts with the enzyme. This is typically achieved through kinetic studies where the initial reaction velocity is measured at various substrate and inhibitor concentrations.

Furthermore, understanding the broader biological context of the target enzyme is crucial for drug development. For example, acetylcholinesterase plays a key role in cholinergic signaling in the brain.

G cluster_synapse Cholinergic Synapse cluster_inhibition Enzymatic Degradation & Inhibition A Presynaptic Neuron Releases Acetylcholine (ACh) B ACh binds to Postsynaptic Receptors A->B D Acetylcholinesterase (AChE) in Synaptic Cleft C Signal Transduction B->C E AChE hydrolyzes ACh into Choline and Acetate D->E H Increased ACh levels in synapse E->H prevents F Halogenated Phenol Inhibitor (e.g., Bromophenol derivative) G Inhibitor blocks AChE active site F->G G->E H->B prolongs binding

References

A Senior Application Scientist's Guide to Binding Affinity Analysis: In-Silico vs. In-Vitro Methodologies for 6-Bromo-2-chloro-3-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precise characterization of molecular interactions is paramount. Understanding how a small molecule, such as 6-Bromo-2-chloro-3-fluorophenol, binds to its protein target is a critical step that informs lead optimization and predicts therapeutic efficacy.[1] This guide provides an in-depth comparison of two orthogonal yet complementary approaches for determining binding affinity: computational (in-silico) analysis and experimental (in-vitro) validation. Here, we move beyond mere protocols to explore the causality behind experimental choices, ensuring a robust and self-validating analytical strategy.

The molecule at the center of our discussion, this compound (C₆H₃BrClFO), is a halogenated phenol whose potential biological activity is intrinsically linked to its ability to form stable complexes with a target protein.[2][3] Our objective is to dissect the methodologies used to quantify this interaction, providing researchers with the insights needed to select the most appropriate techniques for their research goals.

Part 1: The Predictive Power of In-Silico Analysis

In-silico analysis serves as a powerful predictive tool in drug discovery, offering a rapid and cost-effective means to screen compounds and hypothesize binding mechanisms at an atomic level.[4][5] These computational methods predict the binding pose and estimate the binding affinity of a ligand to a protein before any resource-intensive lab work begins.[6] The core strength of this approach lies in its ability to build a structural and energetic model of the interaction, guiding subsequent experimental design.

A typical in-silico workflow is a multi-stage process, beginning with structural preparation and culminating in sophisticated simulations to assess the stability of the protein-ligand complex.

InSilicoWorkflow cluster_prep 1. Preparation Stage cluster_analysis 2. Analysis Stage cluster_output 3. Output Protein Protein Structure Acquisition (e.g., PDB Database) Protein_Prep Protein Preparation (Add Hydrogens, Remove Water) Protein->Protein_Prep Ligand Ligand Structure Generation (this compound) Ligand_Prep Ligand Preparation (Energy Minimization, Assign Charges) Ligand->Ligand_Prep Docking Molecular Docking (Predict Binding Pose & Score) Protein_Prep->Docking Ligand_Prep->Docking MD_Sim Molecular Dynamics (MD) Simulation (Refine Pose & Assess Stability) Docking->MD_Sim Energy_Calc Binding Free Energy Calculation (e.g., MM/PBSA) MD_Sim->Energy_Calc Output Predicted Binding Affinity (ΔG) Binding Mode Visualization Energy_Calc->Output

Caption: Workflow for a typical in-silico binding affinity analysis.

Experimental Protocol: In-Silico Binding Affinity Prediction

This protocol outlines a standard workflow using common bioinformatics tools. The choice of a specific protein target is crucial and would be determined by the research hypothesis.

Objective: To predict the binding affinity and interaction mode of this compound with a selected protein target.

Methodology:

  • Protein Structure Preparation:

    • Action: Obtain the 3D structure of the target protein from a repository like the RCSB Protein Data Bank (PDB).[7]

    • Causality: A high-quality, experimentally determined crystal structure is the foundation for a reliable docking simulation.

    • Execution: Use software like UCSF Chimera or AutoDockTools to prepare the protein.[7][8] This involves removing water molecules, co-crystallized ligands, and any non-essential heteroatoms. Add polar hydrogens and assign atomic charges (e.g., Kollman charges), as these are critical for calculating electrostatic interactions.[7]

  • Ligand Preparation:

    • Action: Obtain the 2D structure of this compound (e.g., from PubChem) and convert it to a 3D structure.

    • Causality: An accurate 3D conformation of the ligand, with correct charges and bond orders, is necessary for the docking algorithm to explore its conformational space properly.

    • Execution: Use a tool like OpenBabel to convert the structure to a suitable format (e.g., .pdbqt for AutoDock).[7] Assign charges (e.g., Gasteiger charges) and define rotatable bonds.

  • Molecular Docking:

    • Action: Perform molecular docking to predict the most favorable binding pose of the ligand in the protein's active site.[6]

    • Causality: Docking algorithms systematically sample orientations and conformations of the ligand within a defined binding pocket, using a scoring function to rank them based on estimated binding energy.[9]

    • Execution: Using software like AutoDock Vina, define a "grid box" that encompasses the putative binding site of the protein.[8] Run the docking simulation. The output will be a set of binding poses ranked by their docking scores (an approximation of binding affinity).[10]

  • Molecular Dynamics (MD) Simulation:

    • Action: Refine the top-ranked docked pose using an explicit solvent MD simulation.[11][12]

    • Causality: Docking is a static snapshot. MD simulations introduce temperature, pressure, and solvent to simulate the dynamic nature of the protein-ligand complex over time, providing a more realistic assessment of its stability and interactions.[13][14]

    • Execution: Using a package like GROMACS, place the docked complex in a water-filled simulation box and add ions to neutralize the system.[11] Perform energy minimization, followed by equilibration steps (NVT and NPT ensembles) to stabilize the system's temperature and pressure.[13][14] Finally, run a production MD simulation for a duration sufficient to observe the stability of the binding (e.g., 100-200 ns).[10]

  • Binding Free Energy Calculation:

    • Action: Calculate the binding free energy from the MD simulation trajectory.

    • Causality: This provides a more accurate quantitative estimate of binding affinity than the initial docking score.

    • Execution: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to analyze snapshots from the trajectory and compute the final binding free energy (ΔG).[15]

Part 2: The Empirical Truth of In-Vitro Analysis

While in-silico methods provide powerful predictions, in-vitro assays are the gold standard for quantitatively measuring binding affinity.[16] These experimental techniques directly measure the interaction between purified components in a controlled environment, providing the empirical data needed to validate computational hypotheses.[17][18]

Several biophysical techniques are available, each with unique principles and advantages. Among the most direct and informative are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

InVitroWorkflow cluster_prep 1. Preparation Stage cluster_analysis 2. Measurement Stage cluster_output 3. Analysis & Output Protein_Purify Target Protein Expression & Purification Assay Biophysical Assay Execution (e.g., SPR or ITC) Protein_Purify->Assay Ligand_Prep Ligand Preparation (this compound in buffer) Ligand_Prep->Assay Buffer_Prep Buffer Optimization & Degassing Buffer_Prep->Assay Data_Acq Real-Time Data Acquisition Assay->Data_Acq Fitting Data Fitting to Binding Model Data_Acq->Fitting Output Binding Affinity (KD) Kinetics (ka, kd), Thermodynamics (ΔH, ΔS) Fitting->Output

Caption: Generalized workflow for an in-vitro binding affinity analysis.

Experimental Protocol: Surface Plasmon Resonance (SPR)

Objective: To determine the association (kₐ), dissociation (kₑ), and equilibrium dissociation constant (Kₑ) of this compound binding to an immobilized target protein.

Principle: SPR is an optical technique that measures changes in the refractive index at the surface of a sensor chip.[19] When a ligand (protein) is immobilized on the chip, the binding of an analyte (small molecule) from a solution flowing over the surface causes an increase in mass, which is detected as a change in the resonance signal in real-time.[20][21]

Methodology:

  • Reagent Preparation:

    • Action: Express and purify the target protein to >95% purity. Prepare a stock solution of this compound in a suitable running buffer (e.g., PBS with a small percentage of DMSO to ensure solubility).

    • Causality: High purity of reagents is essential to avoid non-specific binding signals. The running buffer for the analyte must be identical to the buffer used for ligand immobilization to minimize bulk refractive index changes.[22]

  • Ligand Immobilization:

    • Action: Covalently attach the purified target protein (ligand) to the surface of a sensor chip (e.g., a CM5 chip).

    • Causality: Immobilizing one binding partner allows for the real-time measurement of the other partner's association and dissociation.

    • Execution: Activate the dextran matrix on the chip surface using a mixture of EDC and NHS.[21] Inject the protein solution over the activated surface to allow for covalent coupling via amine groups. Finally, inject a deactivating agent (e.g., ethanolamine) to block any remaining active sites.

  • Analyte Binding Analysis:

    • Action: Inject a series of increasing concentrations of this compound (analyte) over the sensor surface.

    • Causality: Using multiple analyte concentrations allows for the global fitting of kinetic data to a binding model, yielding robust rate constants.

    • Execution: For each concentration, monitor the signal during the association phase (analyte injection) and the dissociation phase (buffer flow).[19] Between injections, regenerate the sensor surface with a mild chemical pulse (e.g., low pH glycine) to remove all bound analyte, preparing it for the next cycle.[23]

  • Data Analysis:

    • Action: Process the resulting sensorgrams by subtracting the reference surface signal from the active surface signal.

    • Causality: Reference subtraction corrects for non-specific binding and bulk refractive index effects.

    • Execution: Fit the corrected data to a suitable kinetic binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.[19] This will yield the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ).

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (Kₑ), stoichiometry (n), and thermodynamic profile (ΔH, ΔS) of the protein-ligand interaction.

Principle: ITC directly measures the heat released or absorbed during a binding event.[24] By titrating a ligand into a solution containing a protein, a complete thermodynamic profile of the interaction can be obtained in a single experiment.[16][22]

Methodology:

  • Sample Preparation:

    • Action: Prepare highly purified protein and a concentrated stock of this compound. Crucially, both must be in an identical, extensively dialyzed buffer.

    • Causality: Even minor buffer mismatches between the syringe and the cell will generate large heats of dilution, which can obscure the actual binding signal.[22] All solutions must be thoroughly degassed to prevent air bubbles from causing artifacts in the data.[25]

  • Instrument Setup:

    • Action: Load the protein solution into the sample cell and the ligand solution into the injection syringe.

    • Causality: Typically, the macromolecule is placed in the cell, and the small molecule ligand, at a 10-20 fold higher concentration, is in the syringe.[1][25]

  • Titration Experiment:

    • Action: Perform a series of small, sequential injections of the ligand into the protein solution while maintaining a constant temperature.

    • Causality: The initial injections will produce large heat changes as most of the ligand binds to the abundant free protein. As the protein becomes saturated, subsequent injections produce smaller heat changes, eventually diminishing to only the heat of dilution.[24]

    • Execution: The instrument measures the differential power required to maintain zero temperature difference between the sample cell and a reference cell.[22] Each injection generates a heat-flow peak that is integrated over time to yield the heat change for that injection.

  • Data Analysis:

    • Action: Plot the heat released per mole of injectant against the molar ratio of ligand to protein.

    • Causality: The resulting binding isotherm is a graphical representation of the binding saturation.

    • Execution: Fit the isotherm to a suitable binding model. The fit yields the stoichiometry of binding (n), the binding constant (Kₐ, from which Kₑ is calculated as 1/Kₐ), and the enthalpy of binding (ΔH).[24] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.[22]

Part 3: A Comparative Summary and Synergistic Outlook

Neither in-silico nor in-vitro analysis is sufficient on its own. The true power emerges when these approaches are used in concert. Computational methods can screen vast chemical libraries to identify promising candidates, which are then rigorously validated and characterized by biophysical assays.

Table 1: Comparison of In-Silico and In-Vitro Methodologies

FeatureIn-Silico Analysis (Docking & MD)In-Vitro Analysis (SPR & ITC)
Principle Computational simulation of molecular interactionsDirect physical measurement of binding events
Primary Output Predicted Binding Affinity (ΔG), Binding PoseMeasured Kₑ, kₐ/kₑ (SPR), ΔH, ΔS, n (ITC)
Sample Needs None (requires structural data)Purified protein and ligand required
Cost Low (computational resources)High (instrumentation, reagents, labor)
Throughput Very HighLow to Medium
Key Advantage Speed, cost, atomic-level visualizationHigh accuracy, direct measurement, "gold standard"
Key Limitation Predictive accuracy depends on scoring functions/force fieldsLower throughput, requires significant sample preparation

Hypothetical Data Summary for this compound Binding

MethodParameterResultInterpretation
In-Silico (MD) ΔG (Binding Free Energy)-8.5 kcal/molStrong predicted binding affinity.
In-Vitro (SPR) Kₑ (Dissociation Constant)1.2 µMModerate affinity confirmed experimentally.
In-Vitro (ITC) Kₑ (Dissociation Constant)1.5 µMExcellent agreement with SPR data.
In-Vitro (ITC) ΔH (Enthalpy)-10.2 kcal/molBinding is enthalpically driven.
In-Vitro (ITC) -TΔS (Entropy)+1.9 kcal/molBinding incurs a slight entropic penalty.

In this hypothetical scenario, the in-silico prediction pointed towards a strong binder. Subsequent in-vitro analysis with SPR and ITC confirmed a moderate micromolar affinity, providing robust, quantitative validation. The ITC data further revealed that the binding is driven by favorable enthalpic contributions (e.g., hydrogen bonds and van der Waals interactions), which aligns with structural insights that could be gleaned from the computational model. This synergy between prediction and measurement provides a comprehensive understanding of the molecular interaction, empowering confident decision-making in any drug development pipeline.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 6-Bromo-2-chloro-3-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Bromo-2-chloro-3-fluorophenol, a halogenated aromatic compound. By understanding the chemical's hazard profile and adhering to these procedures, you can ensure the safety of yourself, your colleagues, and the environment.

Hazard Identification and Risk Assessment

Anticipated Hazards:

  • Toxicity: Halogenated phenols can be toxic if ingested, inhaled, or absorbed through the skin.[1][2]

  • Irritation: Causes skin and serious eye irritation.[3][4][5] May also cause respiratory irritation.[1][3][4][5]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and toxic to aquatic life.[6][7]

Due to these potential hazards, this compound must be treated as hazardous waste.[8][9] The U.S. Environmental Protection Agency (EPA) mandates the proper identification, labeling, handling, storage, and disposal of such hazardous materials under the Resource Conservation and Recovery Act (RCRA).[8][9][10]

Personal Protective Equipment (PPE): A comprehensive PPE plan is non-negotiable when handling and disposing of this compound.

Body PartRecommended PPERationale
Eyes/Face Chemical safety goggles and a face shield.[3][11]Provides a complete seal around the eyes and protects against splashes.
Hands Chemical-resistant gloves (e.g., nitrile, neoprene).[3][11]Prevents skin contact, which can lead to irritation or toxic absorption.
Body Flame-retardant laboratory coat.[11]Protects against splashes and contamination of personal clothing.
Respiratory Use in a well-ventilated area or a chemical fume hood.[12][13]Minimizes inhalation of vapors, which can cause respiratory tract irritation.

Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.[13][14]

Key Principles:

  • Designated Waste Container: Use a dedicated, properly labeled container for halogenated organic waste.[13][15]

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., Toxic, Irritant).[10]

  • Container Integrity: Ensure the waste container is in good condition, compatible with the chemical, and kept securely closed except when adding waste.[10][14]

The following diagram illustrates the decision-making process for waste segregation.

WasteSegregation Start Waste Generated IsHalogenated Is the waste a halogenated organic compound? Start->IsHalogenated HalogenatedWaste Collect in designated 'Halogenated Waste' container. IsHalogenated->HalogenatedWaste Yes NonHalogenatedWaste Collect in designated 'Non-Halogenated Waste' container. IsHalogenated->NonHalogenatedWaste No End Properly Labeled & Stored for Disposal HalogenatedWaste->End NonHalogenatedWaste->End SpillResponse Spill Chemical Spill Occurs Assess Assess Spill Size and Hazard Spill->Assess MinorSpill Minor Spill Assess->MinorSpill Manageable MajorSpill Major Spill Assess->MajorSpill Unmanageable Cleanup Follow Minor Spill Cleanup Protocol: 1. Alert & Isolate 2. Absorb & Collect 3. Decontaminate MinorSpill->Cleanup Evacuate Follow Major Spill Protocol: 1. Evacuate Area 2. Isolate & Notify EHS 3. Await Professional Response MajorSpill->Evacuate

References

A Comprehensive Guide to the Safe Handling of 6-Bromo-2-chloro-3-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the fast-paced world of pharmaceutical research and drug development, the ability to handle specialized chemical reagents with confidence and precision is paramount. 6-Bromo-2-chloro-3-fluorophenol, a halogenated phenol, is a valuable building block in organic synthesis. However, its trifecta of halogen substituents (Bromine, Chlorine, and Fluorine) on a phenolic backbone necessitates a robust and well-understood safety protocol. This guide moves beyond mere procedural lists to provide a deep, scientifically-grounded framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Understanding the Inherent Risks of Halogenated Phenols

The hazardous nature of this compound stems from its chemical structure. Phenolic compounds, in general, are known to be corrosive and can cause severe skin burns. The addition of halogen atoms can further modify the compound's reactivity and toxicological profile. Based on available safety data, this compound is known to cause skin, eye, and respiratory irritation.[1][2] Ingestion or significant dermal absorption of similar phenolic compounds can lead to systemic toxicity.[3] Therefore, a comprehensive approach to personal protective equipment (PPE) is not just a recommendation—it is a critical line of defense.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the cornerstone of safe chemical handling. For this compound, the following equipment is mandatory.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A full-face shield is required when there is a significant splash hazard.[4]Protects the eyes and face from accidental splashes of the solid compound or solutions, which can cause serious eye irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). For prolonged contact or handling larger quantities, consider double-gloving or using thicker gloves.Prevents direct skin contact, which can cause irritation and potential absorption of the chemical.[1][2] Always inspect gloves for integrity before use.
Body Protection A flame-retardant lab coat or chemical-resistant apron.Provides a critical barrier against accidental spills and contamination of personal clothing.[5]
Respiratory Protection Work should be conducted in a certified chemical fume hood.[2] A NIOSH-approved respirator with organic vapor cartridges may be necessary for spill cleanup or if engineering controls are insufficient.Minimizes the risk of inhaling the powdered compound, which can cause respiratory tract irritation.[1][2]
Foot Protection Closed-toe shoes, preferably made of a chemical-resistant material.Protects the feet from potential spills.
Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic and disciplined approach to every stage of handling this compound is essential. The following workflow provides a clear, repeatable process to minimize risk.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase prep_sds Review SDS and SOPs prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Assemble All Necessary Equipment prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_transfer Carefully Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Conduct Experiment handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Label Halogenated Waste cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: A logical workflow for the safe handling of this compound.

Emergency Protocols: Immediate and Effective Response

In the event of an accidental exposure, a swift and correct response is critical to minimizing harm.

First Aid Measures

Exposure RouteFirst Aid Protocol
Inhalation Immediately move the affected individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[6][7]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes.[2][6] Seek medical attention if irritation persists.
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][6] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[3][8][9]

Spill Management

For minor spills within a chemical fume hood:

  • Ensure appropriate PPE is worn, including respiratory protection if necessary.

  • Contain the spill with an inert absorbent material such as vermiculite or sand.

  • Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

For major spills, or any spill outside of a fume hood:

  • Evacuate the immediate area and alert colleagues.

  • Contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Prevent entry into the affected area until it has been cleared by trained personnel.

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and any associated contaminated materials is a legal and ethical responsibility. As a halogenated organic compound, it must be treated as hazardous waste.

Step-by-Step Disposal Protocol

  • Waste Segregation: All waste containing this compound, including residual solid, contaminated consumables (e.g., weighing paper, gloves, absorbent pads), and reaction byproducts, must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[10][11] Do not mix with non-halogenated waste streams.

  • Container Management: Use a chemically compatible, leak-proof container. Ensure the container is kept closed when not in use and is stored in a designated satellite accumulation area.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Final Disposal: Arrange for the collection of the waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.[2] This waste will typically be disposed of via high-temperature incineration at a permitted facility.

By adhering to these comprehensive guidelines, researchers can confidently and safely utilize this compound in their critical work, fostering a culture of safety and scientific excellence within the laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.